Product packaging for 2,4,6-Trimethylbenzyl alcohol(Cat. No.:CAS No. 4170-90-5)

2,4,6-Trimethylbenzyl alcohol

Cat. No.: B1581423
CAS No.: 4170-90-5
M. Wt: 150.22 g/mol
InChI Key: LODDFDHPSIYCTK-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzyl alcohol undergoes oxidation in the presence of molecular iodine and potassium carbonate in 2,2,2-trifluoroethanol.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1581423 2,4,6-Trimethylbenzyl alcohol CAS No. 4170-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,6-trimethylphenyl)methanol
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InChI

InChI=1S/C10H14O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5,11H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LODDFDHPSIYCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70194506
Record name 2,4,6-Trimethylbenzyl alcohol
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Molecular Weight

150.22 g/mol
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CAS No.

4170-90-5
Record name 2,4,6-Trimethylbenzyl alcohol
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Record name 2,4,6-Trimethylbenzyl alcohol
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Record name 2,4,6-Trimethylbenzyl alcohol
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Record name 2,4,6-trimethylbenzylic alcohol
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Record name 2,4,6-TRIMETHYLBENZYL ALCOHOL
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Foundational & Exploratory

synthesis of 2,4,6-trimethylbenzyl alcohol from mesitylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylbenzyl Alcohol from Mesitylene

Abstract

This technical guide provides a comprehensive overview of a robust and well-established method for the synthesis of this compound, a valuable intermediate in the fields of fine chemicals and pharmaceutical development. The synthesis commences from the readily available starting material, mesitylene (1,3,5-trimethylbenzene). The core of this guide focuses on a two-step synthetic sequence: the Blanc chloromethylation of mesitylene to yield 2,4,6-trimethylbenzyl chloride, followed by its subsequent hydrolysis to the target alcohol. This document furnishes detailed experimental protocols, mechanistic insights, safety imperatives, and characterization data, intended for an audience of researchers, chemists, and drug development professionals.

Introduction: The Utility of this compound

This compound, also known as mesitylmethanol, is a substituted benzyl alcohol with the chemical formula (CH₃)₃C₆H₂CH₂OH.[1] It serves as a crucial building block in organic synthesis, finding application in the preparation of more complex molecules, including pharmaceutical intermediates and specialized polymers.[1][2] Its physical properties are summarized in the table below.

PropertyValue
CAS Number 4170-90-5[3]
Molecular Formula C₁₀H₁₄O[3]
Molecular Weight 150.22 g/mol [1]
Appearance White to light yellow crystalline solid[4][5]
Melting Point 87-89 °C[1]
Boiling Point 140 °C at 15 mmHg[1]

The synthetic approach detailed herein is predicated on its efficiency and scalability, utilizing mesitylene as a cost-effective and accessible precursor. The overall transformation is depicted in the workflow below.

G Mesitylene Mesitylene Intermediate 2,4,6-Trimethylbenzyl Chloride Mesitylene->Intermediate Step 1: Blanc Chloromethylation Product This compound Intermediate->Product Step 2: Hydrolysis

Figure 1: High-level workflow for the synthesis of this compound.

Synthetic Methodology: A Two-Step Approach

The conversion of mesitylene to this compound is most effectively achieved through a two-step process. The first step introduces a functional handle via chloromethylation, which is then converted to the desired alcohol functionality in the second step.

Step 1: Blanc Chloromethylation of Mesitylene

The Blanc reaction is a classic electrophilic aromatic substitution used to introduce a chloromethyl group (-CH₂Cl) onto an aromatic ring.[6][7] This reaction is particularly effective for activated aromatic compounds like mesitylene, where the three methyl groups act as electron-donating activators, facilitating the electrophilic attack.

2.1.1. Mechanistic Rationale

The reaction proceeds under acidic conditions with a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[6] Formaldehyde is protonated by hydrochloric acid, which, in coordination with the Lewis acid, generates a highly electrophilic species—likely a (chloromethyl)oxonium cation or a chlorocarbenium cation.[6] The π-electrons of the mesitylene ring attack this electrophile, leading to the formation of a carbocation intermediate (a sigma complex), which then rapidly rearomatizes by losing a proton. The resulting benzyl alcohol is subsequently converted to the more stable benzyl chloride under the reaction conditions.[6][8]

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution H₂C=O H₂C=O Electrophile [CH₂Cl]⁺ (Electrophile) H₂C=O->Electrophile + H⁺, ZnCl₂ H-Cl H-Cl H-Cl->Electrophile ZnCl₂ ZnCl₂ Mesitylene Mesitylene Ring SigmaComplex Sigma Complex (Carbocation Intermediate) Mesitylene->SigmaComplex + [CH₂Cl]⁺ Product 2,4,6-Trimethylbenzyl Chloride SigmaComplex->Product - H⁺

Figure 2: Simplified mechanism of the Blanc chloromethylation reaction.

2.1.2. Critical Safety Considerations

WARNING: The Blanc chloromethylation reaction is known to produce bis(chloromethyl) ether as a byproduct, which is a potent human carcinogen.[6][9] All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][10] A thorough risk assessment should be performed before commencing any work.[10]

2.1.3. Detailed Experimental Protocol

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube for introducing hydrogen chloride (HCl) gas. The outlet of the condenser should be connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess HCl.

  • Reagent Charging: To the flask, add mesitylene (1.0 eq) and paraformaldehyde (1.2 eq). Add a suitable solvent such as glacial acetic acid or a chlorinated hydrocarbon.

  • Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂) (0.5-1.0 eq) to the stirred mixture.

  • Reaction Execution: Heat the mixture to 60-70 °C. Bubble dry HCl gas through the stirred mixture at a steady rate. The reaction is typically complete within 2-4 hours, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and water. The product will separate as an organic layer.

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,4,6-trimethylbenzyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis of 2,4,6-Trimethylbenzyl Chloride

The conversion of the benzyl chloride intermediate to the target benzyl alcohol is a standard nucleophilic substitution reaction. Hydrolysis can be achieved by heating the chloride with an aqueous solution of a weak base, such as sodium carbonate or calcium carbonate.

2.2.1. Mechanistic Rationale

The benzylic carbon is susceptible to nucleophilic attack by water or hydroxide ions. The reaction proceeds via an SN1 or SN2 mechanism, depending on the conditions. The presence of a weak base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

G Chloride 2,4,6-Trimethylbenzyl Chloride Alcohol This compound Chloride->Alcohol SN1 / SN2 Pathway + H₂O, Base (e.g., Na₂CO₃)

References

physical and chemical properties of 2,4,6-trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4,6-Trimethylbenzyl Alcohol

This guide provides a comprehensive technical overview of this compound (also known as mesityl carbinol), a sterically hindered aromatic alcohol. We will explore its fundamental physicochemical properties, detail robust protocols for its synthesis and characterization, and discuss its chemical reactivity and applications from a mechanistic standpoint. The content is structured to provide actionable insights for laboratory professionals engaged in organic synthesis and medicinal chemistry.

Core Molecular Profile and Significance

This compound is a primary alcohol distinguished by the mesitylene (1,3,5-trimethylbenzene) moiety. The presence of two ortho-methyl groups relative to the hydroxymethyl substituent imparts significant steric hindrance around the reactive center. This structural feature, combined with the electron-donating nature of the methyl groups, modulates the alcohol's reactivity, making it a unique building block in organic synthesis. It is often employed when selective reactions are required, as the steric bulk can prevent undesirable side reactions, a crucial consideration in the multi-step synthesis common in drug development.

Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its effective use in experimental design, including reaction setup, purification, and storage. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[1][2][3][4][5]
Molecular Weight 150.22 g/mol [1][3][4][5]
Appearance White to light yellow crystalline solid/powder[1][6]
Melting Point 87-89 °C[2][3]
Boiling Point 140 °C at 15 mmHg[2][3]
Form Solid[3]
Solubility Soluble in various organic solvents.
EC Number 224-032-1[1][3][4]
CAS Number 4170-90-5[1][2][3][7]

Table 1: Key Physicochemical Data for this compound

Synthesis, Reactivity, and Mechanistic Considerations

The unique electronic and steric profile of this compound governs its synthesis and subsequent chemical transformations.

Recommended Synthetic Protocol: Selective Aldehyde Reduction

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation. This method is favored for its operational simplicity, high yield, and excellent functional group tolerance; NaBH₄ is a mild reducing agent that will not reduce other potentially sensitive groups.

Step-by-Step Experimental Protocol: Synthesis via Reduction

  • Reaction Setup: Dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath and stir for 10-15 minutes to equilibrate the temperature to 0 °C. Causality: Performing the reaction at a reduced temperature is critical for controlling the exothermicity of the hydride addition, thus preventing potential side reactions and ensuring selectivity.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 20 minutes. Maintain the temperature at 0 °C during the addition. Causality: The portion-wise addition of the solid hydride reagent prevents a dangerously rapid evolution of hydrogen gas and a sharp temperature increase.

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting aldehyde spot.

  • Reaction Quench: Once the reaction is complete, slowly add deionized water to the flask while still in the ice bath to quench any unreacted NaBH₄.

  • Product Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Purification and Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting white solid can be further purified by recrystallization from hexanes to yield high-purity this compound. Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and within the literature range (87-89 °C), and by the spectroscopic methods outlined in Section 4.

Key Chemical Reactivity: Controlled Oxidation

This compound can undergo oxidation in the presence of molecular iodine and potassium carbonate.[3] This highlights a common transformation for benzyl alcohols. The controlled oxidation back to the parent aldehyde is a synthetically valuable reaction.

experimental_workflow Controlled Oxidation Workflow cluster_reactants Starting Materials cluster_process Transformation cluster_products Resulting Products Alcohol 2,4,6-Trimethylbenzyl Alcohol Reaction Oxidation Reaction in Dichloromethane Alcohol->Reaction Reagents Oxidizing Agent (e.g., PCC, Swern) Reagents->Reaction Aldehyde 2,4,6-Trimethylbenzaldehyde Reaction->Aldehyde Byproducts Reduced Reagents & Salts Reaction->Byproducts

Caption: Logical workflow for the oxidation of this compound.

Spectroscopic Validation and Structural Characterization

The structural integrity and purity of synthesized this compound must be confirmed through a suite of spectroscopic techniques. Each method provides orthogonal data that, when combined, unequivocally validates the target structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides the most direct confirmation. Expected signals include: a singlet for the two benzylic protons (-CH₂OH), a singlet for the hydroxyl proton (-OH, which may be broad and is D₂O exchangeable), two singlets for the nine protons of the three aromatic methyl groups, and a singlet for the two aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the benzylic carbon, the four unique aromatic carbons, and the two unique methyl carbons (ortho and para).

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of an alcohol. A strong C-O stretch will also be visible around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z = 150.22.

validation_pathway Structural Validation Pathway cluster_input Sample cluster_analysis Analytical Techniques cluster_output Confirmation Synthesized_Product Synthesized Product H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR IR_Spec IR Spectroscopy Synthesized_Product->IR_Spec Mass_Spec Mass Spectrometry Synthesized_Product->Mass_Spec Confirmation Unambiguous Structure & Purity Confirmed H_NMR->Confirmation C_NMR->Confirmation IR_Spec->Confirmation Mass_Spec->Confirmation

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Applications in Research and Development

This compound serves as a valuable intermediate in various synthetic applications.

  • Synthesis of Novel Compounds: It has been used as a starting material in the synthesis of more complex molecules, such as 3-(2,4,6-trimethylbenzyl)indole.[8]

  • Pharmaceutical Intermediates: While direct applications in final drug products are not widely documented, its derivatives are relevant. For instance, the related 2,4,6-trimethylbenzoic acid is an intermediate for dyes, insecticides, and medicines.[9][10]

  • Protecting Group Chemistry: The 2,4,6-trimethylbenzyl group can be used as a sterically demanding protecting group for other functional groups, leveraging its bulk to direct synthetic outcomes.

References

2,4,6-trimethylbenzyl alcohol CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,6-Trimethylbenzyl Alcohol

Introduction

This compound, also known as mesitylmethanol, is an aromatic alcohol that serves as a valuable building block in organic synthesis. Its unique sterically hindered structure, arising from the three methyl groups on the benzene ring, imparts specific reactivity and properties that are leveraged in the synthesis of fine chemicals, pharmaceutical intermediates, and other specialized materials. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical identity, synthesis, applications, and safety protocols, grounded in authoritative sources.

Section 1: Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics.

1.1 Compound Identification

A clear identification of this compound is paramount for regulatory compliance, procurement, and accurate scientific communication. Key identifiers are summarized below.

IdentifierValue
CAS Number 4170-90-5[1][2]
IUPAC Name (2,4,6-trimethylphenyl)methanol[1][3]
Synonyms 2,4,6-Trimethylbenzenemethanol, Mesitylmethanol[4]
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol
EC Number 224-032-1[2]
InChI Key LODDFDHPSIYCTK-UHFFFAOYSA-N[3]

1.2 Physicochemical Properties

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. It is a solid at room temperature.

PropertyValue
Appearance White to pale cream crystals or powder[3][4][5]
Melting Point 87-89 °C[6]
Boiling Point 140-141 °C at 15 mmHg[6]
Topological Polar Surface Area 20.2 Ų[1][2]

1.3 Chemical Structure

The structure of this compound is key to its chemical behavior.

Caption: Chemical structure of (2,4,6-trimethylphenyl)methanol.

Section 2: Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis and key reactions is crucial for its application in multi-step synthetic pathways.

2.1 Synthesis Pathway

A common and reliable method for preparing benzyl alcohols is the reduction of the corresponding aldehyde. In this case, 2,4,6-trimethylbenzaldehyde serves as the precursor. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.

SynthesisWorkflow Start Start: 2,4,6-Trimethylbenzaldehyde + NaBH₄ in Ethanol/Methanol Reaction Stir at 0°C to Room Temp (Reduction Reaction) Start->Reaction Step 1 Quench Reaction Quench: Add dilute HCl or H₂O Reaction->Quench Step 2 Extraction Work-up: Extract with Ethyl Acetate Quench->Extraction Step 3 Drying Dry Organic Layer (e.g., over Na₂SO₄) Extraction->Drying Step 4 Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation Step 5 Purification Purification: Recrystallization or Silica Gel Chromatography Evaporation->Purification Step 6 Product Final Product: This compound Purification->Product Step 7

Caption: General workflow for the synthesis of this compound.

2.2 Experimental Protocol: Reduction of 2,4,6-Trimethylbenzaldehyde

This protocol describes a representative lab-scale synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylbenzaldehyde (1.0 eq) and dissolve it in methanol or ethanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) until the bubbling ceases. This step neutralizes excess NaBH₄.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a white solid.

2.3 Key Reactions: Oxidation

This compound is a versatile precursor. It can be oxidized to produce either 2,4,6-trimethylbenzaldehyde or 2,4,6-trimethylbenzoic acid, depending on the oxidizing agent and conditions used. For instance, oxidation using o-iodoxybenzoic acid (IBX) under solvent-free conditions can yield a mixture of the aldehyde and carboxylic acid.[7] It also undergoes oxidation in the presence of molecular iodine and potassium carbonate.

Section 3: Applications in Research and Drug Development

The utility of this compound stems from its function as a robust synthetic intermediate.

  • Intermediate for Fine Chemicals: It serves as a precursor in the synthesis of more complex molecules. For example, it has been used to synthesize 3-(2,4,6-trimethylbenzyl)indole. Its oxidation products, 2,4,6-trimethylbenzaldehyde and 2,4,6-trimethylbenzoic acid, are important intermediates for photoinitiators, dyes, and agrochemicals.[7][8][9]

  • Pharmaceutical Intermediate: The mesityl group is found in various pharmacologically active compounds. This alcohol serves as a key starting material for introducing this structural motif.[2]

  • Catalysis and Reagents: It is reported as part of an efficient method for producing dimethoxybenzaldehydes and can be used with ferrite as a dehydrogenative catalyst.[10]

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical reagent.

4.1 Hazard Identification and Personal Protection

While not classified as acutely toxic, this compound requires careful handling to avoid irritation and exposure.

Hazard CategoryDescription
Acute Toxicity (Oral) LD50 (mouse): 3000 mg/kg
Skin Contact May cause skin irritation. Avoid contact.[6]
Eye Contact May cause serious eye irritation. Avoid contact.[6]
Inhalation May cause respiratory tract irritation.[5]
Incompatibilities Strong oxidizing agents[11]
Personal Protective Equipment (PPE) Safety glasses with side shields (or goggles), chemical-resistant gloves, lab coat.[5][11][12]

4.2 Laboratory Safety Workflow

SafetyWorkflow Prep Preparation: Review SDS. Don PPE (Gloves, Goggles, Lab Coat). Handling Handling: Work in a well-ventilated area or chemical fume hood. Prep->Handling FirstAid First Aid: Eye: Rinse with water for 15 mins. Skin: Wash with soap and water. Seek medical attention if irritation persists. Prep->FirstAid In case of exposure Storage Storage: Keep container tightly closed. Store in a cool, dry place away from oxidizing agents. Handling->Storage Spill Spill Response: Sweep up solid material. Place in a sealed container for disposal. Ventilate area. Handling->Spill If spill occurs Disposal Disposal: Dispose of in accordance with local, state, and federal regulations. Handling->Disposal After use Spill->Disposal

Caption: Recommended laboratory safety workflow for handling the compound.

4.3 Storage and Handling Procedures

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11] Store away from incompatible materials such as strong oxidizing agents.[11]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Avoid generating dust. Wash hands thoroughly after handling.

Conclusion

This compound is a well-characterized compound with the CAS number 4170-90-5 and the IUPAC name (2,4,6-trimethylphenyl)methanol.[1][3] Its utility as a sterically hindered building block in organic synthesis makes it a valuable reagent for researchers in pharmaceuticals and materials science. A comprehensive understanding of its properties, synthetic routes, and, most importantly, its safety and handling requirements is essential for its effective and responsible use in a professional laboratory setting.

References

spectral data for 2,4,6-trimethylbenzyl alcohol (1H NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2,4,6-Trimethylbenzyl Alcohol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 4170-90-5), a key intermediate in various chemical syntheses.[1][2] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the principles of spectroscopic analysis and aimed at providing actionable insights for compound verification and characterization.

Molecular Structure: The Foundation of Spectral Interpretation

The molecular structure of this compound, with its distinct aromatic and aliphatic regions, dictates its unique spectral fingerprint. The symmetrical substitution of the benzene ring and the presence of a primary alcohol functional group are the primary determinants of the spectroscopic features we will explore.

The IUPAC name for this compound is (2,4,6-trimethylphenyl)methanol.[1] Its molecular formula is C₁₀H₁₄O, and it has a molecular weight of approximately 150.22 g/mol .[3][4]

Below is a diagram illustrating the chemical structure with numbered positions for clear referencing in the subsequent spectral analysis sections.

Caption: Labeled structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, the symmetry of the molecule simplifies the aromatic region of the spectrum significantly.

Data Interpretation

The ¹H NMR spectrum, typically run in a solvent like deuterochloroform (CDCl₃), reveals five distinct signals corresponding to the different proton environments.[5]

Chemical Shift (δ) ppmMultiplicityIntegrationAssigned ProtonsRationale
~6.85Singlet2HAr-H (H3, H5)Due to molecular symmetry, the two aromatic protons are chemically equivalent. They appear as a singlet because there are no adjacent protons to cause splitting.
~4.60Singlet2H-CH₂OHThese benzylic protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They appear as a singlet as there are no vicinal protons.
~2.30Singlet3Hpara-CH₃ (on C4)The methyl group at the para position (C4) has a slightly different electronic environment compared to the ortho methyl groups.
~2.25Singlet6Hortho-CH₃ (on C2, C6)The two methyl groups at the ortho positions are equivalent due to symmetry and thus appear as a single peak.
~1.60Singlet (broad)1H-CH₂OH The hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary with concentration and temperature.

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of This compound. prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS. prep1->prep2 prep3 3. Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 4. Insert tube into the spectrometer. prep3->acq1 acq2 5. Lock, tune, and shim the instrument. acq1->acq2 acq3 6. Acquire the ¹H spectrum (e.g., 16 scans). acq2->acq3 proc1 7. Apply Fourier transform. acq3->proc1 proc2 8. Phase correct the spectrum. proc1->proc2 proc3 9. Calibrate the chemical shift to TMS (0.00 ppm). proc2->proc3 proc4 10. Integrate the peaks. proc3->proc4

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Given the symmetry of this compound, we expect to see fewer than ten signals.

Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals.[6]

Chemical Shift (δ) ppmAssigned CarbonRationale
~137.5C 2, C 6Aromatic carbons bearing the ortho-methyl groups.
~137.0C 4Aromatic carbon bearing the para-methyl group.
~132.0C 1Aromatic carbon attached to the benzylic CH₂OH group.
~129.0C 3, C 5Aromatic carbons bearing hydrogen atoms. Their equivalence is due to symmetry.
~63.0-C H₂OH (C7)The benzylic carbon is shifted downfield due to the attached electronegative oxygen atom.
~20.8para-C H₃ (C9)The carbon of the methyl group at the para position.
~19.0ortho-C H₃ (C8, C10)The carbons of the two equivalent methyl groups at the ortho positions.

Note: Chemical shifts are approximate. Data sourced from SpectraBase.[6]

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A standard experiment involves proton decoupling to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Data Interpretation

The IR spectrum of this compound displays characteristic absorptions for its hydroxyl and aromatic components.[3][4]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3550 - 3200O-H stretch (broad)Alcohol (-OH)The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. A very strong and prominent absorption.[7][8]
3100 - 3000C-H stretchAromatic (sp² C-H)Confirms the presence of the benzene ring.[7]
2950 - 2850C-H stretchAliphatic (sp³ C-H)Corresponds to the methyl (-CH₃) and methylene (-CH₂) groups.[7]
1600 & 1470C=C stretchAromatic RingThese two absorptions are characteristic of carbon-carbon double bond stretching within the aromatic ring.
1320 - 1000C-O stretchPrimary AlcoholA strong absorption in this region indicates the presence of the C-O single bond.[8]
860 - 680C-H bend (out-of-plane)Aromatic RingThe specific pattern of these bends can sometimes help determine the substitution pattern on the ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

G start Start step1 1. Clean the ATR crystal (e.g., with isopropanol). start->step1 step2 2. Record a background spectrum of the empty crystal. step1->step2 step3 3. Place a small amount of solid This compound on the crystal. step2->step3 step4 4. Apply pressure using the anvil to ensure good contact. step3->step4 step5 5. Acquire the sample spectrum (e.g., 32 scans). step4->step5 step6 6. The software automatically ratioes the sample to the background. step5->step6 end End step6->end

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the fragments provides a molecular fingerprint and clues to the molecule's structure.

Data Interpretation

The mass spectrum of this compound shows a molecular ion (M⁺) peak and several characteristic fragment ions.[3]

m/zProposed IonFormulaSignificance
150[M]⁺[C₁₀H₁₄O]⁺The molecular ion. Its presence confirms the molecular weight of the compound.
132[M - H₂O]⁺[C₁₀H₁₂]⁺A common fragmentation for alcohols is the loss of a water molecule (18 Da).[9] This is often a prominent peak.
117[M - H₂O - CH₃]⁺[C₉H₉]⁺Subsequent loss of a methyl radical (15 Da) from the [M-H₂O]⁺ ion.
91[C₇H₇]⁺[C₇H₇]⁺The tropylium ion, a very common and stable fragment in the mass spectra of compounds containing a benzyl group.[9]

The top three peaks observed in the NIST library data are m/z 132, 117, and 91, which strongly supports this fragmentation pattern.[3]

Proposed Fragmentation Pathway

G mol This compound (M=150) ion Molecular Ion [M]⁺ m/z = 150 mol->ion EI Ionization frag1 [M - H₂O]⁺ m/z = 132 ion->frag1 - H₂O (18 Da) frag2 [M - H₂O - CH₃]⁺ m/z = 117 frag1->frag2 - CH₃ (15 Da)

Caption: Simplified EI-MS fragmentation of this compound.

Summary and Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provide a cohesive and unambiguous characterization of this compound. Each technique offers complementary information, confirming the molecular structure, identifying key functional groups, and establishing a unique spectral fingerprint. This guide serves as a practical reference for the verification of this compound in a research or quality control setting, demonstrating the logical application of spectroscopic principles to structural elucidation.

References

melting point and boiling point of 2,4,6-trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2,4,6-Trimethylbenzyl Alcohol: Melting and Boiling Points

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound, a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of these fundamental physical properties, outlines detailed experimental protocols for their accurate determination, and discusses their critical relevance in the context of pharmaceutical sciences. By integrating theoretical principles with practical methodologies and highlighting the impact of molecular structure and purity, this guide serves as an essential resource for the characterization of this and similar compounds.

Introduction to this compound

This compound, also known as mesityl alcohol, is an aromatic alcohol with the chemical formula C10H14O[1][2]. Its structure features a hydroxylmethyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This compound and its derivatives are of significant interest in organic synthesis and medicinal chemistry. For instance, 2,4,6-trimethylbenzyl esters have been utilized as carboxyl-protecting groups in peptide synthesis[3]. The physicochemical properties of this compound are crucial for its synthesis, purification, and application in the development of pharmaceutical intermediates[4][5].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H14O[1][2]
Molecular Weight150.22 g/mol [2]
Melting Point87-89 °C
Boiling Point140-141 °C at 15 mmHg
AppearanceWhite to light yellow crystalline powder[1]

Theoretical Framework of Phase Transitions

The melting and boiling points are fundamental physical constants that provide insights into the identity, purity, and intermolecular forces of a substance.

Melting Point

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The key factors influencing the melting point include:

  • Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, require more energy to overcome, resulting in a higher melting point. This compound can form hydrogen bonds due to its hydroxyl group.

  • Molecular Symmetry: Molecules with a high degree of symmetry pack more efficiently into a crystal lattice, leading to a more stable solid state and a higher melting point.

  • Purity: Impurities disrupt the crystal lattice, weakening the intermolecular forces and typically causing a depression and broadening of the melting point range. This phenomenon is invaluable for assessing the purity of a crystalline compound.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Factors affecting the boiling point include:

  • Intermolecular Forces: As with the melting point, stronger intermolecular forces lead to a higher boiling point.

  • Molecular Weight: In a homologous series, the boiling point generally increases with molecular weight due to increased van der Waals forces.

  • Pressure: The boiling point is dependent on the external pressure. A lower external pressure results in a lower boiling point. Therefore, boiling points measured at pressures other than atmospheric pressure must be reported with the corresponding pressure.

Synthesis, Purification, and the Impact of Impurities

The purity of this compound is paramount for its reliable use in further synthetic steps. Understanding its synthesis and purification is key to controlling its quality.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 2,4,6-trimethylbenzaldehyde. Another viable method is the Grignard reaction, where a Grignard reagent reacts with formaldehyde[6]. A plausible synthesis is the reaction of a Grignard reagent prepared from 2,4,6-trimethylbromobenzene with formaldehyde.

Potential impurities from such syntheses could include:

  • Unreacted 2,4,6-trimethylbenzaldehyde or 2,4,6-trimethylbromobenzene.

  • Byproducts from the Grignard reaction.

  • Residual solvents used in the reaction and workup.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids like this compound[7][8][9][10][11]. The process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Detailed Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents could include a mixture of ethanol and water or hexane and ethyl acetate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Impact of Impurities

The presence of impurities will typically lead to a lower and broader melting point range. For instance, if unreacted 2,4,6-trimethylbenzaldehyde remains, it will disrupt the crystal lattice of the alcohol, resulting in a depressed melting point. The boiling point can also be affected by non-volatile impurities, which can elevate the boiling point.

Experimental Determination Protocols

Accurate determination of the melting and boiling points is crucial for the characterization of this compound.

Determination of Melting Point

Modern melting point apparatuses offer a precise and efficient method for this determination.

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of the dry, purified this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Set the apparatus to heat at a rapid rate to a temperature about 15-20 °C below the expected melting point (around 87-89 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point. A pure sample should exhibit a sharp melting range of 1-2 °C.

MeltingPointWorkflow A Prepare Dry Sample B Load Capillary Tube A->B  2-3 mm height C Place in Apparatus B->C D Rapid Heating C->D  to ~70°C E Slow Heating Near MP D->E  1-2°C/min F Observe & Record Range E->F

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point (Microscale Method)

This method is ideal for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted. The reported boiling point is at reduced pressure, so this method would require a vacuum setup.

Step-by-Step Protocol (for a liquid at atmospheric pressure):

  • Apparatus Assembly: Attach a small test tube containing a few drops of the liquid to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Capillary Inversion: Place a small, sealed-end capillary tube, open end down, into the test tube.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: Heat the bath slowly. As the liquid nears its boiling point, a stream of bubbles will emerge from the inverted capillary.

  • Recording: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube upon cooling.

BoilingPointSetup cluster_0 Heating Bath (Thiele Tube) thermometer Thermometer test_tube Test Tube with Sample capillary Inverted Capillary heat Heat Source cluster_0 cluster_0 heat->cluster_0  Apply Heat Slowly

Caption: Microscale Boiling Point Determination Setup.

Relevance in Drug Development

The physicochemical properties of a compound are critical in drug discovery and development[5][12].

  • Purity and Quality Control: The melting point is a quick and reliable indicator of the purity of a solid compound. In pharmaceutical manufacturing, a sharp and correct melting point is a key quality control parameter for intermediates like this compound.

  • Synthesis and Process Development: The boiling point is crucial for purification by distillation, especially under reduced pressure for high-boiling compounds. Knowing the boiling point helps in designing efficient and safe manufacturing processes.

  • Formulation and Stability: The physical state (solid or liquid) of a compound at ambient temperatures, determined by its melting point, influences its formulation into a drug product. The stability of the compound can also be related to its physical properties.

  • Role as a Pharmaceutical Intermediate: this compound can be a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity, as verified by its melting point, directly impacts the purity and yield of the final API. Its use in forming protecting groups for peptide synthesis demonstrates its utility in creating complex biomolecules[3][13][14][15].

Conclusion

The melting and boiling points of this compound are fundamental physicochemical properties that are indispensable for its identification, purity assessment, and effective utilization in research and drug development. A thorough understanding of the theoretical principles governing these properties, coupled with the application of precise experimental techniques, ensures the quality and reliability of this important chemical intermediate. This guide provides the necessary framework for researchers and scientists to confidently characterize this compound and leverage its properties in the advancement of pharmaceutical synthesis.

References

molecular structure and formula of 2,4,6-trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4,6-Trimethylbenzyl Alcohol: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic alcohol of significant interest in synthetic chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core characteristics, from its fundamental structure to its practical applications, grounding all claims in established scientific literature.

Molecular Structure and Identification

This compound, also known as mesityl carbinol or (2,4,6-trimethylphenyl)methanol, is an aromatic primary alcohol.[1][2] Its structure is characterized by a benzyl alcohol core with three methyl group substituents at the 2, 4, and 6 positions of the benzene ring. This substitution pattern imparts notable steric hindrance around the benzylic hydroxyl group and creates a plane of symmetry through the C1-C4 axis of the ring.

The molecular formula is C₁₀H₁₄O, and its molecular weight is approximately 150.22 g/mol .[2][3] The presence of the hydroxyl group allows it to act as a hydrogen bond donor, while the aromatic ring and methyl groups confer significant nonpolar character.

Caption: Molecular graph of this compound.

Physicochemical and Spectroscopic Data

The compound is typically a white to pale cream crystalline solid at ambient temperatures.[1][4] Its physical properties are well-documented and critical for its handling, storage, and application in various chemical processes.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 4170-90-5 [1][3][5]
Molecular Formula C₁₀H₁₄O [2][5][6]
Molecular Weight 150.22 g/mol [2][3][5]
Appearance White to pale cream crystals or powder [3][4]
Melting Point 87-89 °C [3][7]
Boiling Point 140 °C / 15 mmHg [3][7]

| PubChem CID | 20139 |[1][2] |

Spectroscopic Profile

The symmetric nature of this compound results in a distinct and readily interpretable spectroscopic signature.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show four primary signals.[8]

    • A singlet for the two equivalent aromatic protons (at C3 and C5).

    • A singlet for the benzylic methylene protons (-CH₂OH).

    • A singlet for the six equivalent protons of the two ortho methyl groups (at C2 and C6).

    • A singlet for the three protons of the para methyl group (at C4).

    • A broad singlet for the hydroxyl proton (-OH), which can exchange and may vary in chemical shift. The simplicity of the spectrum is a direct consequence of the molecule's symmetry, making NMR an excellent tool for purity assessment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum further confirms the molecular symmetry.[9] Distinct signals are expected for the quaternary aromatic carbons (C1, C2, C4, C6), the protonated aromatic carbons (C3, C5), the benzylic carbon (-CH₂-), and the two types of methyl carbons (ortho and para).

  • IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band characteristic of the O-H stretch of the alcohol functional group, typically around 3200-3600 cm⁻¹. Other key signals include C-H stretches from the aromatic ring and methyl groups (around 2850-3100 cm⁻¹) and the C-O stretch of the primary alcohol (around 1050 cm⁻¹).[2]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns include the loss of a water molecule (M-18) and the formation of the stable trimethylbenzyl cation.[2]

Synthesis and Reactivity

Proposed Laboratory Synthesis

A reliable and common method for preparing this compound in a laboratory setting is the reduction of the corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Expertise & Causality: The choice of NaBH₄ is deliberate. It is a selective reducing agent for aldehydes and ketones and is tolerant of many other functional groups. Its mild nature and ease of handling make it preferable to stronger, more hazardous reagents like lithium aluminum hydride (LAH) for this specific transformation. An alcoholic solvent like methanol or ethanol is chosen because it readily dissolves both the aldehyde starting material and the NaBH₄ reagent, and the solvent's hydroxyl group can protonate the resulting alkoxide intermediate.

Protocol: Reduction of 2,4,6-Trimethylbenzaldehyde

  • Dissolution: Dissolve 2,4,6-trimethylbenzaldehyde in methanol in an Erlenmeyer flask or round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath to control the reaction temperature, as the reduction is exothermic.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition is a critical safety and control measure to manage the rate of reaction and concomitant hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1-2 hours to ensure the reaction proceeds to completion.

  • Quenching: Carefully quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) to neutralize any excess NaBH₄ and protonate the intermediate sodium alkoxide. This step must be done cautiously in a fume hood as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether. The organic layer will contain the desired alcohol.

  • Washing & Drying: Wash the organic layer with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal & Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

synthesis_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Aldehyde in Methanol cool Cool in Ice Bath start->cool add Add NaBH₄ Portion-wise cool->add stir Stir at RT (1-2 hours) add->stir quench Quench with Dilute Acid stir->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash purify Evaporate & Recrystallize wash->purify end end purify->end Pure Product

Caption: Workflow for the synthesis of this compound.

Key Reactions

This compound undergoes reactions typical of a primary alcohol. It can be oxidized to 2,4,6-trimethylbenzaldehyde or further to 2,4,6-trimethylbenzoic acid using appropriate oxidizing agents.[3] The sterically hindered nature of the aromatic ring can influence reaction rates and accessibility to the benzylic position.

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound serves as a valuable building block and intermediate in organic synthesis.

  • Synthetic Intermediate: It has been explicitly used in the synthesis of 3-(2,4,6-trimethylbenzyl)indole, demonstrating its utility in constructing more complex molecular architectures.[10] Its derivatives, such as the corresponding carboxylic acid, are intermediates for dyes, insecticides, and photoinitiators, highlighting the industrial relevance of this chemical family.[11][12]

  • Role in Drug Discovery: In drug development, the introduction of bulky, lipophilic groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. The 2,4,6-trimethylbenzyl moiety can be incorporated into lead compounds to:

    • Increase Steric Bulk: This can enforce a specific conformation or block access of metabolizing enzymes to a nearby functional group, thereby increasing the compound's half-life.

    • Enhance Lipophilicity: The three methyl groups and the aromatic ring increase the molecule's affinity for nonpolar environments, which can influence membrane permeability and target engagement within hydrophobic pockets of proteins.

  • Analogy to Benzyl Alcohol in Formulations: The broader class of benzyl alcohols is crucial in pharmaceutical formulations. Benzyl alcohol itself is widely used as a bacteriostatic preservative in multi-dose vials and as a solvent to dissolve active pharmaceutical ingredients with poor water solubility.[13] While this compound is a solid and not used in the same way, its chemistry is foundational to understanding how substituted benzyl groups can be used to create derivatives with tailored properties for potential therapeutic applications.

Conclusion

This compound is a well-characterized compound with a unique combination of steric and electronic properties derived from its symmetrically substituted aromatic ring. Its straightforward synthesis and clear spectroscopic profile make it a reliable component in the researcher's toolkit. Its primary value lies in its role as a synthetic intermediate, enabling the construction of sterically hindered molecules and serving as a precursor for various materials and potential pharmaceutical agents. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research and development setting.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,4,6-Trimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylbenzyl alcohol, also known as mesitylcarbinol, presents a unique paradigm in the study of benzylic alcohol reactivity. As a primary alcohol, it would be expected to follow reaction pathways typical for its class, primarily centered around bimolecular nucleophilic substitution (S N 2) and direct oxidation. However, the profound steric and electronic influence of the mesityl (2,4,6-trimethylphenyl) group fundamentally alters this behavior. This guide provides a comprehensive analysis of the hydroxyl group's reactivity in this sterically encumbered molecule. We will explore the causal relationships between its structure and its marked preference for unimolecular reaction mechanisms (S N 1) proceeding through a highly stabilized carbocation intermediate. This shift in mechanistic preference is not merely a nuance but a governing principle that dictates its synthetic utility and potential applications. Detailed experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical guidance for professionals in the chemical and pharmaceutical sciences.

The Dichotomy of Structure: Steric Hindrance and Electronic Stabilization

The chemical behavior of this compound is a direct consequence of the interplay between its spatial arrangement and electronic distribution. Unlike its un-substituted analog, benzyl alcohol, the presence of two methyl groups in the ortho positions to the hydroxymethyl substituent creates a sterically crowded environment around the reaction center.

Steric Shielding

The two ortho-methyl groups act as bulky sentinels, physically obstructing the backside attack required for a conventional S N 2 reaction.[1] This phenomenon, known as steric hindrance, dramatically increases the activation energy for any bimolecular process where a nucleophile must approach the benzylic carbon, rendering such pathways kinetically unfavorable.

Caption: Steric hindrance from ortho-methyl groups.

Electronic Influence and Carbocation Stability

Counterintuitively, the factors that hinder S N 2 reactions actively promote S N 1 pathways. The three methyl groups on the aromatic ring are electron-donating through both inductive and hyperconjugative effects. This enriches the electron density of the benzene ring and, critically, provides substantial stabilization for any positive charge that develops on the benzylic carbon.[2][3]

The resulting 2,4,6-trimethylbenzyl carbocation is exceptionally stable for a primary benzylic cation.[4] Its formation is further facilitated by a phenomenon known as steric acceleration . The sp³-hybridized benzylic carbon in the alcohol has bond angles of approximately 109.5°. Upon departure of the leaving group (water), this carbon re-hybridizes to a trigonal planar sp² geometry with 120° bond angles.[5] This geometric change increases the distance between the bulky ortho-methyl groups and the benzylic substituent, relieving steric strain and lowering the activation energy for carbocation formation.[6]

Mechanistic Pathways and Synthetic Protocols

The hydroxyl group's reactivity is best understood by examining its behavior in key organic transformations and contrasting it with that of a simple primary alcohol.

Nucleophilic Substitution: The Dominance of the S N 1 Pathway

While primary alcohols almost exclusively react via an S N 2 mechanism, this compound is a stark exception.[7] Treatment with strong hydrohalic acids (e.g., HBr, HI) leads to rapid substitution.

The reaction proceeds via a three-step S N 1 mechanism:

  • Protonation: The hydroxyl group is protonated by the acid to form a good leaving group, water.

  • Carbocation Formation: The protonated alcohol dissociates, forming the resonance-stabilized 2,4,6-trimethylbenzyl carbocation. This is the rate-determining step.

  • Nucleophilic Attack: The halide anion rapidly attacks the planar carbocation to yield the final product.

SN1_Mechanism start 2,4,6-Trimethylbenzyl Alcohol protonated Protonated Alcohol (Oxonium Ion) start->protonated + H+ carbocation 2,4,6-Trimethylbenzyl Carbocation (sp2) + H2O protonated->carbocation - H2O (Rate-Determining Step) product 2,4,6-Trimethylbenzyl Halide carbocation->product + X-

Caption: S N 1 mechanism for the substitution of the hydroxyl group.

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzyl Bromide

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or toluene.

  • Reagent Addition: Add concentrated hydrobromic acid (48%, 2.0-3.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography or distillation to obtain pure 2,4,6-trimethylbenzyl bromide.

Esterification: Overcoming Steric Challenges

Standard Fischer esterification, which involves heating the alcohol with a carboxylic acid under acidic catalysis, is notoriously inefficient for this compound.[8] The steric bulk of the alcohol hinders its approach to the protonated carboxylic acid, mirroring the difficulty observed in esterifying the sterically hindered 2,4,6-trimethylbenzoic acid.[9]

More effective methods involve activating the carboxylic acid, for instance, by converting it to an acyl chloride or anhydride. This creates a much more reactive electrophile that can overcome the steric barrier.

Experimental Protocol: Esterification via Acyl Chloride

  • Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation & Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

Ether Synthesis: A Tale of Two Pathways

The synthesis of ethers from this compound can be approached in two main ways, each leveraging a different aspect of its reactivity.

  • Williamson Ether Synthesis (Alkoxide as Nucleophile): This classic S N 2 reaction is viable because the steric hindrance is less of a factor when the alcohol is converted into the nucleophile (an alkoxide). The alkoxide can then attack a less hindered electrophile like methyl iodide or benzyl bromide.[10]

  • Acid-Catalyzed Synthesis (Carbocation as Electrophile): In the presence of another alcohol (R'-OH) and a catalytic amount of strong acid, this compound can form its stable carbocation, which is then trapped by R'-OH to form an unsymmetrical ether. This is effectively an S N 1 pathway.[11]

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Cool the solution back to 0°C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion. Gentle heating may be required for less reactive halides.

  • Workup & Purification: Carefully quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Oxidation: A Conventional Transformation

Despite the steric crowding, the benzylic C-H bonds of the hydroxymethyl group remain accessible to various oxidizing agents. The oxidation of this compound to 2,4,6-trimethylbenzaldehyde is a reliable and high-yielding transformation.[12][13] Milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are ideal for stopping the oxidation at the aldehyde stage. Stronger oxidants can lead to the corresponding carboxylic acid.

Oxidation_Workflow cluster_workflow Oxidation Protocol Workflow start Dissolve Alcohol in CH2Cl2 add_pcc Add Pyridinium Chlorochromate (PCC) start->add_pcc react Stir at Room Temp (Monitor by TLC) add_pcc->react filter Filter through Celite/Silica to Remove Cr Salts react->filter concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the oxidation of the alcohol.

Summary of Reactivity

The unique reactivity profile of the hydroxyl group in this compound is summarized below.

Reaction TypeTypical Primary Alcohol ReactivityObserved Reactivity of this compoundDominant MechanismKey Factors
Substitution S N 2Favors rapid substitutionS N 1High carbocation stability; Steric hindrance disfavors S N 2
Esterification Fischer esterification is effectiveFischer esterification is inefficientAcyl substitutionSteric hindrance on the alcohol
Ether Synthesis Williamson synthesis is commonBoth Williamson (as nucleophile) and S N 1 (as electrophile) pathways are effectiveS N 2 / S N 1Versatile reactivity based on conditions
Oxidation Readily oxidized to aldehyde/acidReadily oxidized to the aldehydeOxidationAccessible C-H bonds

Conclusion

The chemistry of this compound serves as an exemplary case study in how steric and electronic effects can override the 'textbook' reactivity of a functional group. The hydroxyl group, situated on a primary benzylic carbon, does not behave as a typical primary alcohol. Instead, its reactions are overwhelmingly governed by the formation of a remarkably stable 2,4,6-trimethylbenzyl carbocation. This propensity for S N 1-type mechanisms, driven by electronic stabilization from the three methyl groups and accelerated by the relief of steric strain, defines its chemical personality. For the synthetic chemist, understanding this behavior is paramount. It allows for the strategic design of reaction pathways that either leverage the stability of this carbocation intermediate or circumvent the steric hindrance that plagues bimolecular processes. This knowledge is crucial for effectively incorporating this unique structural motif into complex molecules in pharmaceutical and materials science research.

References

Electrophilic Aromatic Substitution on 2,4,6-Trimethylbenzyl Alcohol: A Mechanistic and Practical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The electrophilic aromatic substitution (EAS) of 2,4,6-trimethylbenzyl alcohol represents a fascinating case study in the reactivity of highly activated and sterically hindered aromatic systems. This technical guide moves beyond textbook examples to provide researchers, scientists, and drug development professionals with a nuanced understanding of the competing mechanistic pathways that govern the reaction's outcome. The presence of three activating methyl groups and a benzylic alcohol function on the mesitylene core creates a complex reactive landscape where the stability of a key intermediate, the 2,4,6-trimethylbenzyl cation, often dictates the product distribution. We will dissect the subtle interplay between direct aromatic substitution—including ipso-substitution—and side-chain reactivity, offering field-proven insights into controlling these pathways through strategic selection of reagents and reaction conditions. This document serves as a practical whitepaper, grounded in authoritative references, to empower chemists to navigate the synthetic challenges and unlock the potential of this versatile substrate.

Introduction: Reactivity of Polysubstituted Aromatic Systems

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings.[1][2] The reaction's regioselectivity and rate are profoundly influenced by the substituents present on the arene core.[3] Activating groups, which donate electron density, enhance the nucleophilicity of the ring and typically direct incoming electrophiles to the ortho and para positions.[1][4]

The subject of this guide, this compound, belongs to the class of mesitylene derivatives. Mesitylene (1,3,5-trimethylbenzene) is a highly activated aromatic compound due to the cumulative electron-donating effect of its three symmetrically placed methyl groups.[5] The addition of a hydroxymethyl group further increases the ring's electron density. However, this high degree of substitution presents a unique challenge: all ortho and para positions relative to the hydroxymethyl group are sterically blocked by methyl groups. This configuration forces the reaction to proceed through less common, yet mechanistically significant, pathways that are critical for the synthetic chemist to understand and control.

The Substrate: Profiling this compound

This compound, also known as mesitylol, is a solid at room temperature with a melting point of 87-89 °C.[6] Its structure combines two key reactive features:

  • A Highly Nucleophilic Aromatic Ring: The convergence of three electron-donating methyl groups and an activating hydroxymethyl group makes the benzene ring exceptionally electron-rich and thus highly susceptible to electrophilic attack.

  • A Reactive Benzylic Alcohol: The hydroxyl group is a poor leaving group, but under the acidic conditions frequently employed in EAS reactions (e.g., H₂SO₄, Lewis acids), it is readily protonated to form a good leaving group (H₂O).[7]

This dual reactivity is the central theme of its chemistry. The challenge for the synthetic chemist is not whether the molecule will react, but rather how to direct the reaction to the desired outcome—functionalization of the aromatic ring or manipulation of the benzylic position.

Core Mechanistic Crossroads: Cation Formation vs. Direct Substitution

Under typical EAS conditions, the reaction of this compound does not follow a single, straightforward path. Instead, it arrives at a mechanistic crossroads, where the formation of a highly stabilized carbocation intermediate competes with direct electrophilic attack on the aromatic ring.

The Pivotal Intermediate: The 2,4,6-Trimethylbenzyl Cation

The most significant factor governing the reactivity of this compound in the presence of acid is the facile formation of the 2,4,6-trimethylbenzyl cation. The hydroxyl group is protonated by the acid catalyst, followed by the loss of a water molecule.

The resulting carbocation is exceptionally stable due to two primary factors:

  • Resonance Delocalization: The positive charge is delocalized into the aromatic π-system, spreading it across the ortho and para carbons.

  • Inductive Stabilization: The three electron-donating methyl groups at the C2, C4, and C6 positions further stabilize the positive charge on the ring and the benzylic carbon.[8][9]

The high stability of this cation means that it can have a significant lifetime in solution, allowing it to participate in subsequent reactions, often dominating the overall transformation and diverting the reaction from a simple EAS pathway.

Pathway A: Direct Electrophilic Attack & Ipso-Substitution

If conditions can be modulated to minimize benzyl cation formation (e.g., using non-acidic electrophiles or very mild Lewis acids at low temperatures), direct attack on the aromatic ring becomes more probable.

  • Ipso-Substitution: Given that the most activated positions (ortho/para) are blocked, the electrophile may attack a carbon atom that is already substituted—a process known as ipso-substitution.[10][11] In this case, attack occurs at one of the methyl-bearing carbons (C2, C4, or C6). The subsequent loss of a methyl group (often as a methyl cation, which is trapped or eliminated) re-aromatizes the ring. This pathway is a known phenomenon in highly alkylated aromatic systems.[12]

  • Substitution at C3/C5: Attack at the sterically hindered C3 or C5 positions is also possible, though generally less favored due to significant steric clash with the flanking methyl groups.

The diagram below illustrates the critical mechanistic branch point.

G sub This compound protonation Protonation (+ H⁺) sub->protonation Strong Acid eas_reagents Electrophile (E⁺) (Mild Conditions) sub->eas_reagents Direct Substitution cation_intermediate Oxonium Ion protonation->cation_intermediate h2o_loss Loss of H₂O cation_intermediate->h2o_loss benzyl_cation 2,4,6-Trimethylbenzyl Cation (Highly Stable) h2o_loss->benzyl_cation ipso_attack Ipso-Attack at C2/C4/C6 eas_reagents->ipso_attack ipso_intermediate Ipso Arenium Ion (Wheland Intermediate) ipso_attack->ipso_intermediate ipso_product Ipso-Substituted Product (- CH₃⁺) ipso_intermediate->ipso_product

Figure 1: Competing mechanistic pathways in the electrophilic substitution of this compound.

Experimental Protocols and Strategic Considerations

The key to a successful and selective transformation is rigorous control over the experimental parameters. The choice of electrophile, catalyst, solvent, and temperature determines which mechanistic pathway prevails.

General Experimental Workflow

A self-validating protocol for these reactions involves careful setup, monitoring, and characterization. Trustworthiness in the results is built upon this systematic approach.

G start Start reagents Reagent Preparation (Anhydrous Solvents, Purified Substrate) start->reagents setup Reaction Setup (Inert Atmosphere N₂/Ar, -78°C to RT) reagents->setup monitoring Reaction Monitoring (TLC, GC-MS) setup->monitoring quench Quenching (e.g., Ice-water, NaHCO₃) monitoring->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS, IR) purify->char end End char->end

Figure 2: A generalized, self-validating workflow for electrophilic aromatic substitution experiments.

Protocol Example: Bromination

This protocol aims for direct ring substitution by using a non-acidic halogen source, which should suppress the formation of the benzyl cation.

Objective: To achieve bromination of the aromatic ring, potentially via ipso-substitution.

Methodology:

  • Preparation: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer.

  • Charging the Flask: this compound (1.0 eq) is dissolved in an anhydrous, non-polar solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of bromine (Br₂, 1.05 eq) in the same solvent is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C. The reaction is protected from light.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.

  • Workup: Upon completion, the reaction is cautiously quenched by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine.

  • Extraction: The organic layer is separated, washed with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dried over anhydrous magnesium sulfate (MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Causality: The absence of a strong Lewis or Brønsted acid is intentional. This minimizes the protonation of the benzylic alcohol, thereby disfavoring cation formation and promoting direct electrophilic attack by bromine on the highly activated ring.

Data Presentation: Survey of Reaction Conditions

The following table summarizes potential reaction outcomes based on the chosen electrophile and catalyst system, synthesized from established principles of electrophilic aromatic substitution.

Reaction Type Electrophile/Catalyst Anticipated Major Pathway Potential Major Product(s) Key Considerations
Nitration HNO₃ / H₂SO₄Benzyl Cation FormationOxidation products, potential nitration of side-chainStrongly acidic/oxidizing conditions favor cation formation and side reactions.[13]
Halogenation Br₂ / FeBr₃Benzyl Cation / Ipso-Sub.Complex mixture, benzyl bromide, ring brominationStrong Lewis acid will promote benzyl cation formation.
Halogenation NBS / CCl₄Ring SubstitutionBromination at C3/C5 or ipso-substitutionN-Bromosuccinimide provides a source of electrophilic bromine with minimal acid.
Friedel-Crafts R-Cl / AlCl₃Benzyl Cation FormationFriedel-Crafts reaction of the benzyl cation with another areneThe substrate itself can act as the electrophile after cation formation.
Sulfonation Fuming H₂SO₄Benzyl Cation / Ipso-Sub.Sulfonation at C3/C5 or ipso-substitution of a methyl groupHighly acidic conditions make cation pathway highly probable.

Conclusion and Future Outlook

The chemistry of this compound under electrophilic conditions is a powerful illustration of how substrate structure dictates reactivity. The dominant influence of the highly stable 2,4,6-trimethylbenzyl cation intermediate is the single most important concept for any scientist working with this molecule. While this pathway can be a complicating factor, it also presents a synthetic opportunity. By understanding the mechanistic dichotomy, researchers can either develop strategies to suppress cation formation and achieve direct ring functionalization or leverage the cation's stability to perform novel transformations. This guide provides the foundational knowledge and practical framework necessary to approach this complex system with confidence, enabling the rational design of syntheses for advanced materials and pharmaceutical agents.

References

historical discovery and initial synthesis of 2,4,6-trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Discovery and Initial Synthesis of 2,4,6-Trimethylbenzyl Alcohol

Foreword: A Journey into the Aromatic World of the 19th Century

To fully appreciate the synthesis of a molecule like this compound, one must first step back into the burgeoning world of 19th-century organic chemistry. This era was defined by a monumental shift in understanding, moving from the theory of vitalism—the idea that organic compounds could only be produced by living organisms—to the dawn of synthetic chemistry.[1] The discovery of benzene by Michael Faraday in 1825 and August Kekulé's subsequent proposal of its cyclic structure in 1865 laid the foundational grammar for the language of aromatic chemistry.[1][2] These compounds, initially named "aromatic" for their distinct odors, were found to possess a unique chemical stability and reactivity, distinct from their aliphatic counterparts.[3] It was within this exciting landscape of discovery that the necessary building blocks and reactions for constructing substituted benzyl alcohols were meticulously developed.

The Progenitor Molecule: The Discovery of Mesitylene

The story of this compound begins with its parent hydrocarbon, mesitylene (1,3,5-trimethylbenzene). In 1837, the Irish chemist Robert Kane first prepared this compound by heating acetone with concentrated sulfuric acid.[4] Kane named his discovery "mesitylene," believing it was a dehydrated form of "mesit," a contemporary name for acetone derived from the Greek mesites (the mediator).[4] While his initial understanding of the reaction was not entirely correct, his synthesis provided chemists with a readily accessible, highly symmetric, and electron-rich aromatic starting material. This high degree of symmetry and the activating effect of the three methyl groups would prove crucial for subsequent selective chemical transformations.

The Synthetic Pathway: A Two-Act Play of Formylation and Reduction

While a singular, celebrated publication detailing the very first synthesis of this compound is lost to the annals of routine chemical preparations, its logical and historically consistent synthesis can be reconstructed through the application of landmark reactions developed in the late 19th century. The most direct and plausible route involves two key transformations:

  • Formylation of Mesitylene: The introduction of a formyl (-CHO) group onto the mesitylene ring to produce 2,4,6-trimethylbenzaldehyde (mesitaldehyde).

  • Reduction of Mesitaldehyde: The subsequent reduction of the aldehyde functional group to a primary alcohol, yielding the target molecule.

Synthesis_Workflow Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Mesitaldehyde 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) Mesitylene->Mesitaldehyde  Step 1: Gattermann Formylation   FinalProduct This compound Mesitaldehyde->FinalProduct  Step 2: Reduction of Aldehyde   Gattermann_Mechanism cluster_0 Electrophile Generation (Adams Modification) cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Zn(CN)₂ Zn(CN)₂ HCN 2 HCN Zn(CN)₂->HCN + HCl 2 HCl HCl->HCN Electrophile [HC=NH₂]⁺ AlCl₄⁻ (Formimidoyl Cation Complex) HCl->Electrophile HCN->Electrophile ZnCl₂ ZnCl₂ AlCl₃ AlCl₃ AlCl₃->Electrophile Mesitylene Mesitylene SigmaComplex Arenium Ion (Sigma Complex) Mesitylene->SigmaComplex + [HC=NH₂]⁺ Aldimine Aldimine Intermediate SigmaComplex->Aldimine - H⁺ Aldimine_h Aldimine Intermediate H₂O H₂O, H⁺ Product 2,4,6-Trimethylbenzaldehyde H₂O->Product Aldimine_h->Product +

References

Methodological & Application

The 2,4,6-Trimethylbenzyl Ester: A Tunable, Acid-Labile Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction: The Imperative of Selective Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide chemistry and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount.[1] A protecting group transiently masks a reactive functional group, rendering it inert to specific reaction conditions while transformations are carried out elsewhere in the molecule.[1] For carboxylic acids, a plethora of ester-based protecting groups have been developed, each with a unique set of conditions for its installation and removal. The choice of a protecting group is dictated by its stability profile and the requirement for selective cleavage without affecting other sensitive functionalities—a concept known as orthogonality.[2]

This guide provides an in-depth exploration of the 2,4,6-trimethylbenzyl (TMB) group as a protecting agent for carboxylic acids. We will delve into its unique characteristics, the mechanistic underpinnings of its application, and provide detailed, field-proven protocols for its use. The TMB ester offers a distinct advantage in scenarios requiring fine-tuned acid lability, positioning itself as a valuable tool for synthetic chemists.

The 2,4,6-Trimethylbenzyl (TMB) Ester: A Sterically Influenced, Acid-Labile Moiety

The 2,4,6-trimethylbenzyl ester distinguishes itself from the more common benzyl (Bn) ester primarily through its enhanced sensitivity to acidic conditions. This heightened lability is a direct consequence of the electronic properties of the TMB aromatic ring. The three electron-donating methyl groups at the ortho- and para-positions stabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage. This stabilization lowers the activation energy for deprotection, allowing for the use of milder acidic reagents compared to those required for standard benzyl esters.[3]

This key difference forms the basis of an orthogonal protection strategy. A molecule can be functionalized with both a benzyl ester and a 2,4,6-trimethylbenzyl ester. The TMB group can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) that leave the more robust benzyl ester intact.[3] The benzyl ester can then be removed later under more forcing conditions, such as hydrogenolysis.[4][5]

Mechanistic Insights: Formation and Cleavage

Esterification: Overcoming Steric Hindrance

The direct acid-catalyzed Fischer esterification of a carboxylic acid with 2,4,6-trimethylbenzyl alcohol is generally inefficient. The steric bulk imposed by the two ortho-methyl groups on the benzyl alcohol hinders the nucleophilic attack of the alcohol onto the protonated carboxylic acid.[6][7] Consequently, the formation of TMB esters typically relies on the activation of the carboxylic acid using coupling reagents. A common and effective method involves the use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack cluster_2 Ester Formation RCOOH R-COOH ActivatedEster R-CO-O-C(=NHCy)NHCy RCOOH->ActivatedEster + DCC DCC DCC Intermediate Tetrahedral Intermediate ActivatedEster->Intermediate + TMB-OH + DMAP TMBOH TMB-OH DMAP DMAP (cat.) TMBEster R-COO-TMB Intermediate->TMBEster Collapse DCU DCU (byproduct) Intermediate->DCU

References

Application Notes & Protocols: The Role of 2,4,6-Trimethylbenzyl Alcohol in the Synthesis of Advanced Polymers and Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, polymer chemists, and material scientists on the utility of 2,4,6-trimethylbenzyl alcohol (TMBA) in the synthesis of polymers and resins. This document elucidates the dual functionality of TMBA, primarily as a monomer for the production of polyaromatic resins via cationic polymerization and its potential as a reactive modifier in thermosetting systems like epoxy resins. We provide detailed, field-proven protocols, mechanistic insights, and data interpretation to enable the effective use of this versatile molecule in developing novel materials.

Introduction: Unveiling the Potential of this compound

This compound, also known as mesitylcarbinol, is an aromatic alcohol distinguished by the presence of three methyl groups on the benzene ring.[1][2] This substitution pattern imparts unique reactivity and steric characteristics that are highly valuable in polymer chemistry. The electron-donating nature of the methyl groups enhances the stability of carbocation intermediates, making TMBA an excellent candidate for acid-catalyzed polymerization.[3]

This guide moves beyond theoretical discussions to provide actionable protocols and the causal reasoning behind experimental choices. We will explore its primary application in the synthesis of poly(2,4,6-trimethyl-1,3-phenylenemethylene) and discuss its prospective role in modifying modern resin systems, drawing parallels with the established functions of benzyl alcohol in epoxy formulations.[4][5]

Key Properties of this compound:

PropertyValueReference
CAS Number 4170-90-5[6]
Molecular Formula C₁₀H₁₄O[1][6]
Molecular Weight 150.22 g/mol [6]
Appearance Solid
Melting Point 87-89 °C[2]
Boiling Point 140 °C at 15 mmHg[2]

Application I: TMBA as a Monomer for Polyaromatic Resin Synthesis via Cationic Polymerization

The most direct and well-documented application of TMBA is its self-condensation polymerization to form poly(phenylenemethylene)-type structures. This reaction proceeds through a cationic mechanism, where an acid catalyst facilitates the formation of a carbocation, which then acts as the propagating species.[3]

Mechanistic Expertise: The Rationale for Cationic Polymerization

Cationic polymerization is a chain-growth mechanism initiated by electrophilic species, such as protons from strong acids.[7][8] The process is particularly suited for monomers with electron-donating groups, like the three methyl groups on TMBA, which can stabilize the positive charge of the carbocationic intermediate.

The polymerization of TMBA is believed to follow a carbonium ion mechanism catalyzed by strong Brønsted acids, such as heteropolymolybdic acids.[3] The key steps are:

  • Initiation: The acid catalyst protonates the hydroxyl group of TMBA, forming an oxonium ion.

  • Formation of Carbocation: The oxonium ion readily eliminates a molecule of water to form a resonance-stabilized 2,4,6-trimethylbenzyl carbocation.

  • Propagation: The highly electrophilic carbocation attacks the electron-rich aromatic ring of another TMBA monomer, typically at the positions ortho or para to the existing methyl groups, leading to the formation of a new C-C bond and regenerating a carbocation at the new chain end.

  • Termination/Chain Transfer: The chain growth can be terminated by reaction with nucleophiles or through chain transfer reactions.[7]

This mechanism results in the formation of a polyaromatic structure with methylene bridges connecting the trimethyl-substituted phenyl units.[3]

Visualization of Cationic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination TMBA 2,4,6-Trimethylbenzyl Alcohol (TMBA) Oxonium Protonated TMBA (Oxonium Ion) TMBA->Oxonium H_plus H⁺ (Acid Catalyst) H_plus->TMBA Protonation Carbocation 2,4,6-Trimethylbenzyl Carbocation Oxonium->Carbocation Water H₂O Oxonium->Water Elimination TMBA2 Another TMBA Monomer Carbocation->TMBA2 Electrophilic Attack Dimer Dimer Carbocation TMBA2->Dimer Polymer Propagating Polymer Chain (Poly(phenylenemethylene)) Dimer->Polymer Repeat n times Nu Nucleophile (Nu⁻) Polymer->Nu Reaction Polymer_final Final Polymer Nu->Polymer_final

Caption: Cationic polymerization mechanism of this compound.

Experimental Protocol: Synthesis of Poly(2,4,6-trimethyl-1,3-phenylenemethylene)

This protocol is adapted from methodologies described for the polymerization of benzyl alcohol derivatives using heteropolyacid catalysts.[3] It is a self-validating system; successful polymerization is indicated by a change in viscosity and the precipitation of the polymer.

Materials and Equipment:

  • This compound (TMBA), 99% (CAS: 4170-90-5)

  • 12-Heteropolymolybdic acid (e.g., H₃PMo₁₂O₄₀ or H₄SiMo₁₂O₄₀) as catalyst

  • Reaction vessel (three-neck round-bottom flask)

  • Magnetic stirrer with hot plate

  • Gas inlet/outlet (for nitrogen or oxygen flow)

  • Condenser

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble the reaction vessel with a magnetic stir bar, condenser, and gas inlet/outlet. Ensure the setup is clean and dry.

  • Charging the Reactor: Add a known quantity of this compound to the flask. As this is a neat (solvent-free) reaction, no additional solvent is required.[3]

  • Catalyst Addition: Introduce the heteropolymolybdic acid catalyst to the TMBA. A typical catalyst loading would be in the range of 0.1-1.0 mol% relative to the monomer.

  • Reaction Initiation: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 110-195 °C). Pass a slow stream of gas (nitrogen or oxygen can be used) through the mixture.[3] The gas flow is crucial as it helps remove the water formed during the condensation reaction, driving the equilibrium towards polymer formation. The reaction typically does not proceed in a sealed tube.[3]

  • Monitoring the Reaction: The reaction progress can be monitored by observing the increase in viscosity of the mixture. The reaction time can vary from a few hours to over 24 hours depending on the temperature and catalyst concentration.

  • Polymer Isolation: Once the desired viscosity is achieved or the reaction is complete, cool the mixture to room temperature. The resulting polymer is typically a viscous liquid or an amorphous solid.

  • Purification: Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform). Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

Expected Results and Characterization

The resulting polymer, poly(2,4,6-trimethyl-1,3-phenylenemethylene), is an amorphous solid.[3]

Typical Polymer Properties:

PropertyExpected Value/ObservationReference
Appearance Amorphous, colorless to pale yellow solid[3]
Molecular Weight Typically low molecular weight[3]
Thermal Stability (TGA) Stable up to ~537 °C in an inert atmosphere[3]
Solubility Soluble in common organic solvents like THF, Chloroform
¹H-NMR Spectroscopy Characteristic peaks for phenyl, methylene, and methyl protons[3]

Application II: Prospective Role of TMBA in Epoxy Resin Formulations

While direct literature on TMBA in epoxy resins is scarce, its structural similarity to benzyl alcohol—a widely used additive in epoxy systems—provides a strong basis for its potential application.[4][5][9] Benzyl alcohol functions as a viscosity-reducing diluent and a curing accelerator.[4][10] TMBA, with its hydroxyl functionality and bulky aromatic structure, can be hypothesized to perform similar, if not enhanced, roles.

Rationale: TMBA as a Reactive Diluent and Toughening Agent
  • Viscosity Reduction: Like benzyl alcohol, TMBA can be used to lower the viscosity of high-molecular-weight epoxy resins (e.g., Bisphenol A based), improving their flow and processability, which is critical for coating and composite manufacturing applications.[4][5]

  • Curing Modification: The hydroxyl group of TMBA can participate in the epoxy curing reaction. It can react with the epoxy rings, effectively acting as a chain terminator or a plasticizer. It can also interact with amine curing agents (like DETA), potentially creating a more balanced and uniform cure profile.[4]

  • Enhanced Thermal and Mechanical Properties: The rigid, bulky trimethylphenyl group of TMBA, when incorporated into the epoxy network, could potentially increase the glass transition temperature (Tg) and improve the toughness and chemical resistance of the cured resin.[5]

Workflow for Evaluating TMBA in an Epoxy Formulation

G cluster_formulation Formulation & Mixing cluster_curing Curing & Post-Curing cluster_testing Characterization & Analysis Epoxy Epoxy Resin (e.g., DGEBA) Mixer Mechanical Mixing (Uniform Blend) Epoxy->Mixer TMBA TMBA Additive (e.g., 5-15 wt%) TMBA->Mixer CuringAgent Amine Curing Agent (e.g., DETA) CuringAgent->Mixer Casting Casting into Molds Mixer->Casting Rheology Rheological Analysis (Viscosity) Mixer->Rheology Cure Curing (e.g., 24h @ RT) Casting->Cure PostCure Post-Curing (e.g., 2h @ 100°C) Cure->PostCure Mechanical Mechanical Testing (Tensile, Flexural) PostCure->Mechanical Thermal Thermal Analysis (DSC, TGA) PostCure->Thermal

Caption: Experimental workflow for formulating and testing TMBA in epoxy resins.

Protocol: Formulation and Testing of a TMBA-Modified Epoxy Resin

Objective: To evaluate the effect of TMBA on the viscosity, cure kinetics, and thermomechanical properties of a standard Bisphenol A-based epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (TMBA)

  • Diethylenetriamine (DETA) or similar amine curing agent

  • Disposable mixing cups, stirrers

  • Molds for casting test specimens

  • Viscometer, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA)

Procedure:

  • Preparation of Resin Blends:

    • Create a control formulation with only epoxy resin and the stoichiometric amount of curing agent.

    • Create experimental formulations by pre-blending the epoxy resin with varying weight percentages of TMBA (e.g., 5%, 10%, 15%).

    • Gently heat the blends (e.g., to 40-50 °C) and stir until the TMBA is fully dissolved and the mixture is homogeneous.

  • Viscosity Measurement: Measure the viscosity of the control and TMBA-modified resin blends before adding the curing agent.

  • Curing:

    • Add the stoichiometric amount of DETA to each blend and mix thoroughly for 2-3 minutes.

    • Pour the mixtures into molds for mechanical and thermal testing.

    • Allow to cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 100 °C for 2 hours).

  • Characterization:

    • Cure Kinetics (DSC): Analyze the uncured mixtures to determine the effect of TMBA on the curing exotherm and the glass transition temperature (Tg) of the cured samples.

    • Thermal Stability (TGA): Evaluate the degradation temperature of the cured samples.

    • Mechanical Properties: Perform tensile and flexural tests on the cured specimens to determine modulus, strength, and toughness.

Conclusion and Future Outlook

This compound is a highly promising, yet underutilized, molecule in polymer science. Its primary established application as a monomer for polyaromatic resins via cationic polymerization offers a route to thermally stable materials. The protocols provided herein offer a robust starting point for synthesizing and exploring these polymers.

Furthermore, the prospective application of TMBA as a multifunctional additive in epoxy and other thermoset resins opens new avenues for creating high-performance materials with tailored properties. Its potential to reduce viscosity while simultaneously enhancing thermal and mechanical performance warrants significant further investigation by the research community. Future work should focus on a detailed kinetic study of its role in curing reactions and its long-term effects on the durability and chemical resistance of resin systems.

References

Application Notes & Protocols: Selective Oxidation of 2,4,6-Trimethylbenzyl Alcohol to 2,4,6-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Sterically Hindered Aldehydes

2,4,6-Trimethylbenzaldehyde, also known as mesitaldehyde, is a crucial intermediate in organic synthesis. Its sterically hindered nature, imparted by the three methyl groups on the aromatic ring, makes it a valuable building block for creating complex molecules with specific three-dimensional architectures.[1][2] This aldehyde is a precursor in the development of pharmaceuticals, advanced polymers, and specialized dyes and pigments where stability and solubility are paramount.[1][2]

The selective oxidation of a primary alcohol, such as 2,4,6-trimethylbenzyl alcohol, to its corresponding aldehyde is a foundational yet challenging transformation in organic chemistry.[3] The primary difficulty lies in preventing over-oxidation to the carboxylic acid, which can readily occur with many common oxidizing agents.[4] This guide provides a detailed analysis and comparison of several robust protocols, enabling researchers to select the optimal method based on their specific laboratory constraints, scale, and functional group tolerance requirements. We will delve into the mechanistic underpinnings of each method to explain the causality behind the experimental choices, ensuring reproducible and high-yield outcomes.

Rationale for Method Selection: A Comparative Overview

The choice of an oxidizing agent is critical for the successful synthesis of 2,4,6-trimethylbenzaldehyde. An ideal method should be mild, selective, and high-yielding.[3] We will explore four distinct and widely validated methodologies, each with its own set of advantages and operational considerations.

  • Chromium-Based Oxidation (PCC): Pyridinium chlorochromate (PCC) is a classic and reliable reagent for oxidizing primary alcohols to aldehydes.[5][6] It operates under anhydrous conditions, which is key to preventing the formation of the aldehyde hydrate that would be further oxidized to a carboxylic acid.[5] While effective, the toxicity and disposal of chromium waste are significant drawbacks.

  • DMSO-Based Oxidation (Swern): The Swern oxidation is a powerful, chromium-free alternative that uses dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[3][7][8] It is renowned for its exceptionally mild conditions (cryogenic temperatures) and broad functional group compatibility.[3] The primary considerations are the need for low temperatures and the production of volatile, malodorous dimethyl sulfide.[7]

  • Hypervalent Iodine-Based Oxidation (Dess-Martin): The Dess-Martin periodinane (DMP) is a highly selective and mild oxidant that allows for the convenient conversion of alcohols to aldehydes at room temperature.[9][10] Its operational simplicity and tolerance for sensitive functional groups make it a popular choice in modern organic synthesis.[9]

  • Catalytic Nitroxyl Radical Oxidation (TEMPO): (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) serves as a catalyst in the presence of a stoichiometric co-oxidant (like household bleach, NaOCl).[11][12] This method is considered a "green" alternative as it avoids heavy metals and uses inexpensive, readily available reagents.[12][13] The active oxidizing species, an N-oxoammonium ion, is generated in situ and recycled, making the process highly efficient.[11]

Experimental Protocols & Mechanistic Insights

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol leverages the reliability of PCC for a straightforward oxidation. The reaction's success hinges on maintaining anhydrous conditions.

Causality: The alcohol first attacks the chromium center to form a chromate ester. A base (pyridine, present in the PCC salt) then abstracts the alpha-proton, leading to an E2-like elimination that forms the aldehyde and a reduced Cr(IV) species.[6][14] The absence of water prevents the aldehyde from forming a gem-diol, thus halting the oxidation at the desired stage.[5]

Materials & Reagents:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

  • Anhydrous diethyl ether or hexanes

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PCC (1.5 equivalents) and anhydrous DCM (approx. 10 mL per gram of alcohol).

  • Addition of Alcohol: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the stirred PCC suspension in one portion.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), typically showing completion within 2-4 hours. The mixture will turn into a dark, tarry solid.

  • Workup: Upon completion, dilute the reaction mixture with anhydrous diethyl ether (approx. 20 mL).

  • Filtration: Pass the entire mixture through a short plug of silica gel or Celite® topped with anhydrous magnesium sulfate to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary.

Safety: PCC is a suspected carcinogen and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE). Chromium waste must be disposed of according to institutional guidelines.

Protocol 2: Swern Oxidation

This protocol is ideal for substrates sensitive to harsh conditions and provides a chromium-free pathway to the aldehyde.

Causality: The reaction proceeds in three distinct stages. First, DMSO is activated at -78 °C by oxalyl chloride to form a highly electrophilic chlorosulfonium salt (the "Swern reagent"), releasing CO and CO₂ gases.[8][15] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. Finally, the addition of a hindered base, like triethylamine, facilitates an intramolecular E2 elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3][7] The cryogenic temperature is essential to maintain the stability of the reactive intermediates.[15]

Materials & Reagents:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add anhydrous DCM (approx. 10 volumes relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: To the cold DCM, add oxalyl chloride (1.5 equivalents) dropwise. Then, slowly add a solution of DMSO (3.0 equivalents) in anhydrous DCM, ensuring the internal temperature does not rise above -60 °C. Stir for 15-30 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.[3]

  • Elimination: Slowly add triethylamine (5.0-7.0 equivalents) to the mixture.[3] After addition, stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quenching & Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Safety: Oxalyl chloride is corrosive and toxic. The activation step releases carbon monoxide and carbon dioxide gas. The reaction should be performed in a well-ventilated fume hood. Dimethyl sulfide is a byproduct with a strong, unpleasant odor.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This protocol offers operational simplicity and is performed under very mild, neutral conditions at room temperature.

Causality: The reaction mechanism involves the initial ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of DMP.[10] This is followed by an intramolecular proton transfer, which facilitates a concerted elimination to produce the aldehyde, iodinane, and acetic acid.[10] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, protecting acid-sensitive substrates.[9]

Materials & Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (optional, for buffering)

  • Saturated aqueous NaHCO₃ solution

  • Sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask at room temperature, dissolve this compound (1.0 equivalent) in anhydrous DCM (10 volumes).

  • Addition of DMP: Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution in one portion.[3] If the substrate is acid-sensitive, add 1.5 equivalents of sodium bicarbonate as a buffer.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by TLC.

  • Quenching & Workup: Dilute the reaction mixture with diethyl ether and pour it into a stirred solution of saturated NaHCO₃ containing a slight excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves and the layers become clear.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography as needed.

Safety: Dess-Martin Periodinane is shock-sensitive and can be explosive, especially when impure or heated.[16] Handle with care and store appropriately.

Comparative Data Summary

The following table provides a comparative overview of the key parameters for each protocol.

ParameterPCC OxidationSwern OxidationDess-Martin (DMP) Oxidation
Reagent Stoichiometry 1.5 eq. PCC1.5 eq. (COCl)₂, 3.0 eq. DMSO, 5-7 eq. Et₃N1.2-1.5 eq. DMP
Reaction Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Typical Reaction Time 2 - 4 hours1 - 2 hours1 - 3 hours
Typical Yield 85-95%>90%>95%
Key Advantages Operationally simple, reliableMild, chromium-free, high yieldVery mild, neutral pH, fast, simple workup
Key Disadvantages Toxic chromium wasteCryogenic temp., odor, gas evolutionReagent cost, potential explosivity

Visualization of Workflows and Mechanisms

A generalized workflow for these oxidation reactions is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Assemble Dry Glassware (Under Inert Atmosphere) B Add Solvent and Starting Alcohol A->B 1 C Add Oxidizing Agent (e.g., PCC, DMP, or Swern Reagents) B->C 2 D Stir at Appropriate Temp (RT or -78°C) C->D 3 E Monitor by TLC D->E 4 F Quench Reaction E->F 5 G Aqueous Wash / Extraction F->G 6 H Dry Organic Layer G->H 7 I Solvent Removal H->I 8 J Column Chromatography I->J 9 K Characterization (NMR, IR, MS) J->K 10

Caption: Generalized experimental workflow for alcohol oxidation.

The catalytic cycle for TEMPO-mediated oxidation illustrates the regeneration of the active oxidant.

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Co-oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation Step Aldehyde_out Oxoammonium->Aldehyde_out RCHO Hydroxylamine->TEMPO Regeneration CoOxidant_in CoOxidant_in->Hydroxylamine Co-oxidant (e.g., NaOCl) CoOxidant_out Alcohol_in Alcohol_in->Oxoammonium RCH₂OH

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Conclusion

The selective oxidation of this compound to 2,4,6-trimethylbenzaldehyde can be achieved with high efficacy using several distinct methods. For operational simplicity and reliability, PCC remains a viable option, provided that appropriate safety and waste disposal measures are implemented. For milder conditions and to avoid heavy metals, the Swern and Dess-Martin oxidations are superior choices, with the latter offering the convenience of room temperature operation. For large-scale and environmentally conscious synthesis, the catalytic TEMPO-based system is an excellent and cost-effective alternative. The choice of protocol should be guided by the specific needs of the synthetic route, available equipment, and safety considerations.

References

Application Notes & Protocols: Advanced Esterification Strategies for 2,4,6-Trimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a detailed overview of effective esterification methodologies for 2,4,6-trimethylbenzyl alcohol. Due to significant steric hindrance from the ortho- and para-methyl groups, this primary alcohol presents unique challenges that render classical methods like Fischer-Speier esterification inefficient. We present a curated selection of modern synthetic protocols—Steglich, Yamaguchi, and Mitsunobu esterifications, alongside the acyl chloride method—that are proven to overcome these steric barriers. This document explains the mechanistic rationale behind each method, provides detailed, step-by-step protocols, and offers expert insights into experimental design and optimization.

Introduction: The Challenge of Steric Hindrance

This compound is a primary alcohol that behaves like a sterically encumbered, neopentyl-type alcohol. The presence of two methyl groups in the ortho positions of the benzene ring effectively shields the hydroxyl group, sterically impeding the approach of nucleophiles and acylating agents. This structural feature is precisely why its esters are valuable as carboxyl-protecting groups in complex syntheses, such as peptide synthesis, where their unique acid-lability allows for selective deprotection under mild conditions.[1]

However, this same steric bulk makes their synthesis non-trivial. Standard acid-catalyzed equilibrium reactions, such as the Fischer-Speier esterification, are often sluggish, require harsh conditions (high temperatures, strong acids), and result in low yields.[2][3][4] Such conditions are frequently incompatible with the sensitive functional groups present in drug candidates and complex intermediates.

This guide focuses on robust, high-yield methods that activate either the carboxylic acid or the alcohol, bypassing the kinetic barrier imposed by the sterically congested environment of this compound.

Recommended Esterification Methodologies

The selection of an appropriate esterification method depends on the substrate's functional group tolerance, the scale of the reaction, and the available reagents. Below are four reliable methods, each with a distinct activation strategy.

Steglich Esterification: Carbodiimide-Mediated Acyl Transfer

The Steglich esterification is a mild and highly effective method for coupling sterically demanding alcohols.[5][6] The reaction avoids strong acids and high temperatures, making it suitable for sensitive substrates.[6][7]

Core Principle: The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. This forms a highly reactive O-acylisourea intermediate. A crucial component is the addition of a catalytic amount of a hyper-nucleophilic acyl-transfer catalyst, 4-dimethylaminopyridine (DMAP), which intercepts the intermediate to form a reactive acylpyridinium salt that is readily attacked by the hindered alcohol.[5][7]

Diagram: Steglich Esterification Mechanism

References

Application of 2,4,6-Trimethylbenzyl Alcohol in Fragrance and Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the potential applications of 2,4,6-trimethylbenzyl alcohol in the fragrance and flavor industry. While this molecule is not as widely documented for its organoleptic properties as other benzyl alcohol derivatives, its unique structure presents intriguing possibilities for skilled perfumers and flavorists. This document serves as a detailed technical resource for researchers, scientists, and product development professionals, offering insights into its synthesis, characterization, and a framework for its evaluation and application.

Introduction to this compound: A Molecule of Interest

This compound, also known as mesitylcarbinol, is an aromatic alcohol with the chemical formula C₁₀H₁₄O.[1][2][3] Its structure, featuring a benzene ring substituted with three methyl groups and a hydroxymethyl group, suggests a unique combination of aromatic, woody, and potentially sweet or spicy notes. While its isomer, p-α,α-trimethylbenzyl alcohol, is noted for its fruity, cherry-like scent, the specific olfactory and gustatory profile of this compound is not extensively documented in publicly available literature.[4] This guide, therefore, focuses on providing a robust scientific framework for its exploration and potential use.

Chemical and Physical Properties:

PropertyValueSource
CAS Number4170-90-5[5]
Molecular FormulaC₁₀H₁₄O[1][2][3]
Molecular Weight150.22 g/mol [1][2][3]
AppearanceWhite to pale cream crystals or powder[6]
Melting Point87-89 °C[5]
Boiling Point140 °C at 15 mmHg[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 2,4,6-trimethylbenzaldehyde (mesitaldehyde). A common laboratory-scale synthesis involves the formylation of mesitylene followed by reduction.

Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Protocol for Synthesis (Illustrative Example):

Part A: Formylation of Mesitylene to 2,4,6-Trimethylbenzaldehyde

This step can be performed using a modified Gattermann-Koch reaction or similar formylation methods. One documented approach involves the use of zinc cyanide and hydrogen chloride.[7]

  • Reaction Setup: In a well-ventilated fume hood, a stirred solution of mesitylene in a suitable solvent (e.g., tetrachloroethane) is treated with zinc cyanide.[7]

  • Gas Introduction: A stream of dry hydrogen chloride gas is passed through the mixture.[7]

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise while maintaining a low temperature.[7]

  • Reaction and Work-up: The reaction is allowed to proceed at a controlled temperature. The mixture is then poured onto ice, and the organic layer is separated, washed, and the solvent removed.[7]

  • Purification: The crude 2,4,6-trimethylbenzaldehyde is purified by vacuum distillation.

Part B: Reduction of 2,4,6-Trimethylbenzaldehyde to this compound

  • Dissolution: Dissolve the purified 2,4,6-trimethylbenzaldehyde in a suitable alcohol solvent, such as ethanol or methanol.

  • Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the solution while stirring and cooling in an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Extraction: Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting solid this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Application Notes for Fragrance and Flavor Chemistry

Due to the limited published data on its sensory profile, the following application notes are based on the structural characteristics of this compound and the known properties of related aromatic alcohols. These should be considered as starting points for experimental exploration.

3.1. Potential Olfactory Profile and Applications in Fragrance

The presence of the trimethyl-substituted benzene ring is likely to impart woody and aromatic characteristics. The primary alcohol function could contribute a subtle floral or sweet nuance, similar to, but distinct from, benzyl alcohol's faint sweet, floral scent.[8][9]

  • Woody and Aromatic Accords: this compound could serve as a novel building block in woody and aromatic fragrance compositions. Its crystalline nature suggests it could also function as a fixative, prolonging the scent of more volatile components.

  • Modifier for Floral and Spicy Notes: It may act as a modifier for floral notes, adding depth and a woody background to jasmine, lilac, or rose accords. Its aromatic character could also complement spicy notes like clove and cinnamon.

  • Use in Fine Fragrance and Functional Perfumery: In fine fragrances, it could be used to create unique, sophisticated woody-aromatic scents. In functional perfumery (e.g., soaps, detergents), its potential stability and fixative properties would be advantageous.

Recommended Starting Use Levels in Fragrance Concentrates:

ApplicationRecommended Starting Level (% w/w)
Fine Fragrance0.1 - 2.0
Eau de Toilette0.5 - 5.0
Soaps and Detergents0.2 - 1.0
Shampoos and Conditioners0.1 - 0.5

3.2. Potential Gustatory Profile and Applications in Flavor

Benzyl alcohol is used in a variety of fruit and berry flavors.[9][10] The trimethyl substitution in this compound may introduce a more complex, slightly phenolic or spicy nuance.

  • Brown and Spice Flavors: The aromatic character suggests potential applications in brown flavors such as vanilla, caramel, and chocolate, where it could add a unique spicy or slightly smoky undertone.

  • Fruit and Berry Flavors: It could be used at very low levels to add complexity to berry flavors, potentially enhancing certain notes in raspberry or cherry profiles.

  • Beverages: In alcoholic and non-alcoholic beverages, it might contribute a subtle woody or spicy note, adding a layer of sophistication.

Experimental Protocols

4.1. Protocol for Sensory Evaluation of this compound

This protocol outlines a systematic approach to characterizing the organoleptic properties of a novel ingredient.

References

Synthesis of 2,4,6-Trimethylbenzyl (TMB) Ethers and Esters: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2,4,6-Trimethylbenzyl (TMB) Protecting Group

In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis, the judicious use of protecting groups is a cornerstone of success.[1] The 2,4,6-trimethylbenzyl (TMB) group, a specialized benzyl-type protecting group, offers a unique combination of stability and controlled lability, making it a valuable tool for the synthetic chemist. This guide provides an in-depth exploration of the synthesis and application of TMB ethers and esters, complete with detailed protocols and the scientific rationale behind the experimental choices.

The TMB group is classified as an acid-labile protecting group, meaning it can be selectively removed under acidic conditions.[2] Its heightened sensitivity to acid, when compared to the parent benzyl (Bn) group, is a direct consequence of the electronic properties of the mesitylene ring. The three electron-donating methyl groups at the ortho- and para-positions stabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage, thereby facilitating the deprotection process.[3][4] This enhanced lability allows for orthogonal deprotection strategies in the presence of other protecting groups that are sensitive to different conditions.[5]

This application note is designed for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind the synthesis and use of TMB-protected alcohols and carboxylic acids.

Mechanism of Action: Understanding the Stability and Cleavage of TMB Ethers and Esters

The utility of the TMB protecting group is rooted in the stability of the benzylic carbocation. The acid-catalyzed cleavage of a TMB ether proceeds via an SN1-type mechanism.[6][7] The reaction is initiated by the protonation of the ether oxygen, converting the hydroxyl group into a good leaving group (an alcohol). Subsequent departure of the alcohol is the rate-determining step, generating a tertiary benzylic carbocation. This carbocation is significantly stabilized by the inductive effect of the three methyl groups on the aromatic ring. This stabilization lowers the activation energy for cleavage, rendering the TMB group more acid-labile than the unsubstituted benzyl group.[8]

The steric bulk of the TMB group also plays a role in its reactivity.[7] While the ortho-methyl groups can sterically hinder the approach of nucleophiles in SN2-type reactions, they do not significantly impede the formation of the planar carbocation in the SN1 cleavage pathway.[9] This steric hindrance can, however, influence the choice of synthetic route for the formation of TMB ethers and esters.

Synthesis of 2,4,6-Trimethylbenzyl Ethers

The most common method for the preparation of TMB ethers is an adaptation of the Williamson ether synthesis, a classic SN2 reaction.[10][11][12] This involves the reaction of an alkoxide with a 2,4,6-trimethylbenzyl halide.

Protocol 1: Williamson Ether Synthesis of TMB Ethers

This protocol describes a general procedure for the synthesis of TMB ethers from primary and secondary alcohols.

Materials:

  • Alcohol (substrate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2,4,6-Trimethylbenzyl chloride

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq) and anhydrous THF (or DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2,4,6-trimethylbenzyl chloride (1.1 eq) in a minimal amount of anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Partition the mixture between EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc (2 x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as sodium hydride reacts violently with water, and the alkoxide intermediate is also moisture-sensitive.

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the nucleophilic alkoxide.[11]

  • Solvent: THF and DMF are suitable polar apathetic solvents that can dissolve the reactants and facilitate the SN2 reaction.[11]

  • Temperature Control: The initial deprotonation and subsequent alkylation are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

  • Excess Reagents: A slight excess of the alkylating agent is used to ensure complete consumption of the valuable alcohol substrate.

Substrate (Alcohol) Base Solvent Time (h) Yield (%)
Benzyl AlcoholNaHTHF12~90
CyclohexanolNaHDMF18~85
1-OctanolNaHTHF16~92

Note: Yields are illustrative and can vary depending on the specific substrate and reaction scale.

Synthesis of 2,4,6-Trimethylbenzyl Esters

The protection of carboxylic acids as TMB esters is typically achieved through a Fischer esterification or by reaction with an activated TMB derivative.

Protocol 2: Fischer Esterification for TMB Ester Synthesis

This protocol outlines the acid-catalyzed esterification of a carboxylic acid with 2,4,6-trimethylbenzyl alcohol.[13][14][15]

Materials:

  • Carboxylic acid (substrate)

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops) or p-TsOH (0.1 eq).

  • Reaction: Add toluene as the solvent and heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or by observing the amount of water collected. The reaction is typically complete within 4-12 hours.

  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature and dilute with ethyl acetate or DCM.

  • Washing: Transfer the solution to a separatory funnel and wash with water, followed by saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude TMB ester by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[14]

  • Le Chatelier's Principle: The removal of water using a Dean-Stark trap drives the equilibrium towards the formation of the ester, increasing the reaction yield.[14]

  • Excess Alcohol: Using a slight excess of the alcohol also helps to shift the equilibrium in favor of the product.

Substrate (Carboxylic Acid) Catalyst Solvent Time (h) Yield (%)
Benzoic AcidH₂SO₄Toluene6~88
Acetic Acidp-TsOHToluene4~95
Phenylacetic AcidH₂SO₄Toluene8~85

Note: Yields are illustrative and can vary depending on the specific substrate and reaction scale.

Deprotection of TMB Ethers and Esters

The key advantage of the TMB protecting group is its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[16][17][18]

Protocol 3: Acid-Catalyzed Deprotection of TMB Derivatives

This protocol provides a general method for the cleavage of TMB ethers and esters.

Materials:

  • TMB-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the TMB-protected compound in DCM (or another suitable solvent).

  • Acid Addition: Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC. The deprotection is usually rapid, often completing within 30 minutes to a few hours.

  • Quenching and Concentration: Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected product.

  • Purification: If necessary, purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Strong Acid: TFA is a strong acid that effectively protonates the ether oxygen or the ester carbonyl, initiating the cleavage process.[16][17]

  • Scavengers: In cases where the substrate is sensitive to the liberated TMB carbocation, a scavenger such as anisole or 1,3-dimethoxybenzene can be added to trap the carbocation and prevent side reactions.[19]

Visualization of Synthetic Pathways

Synthesis_Workflow cluster_ether TMB Ether Synthesis cluster_ester TMB Ester Synthesis cluster_deprotection Deprotection Alcohol Alcohol (R-OH) TMB_Ether TMB Ether (R-O-TMB) Alcohol->TMB_Ether 1. NaH, THF 2. TMB-Cl NaH NaH TMB_Cl 2,4,6-Trimethylbenzyl Chloride TMB_Protected TMB Protected Substrate TMB_Ether->TMB_Protected Carboxylic_Acid Carboxylic Acid (R-COOH) TMB_Ester TMB Ester (R-COO-TMB) Carboxylic_Acid->TMB_Ester TMB-OH, H+ TMB_OH 2,4,6-Trimethylbenzyl Alcohol H_plus H+ TMB_Ester->TMB_Protected Deprotected Deprotected Substrate TMB_Protected->Deprotected TFA, DCM TFA TFA

Caption: General workflow for the synthesis and deprotection of TMB ethers and esters.

Cleavage_Mechanism TMB_Ether R-O-TMB Protonated_Ether R-O(H+)-TMB TMB_Ether->Protonated_Ether + H+ Carbocation TMB+ Carbocation (Stabilized) Protonated_Ether->Carbocation Slow (RDS) Alcohol R-OH Protonated_Ether->Alcohol Deprotected_Alcohol TMB-OH Carbocation->Deprotected_Alcohol + H2O

Caption: Simplified mechanism of acid-catalyzed cleavage of a TMB ether.

Conclusion

The 2,4,6-trimethylbenzyl protecting group provides a valuable option for the protection of alcohols and carboxylic acids in complex synthetic sequences. Its enhanced acid lability, a direct result of the electronic and steric properties of the mesitylene ring, allows for mild and selective deprotection. The synthetic protocols outlined in this guide, based on established methodologies such as the Williamson ether synthesis and Fischer esterification, offer reliable and efficient means of introducing and removing the TMB group. By understanding the underlying mechanisms, researchers can effectively integrate TMB ethers and esters into their synthetic strategies to achieve their target molecules with greater control and efficiency.

References

Application Note: The Strategic Role of 2,4,6-Trimethylbenzyl Alcohol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4,6-Trimethylbenzyl alcohol, also known as mesitylcarbinol, is a versatile yet specialized starting material in multi-step organic synthesis. Its unique structural feature—a hydroxyl-bearing benzylic carbon flanked by two ortho-methyl groups—imparts significant steric hindrance that profoundly influences its reactivity. This steric shielding provides a powerful tool for achieving selectivity and stability in complex synthetic routes. This guide provides an in-depth exploration of the primary applications of this compound, complete with detailed protocols and mechanistic insights for its conversion into key synthetic intermediates, including aldehydes, carboxylic acids, and halides.

Introduction: Unique Reactivity of a Hindered Alcohol

This compound is a white crystalline solid at room temperature.[1][2] Its utility as a synthetic precursor stems from the electronic properties of the benzylic alcohol and the distinct steric environment created by the mesityl (2,4,6-trimethylphenyl) group.

The ortho-methyl groups sterically encumber the benzylic carbon. This has several important consequences for synthetic planning:

  • Modulated Reaction Rates: Reactions at the benzylic position are often slower compared to those with unsubstituted benzyl alcohol, which can be leveraged for selective transformations in polyfunctional molecules.[3]

  • Suppression of Over-oxidation: The steric bulk can help prevent unwanted side reactions, such as the over-oxidation of the corresponding aldehyde to a carboxylic acid under certain conditions.

  • Influence on Mechanistic Pathways: The steric hindrance disfavors reaction pathways that require backside attack at the benzylic carbon (SN2), although this pathway remains viable for this primary alcohol.[4]

These characteristics make this compound an ideal starting material for producing sterically demanding building blocks used in the synthesis of pharmaceuticals, photoinitiators, and advanced materials.[5][6]

Table 1: Physicochemical Properties and Safety Information
PropertyValueSource(s)
CAS Number 4170-90-5[7]
Molecular Formula C₁₀H₁₄O[7][8]
Molecular Weight 150.22 g/mol [9]
Appearance White to light yellow crystalline powder[2]
Melting Point 87-89 °C[9]
Boiling Point 140 °C at 15 mmHg[9]
Primary Hazards May cause eye, skin, and respiratory tract irritation.[10]
Incompatibilities Strong oxidizing agents.[11]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[10][2]

Key Synthetic Transformations and Protocols

The primary utility of this compound lies in its conversion to other functional groups at the benzylic position. The following sections detail the most critical of these transformations.

G A 2,4,6-Trimethylbenzyl Alcohol B 2,4,6-Trimethylbenzaldehyde A->B Selective Oxidation (e.g., PCC, TEMPO, IBX) C 2,4,6-Trimethylbenzoic Acid A->C Strong Oxidation (e.g., IBX, Catalytic WO₄²⁻) D 2,4,6-Trimethylbenzyl Halide (Cl, Br) A->D Halogenation (e.g., SOCl₂, PBr₃) B->C Further Oxidation E Multi-step Synthesis Products (Pharmaceuticals, Photoinitiators, Ligands) C->E Further Functionalization (e.g., Amidation, Esterification) D->E Nucleophilic Substitution (e.g., Alkylation, Grignard Reagent Precursor) G cluster_0 Experimental Workflow A Dissolve Alcohol in Anhydrous Solvent (e.g., DCM) B Cool to 0 °C (Ice Bath) A->B C Slowly Add Thionyl Chloride (SOCl₂) B->C D Warm to RT Stir for 2-4h C->D E Quench with Ice-cold Water D->E F Extract with DCM, Dry, Concentrate E->F G Purify (Distillation or Chromatography) F->G

References

experimental procedure for the Williamson ether synthesis using 2,4,6-trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Practical Guide to the Williamson Ether Synthesis of Sterically Hindered Benzyl Ethers from 2,4,6-Trimethylbenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating Steric Challenges in Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[1][2] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide nucleophile with a primary alkyl halide.[3][4] While robust, the synthesis faces significant limitations when dealing with sterically hindered substrates.

This application note provides a detailed protocol and expert insights for the successful synthesis of ethers from this compound, a sterically encumbered primary alcohol. The presence of two ortho-methyl groups poses a significant challenge, potentially hindering the reactivity of the corresponding alkoxide. We will explore the critical parameters, including the choice of base, solvent, and electrophile, to overcome these steric barriers and minimize competing side reactions, such as elimination.[5][6] This guide is designed for researchers requiring access to complex ether structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.

The Mechanistic Blueprint: SN2 Reaction and Competing Pathways

The Williamson ether synthesis is a two-step process, beginning with the deprotonation of an alcohol to form a potent alkoxide nucleophile. This is typically achieved using a strong base like sodium hydride (NaH).[7][8] The subsequent step is the nucleophilic attack of this alkoxide on an electrophilic carbon, usually a primary alkyl halide, displacing the leaving group in a concerted SN2 fashion.[1][9]

Key Mechanistic Considerations:
  • The Nucleophile: The alcohol's conjugate base, the alkoxide, is a significantly stronger nucleophile than the neutral alcohol, which dramatically accelerates the reaction.[5][10]

  • The Electrophile: The reaction works best with methyl or primary alkyl halides.[3][5] Secondary halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo E2 elimination due to the alkoxide's strong basicity.[4][6]

  • The Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal.[1][5] They effectively solvate the counter-ion (e.g., Na⁺) without forming hydrogen bonds with the alkoxide, thus preserving its nucleophilicity.[9]

The primary side reaction of concern is the E2 elimination of the alkylating agent, which is favored by sterically hindered or strong bases and secondary/tertiary alkyl halides.[1] Therefore, the strategic choice of a primary alkyl halide is paramount when using the bulky 2,4,6-trimethylbenzyl alkoxide.

Williamson_Mechanism cluster_step2 Step 2: SN2 Attack ROH 2,4,6-Trimethylbenzyl Alcohol (R-OH) RO- Sodium 2,4,6-Trimethylbenzyl Alkoxide (R-O⁻ Na⁺) ROH->RO- Deprotonation Base NaH (Strong Base) H2 H₂ (gas) Alkoxide R-O⁻ RO-->Alkoxide TransitionState [R-O···R'···X]⁻ (SN2 Transition State) Alkoxide->TransitionState Backside Attack AlkylHalide Primary Alkyl Halide (R'-X) Product Ether (R-O-R') TransitionState->Product LeavingGroup X⁻ TransitionState->LeavingGroup

Caption: The two-stage mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 2,4,6-trimethylbenzyl methyl ether as a representative example.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
This compoundC₁₀H₁₄O150.221.50 g10.0Starting material. Ensure it is dry.
Sodium Hydride (60% in mineral oil)NaH24.000.44 g11.0Strong base, 1.1 equivalents. Handle with care.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Reaction solvent. Must be anhydrous.
Iodomethane (Methyl Iodide)CH₃I141.940.68 mL (1.56 g)11.0Alkylating agent, 1.1 equivalents.
Saturated NH₄Cl (aq)NH₄Cl53.49~20 mL-For quenching the reaction.
Diethyl Ether(C₂H₅)₂O74.12~100 mL-Extraction solvent.
Brine (Saturated NaCl aq)NaCl58.44~30 mL-For washing the organic layer.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent.
Silica GelSiO₂60.08--For column chromatography.
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas inlet

  • Glass syringes

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Synthesis Procedure

Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification Phase A 1. Setup & Inert Atmosphere (Flask with alcohol in THF under Argon) B 2. Alkoxide Formation (Add NaH portion-wise at 0°C) A->B C 3. Warm to RT (Stir for 30 min until H₂ evolution ceases) B->C D 4. Alkylation (Cool to 0°C, add CH₃I dropwise) C->D E 5. Reaction (Warm to RT, stir for 2-4 hours) D->E F 6. Quench Reaction (Slowly add sat. NH₄Cl at 0°C) E->F Monitor by TLC G 7. Extraction (Add water, extract with Diethyl Ether) F->G H 8. Wash & Dry (Wash with brine, dry over MgSO₄) G->H I 9. Concentrate (Filter and evaporate solvent) H->I J 10. Column Chromatography (Purify crude product on silica gel) I->J K 11. Characterization (Analyze pure product via NMR, MS) J->K

Caption: Experimental workflow for the synthesis and purification.
  • Preparation: Add this compound (1.50 g, 10.0 mmol) and a magnetic stir bar to a dry 100 mL two-neck round-bottom flask. Seal the flask with septa and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 50 mL of anhydrous THF via syringe. Stir the solution at room temperature until the alcohol is fully dissolved.

  • Alkoxide Formation: Cool the flask to 0°C in an ice bath. Carefully add the sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) in small portions over 10 minutes.

    • Expert Insight: Adding NaH slowly at 0°C controls the rate of hydrogen gas evolution, which can be vigorous. The reaction mixture will become cloudy as the sodium alkoxide forms. Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes or until gas evolution ceases completely.

  • Alkylation: Cool the reaction mixture back down to 0°C. Slowly add iodomethane (0.68 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the flask to 0°C and cautiously quench the reaction by slowly adding ~20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of water and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The resulting crude oil or solid is purified using flash column chromatography to separate the desired ether from residual mineral oil (from the NaH) and any potential byproducts.[11][12]

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with 100% hexanes and gradually increase the polarity. A common system is starting with 2% Ethyl Acetate/Hexanes and increasing to 5-10%.[13] The product ether is significantly less polar than the starting alcohol and will elute first.

  • Procedure:

    • Pack a glass column with silica gel slurried in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified 2,4,6-trimethylbenzyl methyl ether.

Troubleshooting and Expert Recommendations

ProblemPossible CauseRecommended Solution
Low or No Reaction 1. Incomplete deprotonation (wet alcohol or solvent).2. Inactive NaH.1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Use a fresh bottle of NaH or test its activity.
Low Yield 1. Insufficient reaction time.2. Reversible reaction due to protic solvent contamination.1. Monitor reaction by TLC to ensure completion.2. Re-check solvent quality.
Formation of Alkene Byproduct Use of a secondary or tertiary alkyl halide.This is unlikely with methyl iodide but is a major issue with bulkier halides. Always use a methyl or primary alkyl halide with a sterically hindered alkoxide to favor SN2 over E2.[5][6]
Alternative Conditions (Phase-Transfer Catalysis) The use of NaH requires strict anhydrous conditions and presents handling risks.For a milder, safer, and often more scalable approach, consider phase-transfer catalysis (PTC).[14][15] A typical PTC system would involve reacting the alcohol with the alkyl halide in a two-phase system (e.g., toluene/water) with a strong base like 50% NaOH and a catalytic amount of a phase-transfer agent like tetrabutylammonium bromide.[1][16]

Conclusion

The Williamson ether synthesis of sterically hindered alcohols like this compound is a highly effective transformation when key parameters are carefully controlled. The successful synthesis hinges on the irreversible formation of the alkoxide using a strong base in an anhydrous, polar aprotic solvent, followed by reaction with a non-hindered primary alkyl halide to exclusively favor the SN2 pathway. The protocol described herein provides a reliable method for accessing these valuable chemical entities, while the discussion of alternative methods like phase-transfer catalysis offers avenues for process optimization and improved safety.

References

Application Notes and Protocols: The Strategic Use of 2,4,6-Trimethylbenzyl Alcohol in the Preparation of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Benzyl Protection in API Synthesis

In the intricate field of active pharmaceutical ingredient (API) synthesis, the strategic use of protecting groups is a cornerstone of success. A well-chosen protecting group must be robust enough to withstand various reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule. While the benzyl (Bn) group has long been a workhorse for the protection of hydroxyl, carboxyl, and amino functionalities, the nuanced demands of complex, multi-step syntheses have driven the exploration of substituted benzyl analogues with tailored reactivity.

This guide focuses on the application of the 2,4,6-trimethylbenzyl (TMB) group, derived from 2,4,6-trimethylbenzyl alcohol, in API preparation. The three electron-donating methyl groups on the aromatic ring significantly alter the electronic properties of the benzylic system, rendering the TMB group more susceptible to acid-catalyzed cleavage compared to the unsubstituted benzyl group. This enhanced lability is not a drawback; rather, it is a strategic advantage that enables orthogonal deprotection schemes, a critical element in the synthesis of complex APIs. Herein, we provide detailed protocols and expert insights into the application of the TMB group for the protection of carboxylic acids, alcohols, and amines, empowering researchers to leverage its unique properties in their synthetic endeavors.

Part 1: Protection of Carboxylic Acids as 2,4,6-Trimethylbenzyl Esters

The protection of carboxylic acids is frequently required to prevent their acidic proton from interfering with basic reagents or to avoid their participation in nucleophilic reactions. The 2,4,6-trimethylbenzyl ester is an excellent choice for this purpose, particularly in peptide synthesis where mild deprotection conditions are paramount.[1]

Key Advantages:
  • Enhanced Acid Lability: The TMB ester can be cleaved under milder acidic conditions than a standard benzyl ester, allowing for selective deprotection in the presence of other acid-sensitive groups.[1]

  • Orthogonality: The differential lability of the TMB group allows for orthogonal protection strategies in combination with other protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Experimental Protocol 1.1: Synthesis of N-Protected Amino Acid 2,4,6-Trimethylbenzyl Esters

This protocol describes the esterification of an N-protected amino acid with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • N-protected amino acid (e.g., Z-Alanine)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/EtOAc gradient) to yield the desired N-protected amino acid 2,4,6-trimethylbenzyl ester.

Experimental Protocol 1.2: Deprotection of 2,4,6-Trimethylbenzyl Esters via Acidolysis

The increased electron density of the TMB group facilitates its cleavage under milder acidic conditions than those required for simple benzyl esters.

Materials:

  • N-protected amino acid 2,4,6-trimethylbenzyl ester

  • Hydrogen bromide in acetic acid (HBr/AcOH), 33% (w/w)

  • Anhydrous diethyl ether

  • Anhydrous DCM

Procedure:

  • Dissolve the N-protected amino acid 2,4,6-trimethylbenzyl ester (1.0 eq) in a minimal amount of anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add HBr/AcOH (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, add cold, anhydrous diethyl ether to precipitate the deprotected product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: Protection of Alcohols as 2,4,6-Trimethylbenzyl Ethers

The protection of alcohols as benzyl ethers is a common strategy due to their stability across a wide range of reaction conditions. The TMB ether offers similar stability with the added benefit of more facile cleavage under specific conditions.

Experimental Protocol 2.1: Synthesis of 2,4,6-Trimethylbenzyl Ethers (Williamson Ether Synthesis)

This protocol outlines the formation of a TMB ether from an alcohol and 2,4,6-trimethylbenzyl chloride.

Materials:

  • Alcohol to be protected

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2,4,6-Trimethylbenzyl chloride

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,4,6-trimethylbenzyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol 2.2: Deprotection of 2,4,6-Trimethylbenzyl Ethers

Method A: Catalytic Hydrogenolysis This is a standard and mild method for cleaving benzyl-type ethers.

Materials:

  • 2,4,6-Trimethylbenzyl ether

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the 2,4,6-trimethylbenzyl ether (1.0 eq) in MeOH or EtOH.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Purge the reaction vessel with H₂ gas (balloon or hydrogenation apparatus).

  • Stir the mixture vigorously under a H₂ atmosphere at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate to obtain the deprotected alcohol.

Method B: Acid-Catalyzed Cleavage The TMB group's sensitivity to acid allows for cleavage under conditions that may leave other protecting groups intact.

Materials:

  • 2,4,6-Trimethylbenzyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the 2,4,6-trimethylbenzyl ether (1.0 eq) in DCM.

  • Add TFA (5-10 eq) at room temperature.

  • Stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography if necessary.

Part 3: Protection of Amines as N-(2,4,6-Trimethylbenzyl) Derivatives

While direct N-alkylation is possible, reductive amination offers a more controlled method for the introduction of the TMB group onto primary or secondary amines.

Experimental Protocol 3.1: Synthesis of N-(2,4,6-Trimethylbenzyl) Amines via Reductive Amination

Materials:

  • Primary or secondary amine

  • 2,4,6-Trimethylbenzaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the amine (1.0 eq) and 2,4,6-trimethylbenzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

  • Add STAB (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Experimental Protocol 3.2: Deprotection of N-(2,4,6-Trimethylbenzyl) Amines

Method A: Catalytic Hydrogenolysis Similar to O-debenzylation, this is a highly effective method for N-debenzylation.

Materials:

  • N-(2,4,6-Trimethylbenzyl) amine

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Follow the procedure outlined in Experimental Protocol 2.2, Method A .

Data Presentation and Visualization

Table 1: Comparison of Deprotection Conditions for Benzyl-Type Protecting Groups
Protecting GroupTypical Deprotection ConditionsRelative Rate of CleavageOrthogonal to
Benzyl (Bn)H₂, Pd/C; Strong acids (e.g., HBr/AcOH)BaselineBoc, Fmoc
p-Methoxybenzyl (PMB)H₂, Pd/C; Mild acids (e.g., TFA); Oxidative (DDQ, CAN)Faster than BnBn (oxidative), Boc, Fmoc
2,4,6-Trimethylbenzyl (TMB) H₂, Pd/C; Milder acids (e.g., dilute TFA, HBr/AcOH) Faster than PMB Bn, PMB (with careful acid tuning), Boc, Fmoc

Diagrams

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection Functional_Group R-XH (X = O, COO, NH) Reagents_P This compound/Chloride + Coupling Agent/Base Protected_Molecule R-X-TMB Intermediate Synthetic Intermediate Protected_Molecule->Intermediate Reaction(s) Reagents_P->Protected_Molecule Protection Reagents_D Acid or H₂/Pd-C Final_Product R-XH Reagents_D->Final_Product Deprotection

Caption: General workflow for the use of the TMB protecting group.

Orthogonal_Deprotection Molecule Multi-Protected API Intermediate R¹-O-Bn R²-O-TMB R³-NH-Boc Deprotection_1 Mild Acid (e.g., dilute TFA) Molecule:f2->Deprotection_1 Deprotection_2 Stronger Acid or H₂/Pd-C Molecule:f3->Deprotection_2 Acidolysis Deprotection_3 H₂/Pd-C Intermediate_1 Intermediate 1 R¹-O-Bn R²-OH R³-NH-Boc Deprotection_1->Intermediate_1 Intermediate_2 Intermediate 2 R¹-OH R²-OH R³-NH-Boc Deprotection_2->Intermediate_2 Intermediate_3 Intermediate 3 R¹-O-Bn R²-O-TMB R³-NH₂ Deprotection_2->Intermediate_3 Intermediate_1:f1->Deprotection_2

Caption: Orthogonal deprotection strategy using TMB, Bn, and Boc.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4,6-Trimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,6-trimethylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this sterically hindered primary alcohol. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate, presents unique challenges primarily due to the steric hindrance imposed by the three methyl groups on the aromatic ring. This steric bulk can impede the approach of reagents to the reactive center, leading to lower yields, incomplete reactions, and the formation of side products. This guide provides troubleshooting advice and detailed protocols for the most common synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Route 1: Grignard Reaction with Formaldehyde

The reaction of a Grignard reagent, 2,4,6-trimethylbenzylmagnesium halide, with formaldehyde is a direct method to form the desired primary alcohol.[1][2] However, steric hindrance can affect both the formation of the Grignard reagent and its subsequent reaction.

Q1: My Grignard reaction fails to initiate or is very sluggish. What's going wrong?

A1: This is a frequent issue, especially with sterically hindered halides. The problem usually lies with the magnesium surface or the purity of your reagents and solvent.

  • Causality: The magnesium surface is typically coated with a passive layer of magnesium oxide (MgO), which prevents the reaction from starting. Any trace of moisture will quench the highly reactive Grignard reagent.

  • Solutions:

    • Magnesium Activation: Use fresh, shiny magnesium turnings. Before the reaction, grind the turnings in a mortar and pestle (in a glovebox or under an inert atmosphere) to expose a fresh surface. Alternatively, activate the magnesium in situ with a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or gentle bubbling indicates activation.

    • Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried and assembled hot under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ether or THF).

    • Initiation: Add a small portion of your 2,4,6-trimethylbenzyl halide to the activated magnesium. You can gently warm the flask with a heat gun to initiate the reaction. Once it starts (observed by cloudiness and gentle refluxing), add the rest of the halide solution dropwise to maintain a steady reaction.

Q2: I'm getting a low yield of this compound, and I see a significant amount of a non-polar byproduct.

A2: This points towards a common side reaction in Grignard synthesis: Wurtz coupling.

  • Causality: The formed Grignard reagent can react with the starting halide to form a dimer (1,2-bis(2,4,6-trimethylphenyl)ethane). This is more common with reactive halides like benzyl halides.

  • Solutions:

    • Slow Addition: Add the halide solution very slowly to the magnesium suspension. This keeps the concentration of the halide low, minimizing its reaction with the Grignard reagent.

    • Temperature Control: While some heat may be needed for initiation, avoid excessive temperatures during the Grignard formation, as this can favor the Wurtz coupling side reaction. Maintain a gentle reflux.

Route 2: Reduction of 2,4,6-Trimethylbenzaldehyde

Reducing the corresponding aldehyde is a common and often high-yielding route. The choice of reducing agent is key. Sodium borohydride (NaBH₄) is a mild and selective choice.[3][4][5]

Q1: My reduction of 2,4,6-trimethylbenzaldehyde with NaBH₄ is incomplete, even after a long reaction time. Why?

A1: Steric hindrance around the carbonyl group can slow down the reduction.

  • Causality: The bulky methyl groups ortho to the aldehyde functionality hinder the approach of the borohydride nucleophile.

  • Solutions:

    • Solvent Choice: The rate of NaBH₄ reduction is solvent-dependent. Methanol is a good solvent as it can activate the borohydride. A mixture of methanol and an inert solvent like THF or dichloromethane can also be effective.[3][4]

    • Increase Temperature: While many NaBH₄ reductions are run at 0 °C or room temperature, gently warming the reaction mixture (e.g., to 40 °C) can help overcome the activation energy barrier imposed by steric hindrance.

    • Increase Reagent Equivalents: Use a larger excess of NaBH₄ (e.g., 2-3 equivalents) to drive the reaction to completion.

Q2: After workup, my product is contaminated with a boron-containing residue that is difficult to remove.

A2: This is a common issue with borohydride reductions if the workup is not performed correctly.

  • Causality: During the reaction, borate esters are formed. These must be fully hydrolyzed to liberate the alcohol and water-soluble boron salts.

  • Solutions:

    • Acidic Workup: After the reaction is complete, quench the excess NaBH₄ by slowly adding a dilute acid (e.g., 1 M HCl) at 0 °C until the solution is acidic and gas evolution ceases. This will hydrolyze the borate esters.

    • Extraction: After acidification, extract the product with a suitable organic solvent like ethyl acetate or diethyl ether. Washing the organic layer with brine can help remove residual water and water-soluble impurities.

Route 3: Reduction of 2,4,6-Trimethylbenzoic Acid

For this transformation, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is required.[6][7][8]

Q1: My LiAlH₄ reduction gives a complex mixture of products, and the yield of the desired alcohol is low.

A1: LiAlH₄ is a very powerful and non-selective reducing agent. The issue could be related to the reaction conditions or the purity of the starting material.

  • Causality: LiAlH₄ reacts violently with water and other protic sources. The initial reaction with the carboxylic acid produces hydrogen gas and a carboxylate salt. The subsequent reduction is of this salt. Impurities in the starting acid could lead to side reactions.

  • Solutions:

    • Strictly Anhydrous Conditions: As with Grignard reactions, all glassware and solvents (typically THF or diethyl ether) must be rigorously dried.

    • Inverse Addition: For sensitive substrates, consider adding the LiAlH₄ solution slowly to the solution of the carboxylic acid at 0 °C. This keeps the concentration of the powerful reducing agent low. However, for a simple reduction, adding the acid solution to the LiAlH₄ slurry is standard.

    • Sufficient Reagent: Remember that LiAlH₄ will first deprotonate the carboxylic acid. Ensure you use enough LiAlH₄ to account for this initial acid-base reaction, plus the amount needed for the reduction. Typically, at least 0.75 equivalents of LiAlH₄ are needed per mole of carboxylic acid. Using a slight excess (e.g., 1.0-1.5 equivalents) is common.

Q2: The workup of my LiAlH₄ reaction is problematic, resulting in a gelatinous aluminum salt precipitate that is difficult to filter.

A2: This is a classic problem with LiAlH₄ reductions. A specific workup procedure, known as the Fieser workup, is highly recommended.

  • Causality: The aluminum salts formed during the reaction can precipitate in a way that traps the product and makes filtration very slow.

  • Solutions (Fieser Workup):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. This procedure should result in a granular, easily filterable precipitate of aluminum salts.

    • Filter the mixture and wash the solid thoroughly with an organic solvent (e.g., ether or ethyl acetate) to recover all the product.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is best for preparing this compound?

A: The "best" route depends on the available starting materials and your experimental capabilities.

  • Reduction of 2,4,6-trimethylbenzaldehyde with NaBH₄ is often the most straightforward and high-yielding method if the aldehyde is readily available.[3][4][5]

  • The Grignard route is excellent if you are starting from 2,4,6-trimethylbenzyl bromide or chloride.[1][2]

  • Reduction of 2,4,6-trimethylbenzoic acid with LiAlH₄ is a good option if the acid is your starting material, but requires more stringent anhydrous conditions.[6][7][8]

Q: Can I use a milder reducing agent than LiAlH₄ for the carboxylic acid?

A: Generally, no. Carboxylic acids are difficult to reduce. While some alternatives like borane (BH₃) exist, LiAlH₄ is the most common and effective reagent for this transformation. NaBH₄ is not strong enough to reduce carboxylic acids.[7]

Q: How can I purify the final this compound product?

A: The product is a solid at room temperature.

  • Recrystallization: This is often the most effective method. A mixed solvent system, such as hexanes/ethyl acetate or toluene/hexanes, is a good starting point. Dissolve the crude product in the minimum amount of the more soluble hot solvent and then add the less soluble solvent until turbidity appears. Allow to cool slowly to form crystals.

  • Silica Gel Chromatography: If recrystallization is insufficient to remove impurities (like the Wurtz coupling byproduct), column chromatography can be used. A non-polar eluent system like hexanes/ethyl acetate is appropriate.

Experimental Protocols

The following protocols are adapted from established, reliable procedures and should be performed with appropriate safety precautions in a fume hood.

Protocol 1: Grignard Synthesis from 2,4,6-Trimethylbenzyl Bromide

(Adapted from Organic Syntheses procedures for Grignard reactions with formaldehyde)[9]

  • Setup: Assemble a flame-dried 250 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Equip the flask with a magnetic stir bar.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 g, 50 mmol). In the dropping funnel, place a solution of 2,4,6-trimethylbenzyl bromide (10.7 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

  • Initiation: Add ~5 mL of the bromide solution to the magnesium. If the reaction doesn't start, add a crystal of iodine and gently warm.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for another 30 minutes.

  • Reaction with Formaldehyde: In a separate flask, depolymerize paraformaldehyde (3.0 g, 100 mmol) by heating to ~180 °C and pass the resulting formaldehyde gas into the stirred Grignard solution via a wide-bore tube, carried by a slow stream of nitrogen.[9]

  • Workup: Cool the reaction to 0 °C and slowly add 50 mL of saturated aqueous ammonium chloride solution. Stir until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude solid by recrystallization from hexanes/ethyl acetate.

Protocol 2: Reduction of 2,4,6-Trimethylbenzaldehyde with NaBH₄

(Adapted from standard procedures for aldehyde reduction)[4][10]

  • Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylbenzaldehyde (7.4 g, 50 mmol) in 100 mL of methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.9 g, 50 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour. Monitor the reaction by TLC.

  • Workup: Cool the mixture back to 0 °C and slowly add 50 mL of 1 M HCl to quench the reaction and neutralize the mixture.

  • Extraction: Extract the mixture three times with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Recrystallize the resulting solid.

Protocol 3: Reduction of 2,4,6-Trimethylbenzoic Acid with LiAlH₄

(Adapted from Organic Syntheses procedures for carboxylic acid reduction)[11][12]

  • Setup: Assemble a flame-dried 500 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Equip with a magnetic stir bar. Caution: LiAlH₄ reacts violently with water.

  • Reagent Preparation: Suspend lithium aluminum hydride (2.8 g, 75 mmol) in 100 mL of anhydrous THF in the reaction flask.

  • Addition: Dissolve 2,4,6-trimethylbenzoic acid (8.2 g, 50 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2 hours.

  • Workup (Fieser Method): Cool the flask to 0 °C. Cautiously and slowly add the following in sequence:

    • 2.8 mL of water

    • 2.8 mL of 15% NaOH (aq)

    • 8.4 mL of water

  • Isolation: Stir the mixture at room temperature for 30 minutes until a white, granular precipitate forms. Filter the solid and wash it thoroughly with THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Recrystallize the crude product.

Data and Visualization

Table 1: Comparison of Synthetic Routes
FeatureGrignard ReactionAldehyde Reduction (NaBH₄)Acid Reduction (LiAlH₄)
Starting Material 2,4,6-Trimethylbenzyl Halide2,4,6-Trimethylbenzaldehyde2,4,6-Trimethylbenzoic Acid
Key Reagent Mg, FormaldehydeNaBH₄LiAlH₄
Primary Challenge Initiation, Wurtz CouplingSlow reaction due to steric hindranceRequires strict anhydrous conditions, difficult workup
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent
Safety Concerns Flammable ethers, reactive organometallicFlammable solventsPyrophoric reagent, violent reaction with water

Diagrams

Reaction_Mechanism cluster_grignard Grignard Pathway cluster_reduction Reduction Pathways TMG_Br 2,4,6-Trimethyl- benzyl Bromide TMG_MgBr Grignard Reagent TMG_Br->TMG_MgBr Mg, Ether Product_G 2,4,6-Trimethyl- benzyl Alcohol TMG_MgBr->Product_G 1. Addn to CH₂O 2. H₃O⁺ workup Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Product_G Aldehyde 2,4,6-Trimethyl- benzaldehyde Product_R 2,4,6-Trimethyl- benzyl Alcohol Aldehyde->Product_R NaBH₄, MeOH Acid 2,4,6-Trimethyl- benzoic Acid Acid->Product_R 1. LiAlH₄, THF 2. Workup

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Route Which Synthetic Route? Start->Check_Route Grignard Grignard Reaction Check_Route->Grignard Grignard Aldehyde_Red Aldehyde Reduction Check_Route->Aldehyde_Red Aldehyde Acid_Red Acid Reduction Check_Route->Acid_Red Acid G_Initiation Failure to Initiate? Grignard->G_Initiation AR_Incomplete Incomplete Reaction? Aldehyde_Red->AR_Incomplete AcR_Workup Difficult Workup? Acid_Red->AcR_Workup G_SideProduct Wurtz Coupling? G_Initiation->G_SideProduct No G_ActivateMg Activate Mg Ensure Anhydrous G_Initiation->G_ActivateMg Yes G_SlowAdd Slow Halide Addition G_SideProduct->G_SlowAdd Yes AR_Temp Increase Temp. & Reagent Excess AR_Incomplete->AR_Temp Yes AcR_Anhydrous Strictly Anhydrous? AcR_Workup->AcR_Anhydrous No AcR_Fieser Use Fieser Workup AcR_Workup->AcR_Fieser Yes AcR_Check Check solvent/glassware AcR_Anhydrous->AcR_Check Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

purification of crude 2,4,6-trimethylbenzyl alcohol by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4,6-trimethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this compound. We will explore both recrystallization and chromatography, offering troubleshooting guides and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Choosing Your Purification Strategy: Recrystallization vs. Chromatography

The initial choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Crude this compound is a solid at room temperature, making both recrystallization and chromatography viable options[1][2][3].

Purification_Decision_Tree start Crude this compound (Solid) decision1 Purity Requirement & Scale start->decision1 recryst Recrystallization decision1->recryst Large Scale / Bulk Purification chrom Chromatography decision1->chrom High Purity / Analytical Scale mod_purity Moderate Purity / Large Scale / Gross Impurities recryst->mod_purity high_purity High Purity / Small Scale / Close Impurities chrom->high_purity

Caption: Decision tree for selecting a purification method.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures[4]. For this compound, its crystalline nature and melting point of 87-89 °C make it an excellent candidate for this method[3].

Recrystallization Troubleshooting and FAQs

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with many organic compounds[5].

  • Causality: The solvent's boiling point may be too high, or the solution is too concentrated. The presence of impurities can also depress the melting point of your compound, exacerbating the problem.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.

    • Lower the Cooling Temperature Slowly: Allow the solution to cool more gradually. A slower cooling rate provides more time for proper crystal lattice formation. You can insulate the flask to slow down the process.

    • Change Solvents: If the problem persists, your chosen solvent may be unsuitable. Opt for a solvent with a lower boiling point or use a co-solvent system (solvent pair).

Q2: I've cooled my solution, but no crystals are forming. What should I do?

A2: This is a common problem, often due to either using too much solvent or the solution being in a supersaturated state without nucleation sites[5].

  • Causality: An excess of solvent will keep your compound dissolved even at low temperatures. Alternatively, crystallization requires an initial "seed" for crystals to grow upon.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystallization.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.

    • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath.

Q3: How do I choose the right solvent for recrystallizing this compound?

A3: The ideal solvent should dissolve the compound well when hot but poorly when cold. For a moderately polar compound like this compound, a solvent-pair system is often effective.

  • Strategy: Start by screening a few solvent systems on a small scale. Good starting points for aromatic alcohols include mixtures of a polar solvent (in which it is soluble) and a non-polar solvent (in which it is less soluble)[6][7].

Solvent System (Good Solvent / Anti-Solvent) Rationale
Toluene / HexanesThe aromatic nature of toluene will likely dissolve the compound well when hot, while hexanes can act as an effective anti-solvent upon cooling.
Ethyl Acetate / HexanesA common and effective pair for moderately polar compounds.
Ethanol / WaterAlcohols are often good solvents for aromatic compounds, and water is a highly effective anti-solvent[6].
Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, select a suitable solvent pair (e.g., ethyl acetate/hexanes).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent (ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, add a small excess of the hot solvent and perform a hot gravity filtration to remove them.

  • Crystallization: Add the "anti-solvent" (hexanes) dropwise to the hot solution until you observe persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Section 2: Purification by Chromatography

Flash column chromatography is an excellent alternative for achieving high purity, especially when dealing with small quantities or when impurities have similar solubility profiles to the product[8].

Chromatography_Troubleshooting start Chromatography Issue issue1 Poor Separation (Overlapping Peaks) start->issue1 issue2 Compound Stuck on Column start->issue2 issue3 Peak Tailing start->issue3 solution1a Optimize Mobile Phase (Decrease Polarity) issue1->solution1a solution1b Use a Longer Column issue1->solution1b solution2a Increase Mobile Phase Polarity issue2->solution2a solution2b Check for Decomposition on Silica issue2->solution2b solution3a Add a Polar Modifier (e.g., 1% Triethylamine) issue3->solution3a solution3b Ensure Proper Column Packing issue3->solution3b

Caption: Troubleshooting common chromatography issues.

Chromatography Troubleshooting and FAQs

Q1: I'm getting poor separation between my product and an impurity. How can I improve this?

A1: Poor separation is typically due to an inappropriate mobile phase polarity.

  • Causality: If the mobile phase is too polar, both your compound and impurities will travel quickly up the column with little interaction with the stationary phase, leading to co-elution.

  • Solutions:

    • Decrease Eluent Polarity: A less polar mobile phase will increase the retention time of your compounds on the silica gel, allowing for better separation. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • Solvent System Optimization: Experiment with different solvent systems. Sometimes, replacing ethyl acetate with dichloromethane or diethyl ether can alter the selectivity and improve separation.

    • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and enhance separation.

Q2: My compound seems to have decomposed on the column. Is this common for benzyl alcohols?

A2: Yes, some benzyl alcohols can be sensitive to the acidic nature of standard silica gel.

  • Causality: The acidic silanol groups on the surface of the silica can catalyze decomposition or rearrangement reactions.

  • Solutions:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and prevent decomposition.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

    • Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent (without sacrificing separation) and applying positive pressure.

Q3: The peaks on my chromatogram are tailing significantly. What causes this?

A3: Peak tailing can be caused by several factors, including interactions with the stationary phase or column overloading.

  • Causality: Strong interactions between the hydroxyl group of your alcohol and the acidic sites on the silica gel can lead to tailing. Overloading the column with too much sample can also cause this issue.

  • Solutions:

    • Add a Modifier: As with decomposition, adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the mobile phase can block the active sites on the silica and improve peak shape.

    • Load Less Sample: Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Check Column Packing: An improperly packed column with channels or cracks can lead to poor peak shape. Ensure your column is packed uniformly.

Experimental Protocol: Flash Chromatography of this compound
  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 95:5 to 80:20 hexanes:ethyl acetate) to move your compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Parameter Recommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexanes / Ethyl Acetate Gradient
Example Gradient 1. 100% Hexanes (to elute non-polar impurities) 2. 95:5 Hexanes:EtOAc 3. 90:10 Hexanes:EtOAc 4. 80:20 Hexanes:EtOAc
Detection TLC with UV visualization (254 nm) and/or a potassium permanganate stain.

By following these guidelines and troubleshooting steps, you will be well-equipped to purify crude this compound to the high standard required for your research and development endeavors.

References

optimizing reaction conditions for the esterification of 2,4,6-trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of 2,4,6-Trimethylbenzyl Alcohol

Introduction

The esterification of this compound (also known as mesityl methanol) is a common objective in the synthesis of fine chemicals, active pharmaceutical ingredients, and specialty polymers. However, researchers frequently encounter challenges such as low yields, slow reaction rates, and unexpected side products. These difficulties arise primarily from the significant steric hindrance imposed by the two ortho-methyl groups on the benzyl ring. This technical guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic overview to help you successfully navigate the complexities of this transformation.

Section 1: Foundational Principles & FAQs

This section addresses the core chemical principles governing the esterification of this unique substrate.

Q1: Why is the esterification of this compound so challenging compared to standard benzyl alcohol?

A: The primary challenge is steric hindrance. The two methyl groups at the ortho- positions (2 and 6) of the benzene ring physically block the approach of the carboxylic acid to the benzylic carbon. In a typical Fischer esterification, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol on the protonated carboxylic acid.[1] For this compound, this pathway is kinetically unfavorable due to severe steric clash, often leading to reaction failure under standard conditions.[2][3]

Q2: What is the most probable reaction mechanism under acidic conditions?

A: Given the steric hindrance, a direct nucleophilic attack is unlikely. Instead, the reaction is more likely to proceed through a mechanism involving a stabilized benzylic carbocation (an SN1-like pathway).

  • Protonation: The acid catalyst protonates the hydroxyl group of the alcohol, forming a good leaving group (water).

  • Carbocation Formation: The protonated alcohol dissociates to form a resonance-stabilized benzylic carbocation. The three methyl groups on the ring are electron-donating, which further stabilizes this intermediate.

  • Nucleophilic Attack: The carboxylic acid (a weak nucleophile) attacks the carbocation.

  • Deprotonation: A final deprotonation step yields the ester product and regenerates the acid catalyst.

Understanding this mechanism is critical for troubleshooting, as the carbocation intermediate is also the source of potential side reactions.

Q3: Which general catalytic systems are most effective for this transformation?

A: Success hinges on choosing a system that can accommodate the steric bulk. Three main approaches are effective:

  • Strong, Non-Nucleophilic Acids: Catalysts like trifluoroacetic acid or p-toluenesulfonic acid can effectively promote the reaction by facilitating the formation of the benzylic carbocation.[4] Standard mineral acids like H₂SO₄ can also work but may lead to more side products.

  • Acylating Agents with Nucleophilic Catalysts: Converting the carboxylic acid to a more reactive species like an acid chloride or anhydride, and then using a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or 1-methylimidazole (MI), is a highly effective strategy.[5][6] These catalysts form a highly reactive acyl-pyridinium or acyl-imidazolium intermediate that can be attacked by the sterically hindered alcohol.

  • Dehydrating Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like DMAP, can activate the carboxylic acid directly, allowing for esterification under milder conditions. This is often referred to as Steglich esterification.[7]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the experiment.

Problem: Low or No Ester Conversion

Q: My reaction has been running for 24 hours with sulfuric acid and excess carboxylic acid, but TLC/GC analysis shows over 90% unreacted starting material. What are the likely causes and solutions?

A: This is a classic issue stemming from the steric hindrance of the substrate.

  • Cause 1: Ineffective Catalysis. Your catalyst (H₂SO₄) may not be sufficient to promote the SN1-like mechanism at your reaction temperature. The traditional Fischer-Speier equilibrium is not being established effectively.[8]

    • Solution: Increase the reaction temperature while carefully monitoring for byproduct formation. If that fails, switch to a stronger acid catalyst like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA). Using a solvent like toluene and a Dean-Stark trap to remove water azeotropically can help drive the equilibrium forward.[4]

  • Cause 2: Insufficiently Reactive Carboxylic Acid. If your carboxylic acid is also sterically hindered or electronically deactivated, its nucleophilicity may be too low to attack the carbocation intermediate effectively.

    • Solution: Activate the carboxylic acid. Convert it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or to an anhydride. The resulting acylating agent is far more electrophilic and will react more readily with the hindered alcohol, especially in the presence of a nucleophilic catalyst like DMAP.[7][8]

  • Cause 3: Water Inhibition. Water is a byproduct of the reaction. In an equilibrium process, its presence will inhibit the forward reaction according to Le Châtelier's principle.

    • Solution: Actively remove water from the reaction. For high-boiling solvents, a Dean-Stark apparatus is ideal. For lower-boiling solvents, adding a dehydrating agent like molecular sieves (ensure they are properly activated) can be effective.

Problem: Significant Byproduct Formation

Q: I am achieving conversion, but a major byproduct with a similar polarity to my product is forming. What is it and how can I prevent it?

A: The benzylic carbocation intermediate is prone to side reactions. The most likely byproducts are the dibenzyl ether or a cyclized indane derivative.

  • Byproduct 1: Bis(2,4,6-trimethylbenzyl) ether. This forms when the carbocation is attacked by another molecule of the starting alcohol instead of the carboxylic acid. This is more prevalent when the alcohol concentration is high and the carboxylic acid concentration is low or the acid is a poor nucleophile.

    • Prevention:

      • Adjust Stoichiometry: Use the carboxylic acid as the limiting reagent if possible, or use a smaller excess of the alcohol.

      • Slow Addition: Add the this compound slowly to a solution of the carboxylic acid and catalyst. This keeps the instantaneous concentration of the free alcohol low, minimizing its chance to act as a nucleophile.

  • Byproduct 2: 1,1,3,5,7-Pentamethylindane. Under strongly acidic and high-temperature conditions, the benzylic carbocation can undergo an intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction) followed by rearrangement. This has been observed with similar sterically hindered benzyl systems.[9]

    • Prevention:

      • Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

      • Use Milder Conditions: Avoid excessively strong acids or high catalyst loadings. The Steglich (DCC/DMAP) or acylation (acid chloride/DMAP) methods are much less likely to cause this type of byproduct formation as they do not rely on generating a "free" and long-lived carbocation.[7]

Section 3: Recommended Protocols & Methodologies

Protocol 1: Optimized Acid Catalysis with Water Removal

This protocol is a modification of the Fischer-Speier method, optimized for hindered substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Solvent: Add toluene (approx. 0.2 M concentration relative to the limiting reagent). Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with toluene.

  • Monitoring: Continue refluxing until water ceases to collect or TLC/GC analysis shows consumption of the limiting reagent (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and remove excess carboxylic acid. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester via silica gel column chromatography.

Protocol 2: Acylation via Acid Chloride with DMAP Catalysis

This is often the most reliable method for achieving high yields.

  • Acid Chloride Formation (Step 1): In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF (1 drop). Stir at room temperature until gas evolution ceases (typically 1-2 hours). Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Esterification (Step 2): In a new flask, dissolve this compound (1.1 eq.) and DMAP (0.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reaction: Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the alcohol solution. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/GC, typically 2-6 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash with 1M HCl to remove DMAP and any residual base, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 4: Data & Optimization Parameters

The choice of method depends on the acid sensitivity of your substrates and the desired purity. The following table summarizes the key parameters.

ParameterMethod A: Optimized Acid Catalysis Method B: Acylation (Acid Chloride/DMAP) Method C: Steglich (EDC/DMAP)
Typical Yield Moderate to Good (50-80%)Excellent (>90%)Good to Excellent (80-95%)
Reaction Time Long (8-24 h)Short (2-6 h)Moderate (4-12 h)
Temperature High (Reflux)Low to Ambient (0 °C to RT)Ambient (RT)
Key Strengths One step; uses common reagents.High yield; fast; reliable for difficult substrates.Mild conditions; avoids strong acids/bases.
Key Weaknesses Equilibrium limited; risk of ether/indane byproducts.[9]Two steps; requires handling of SOCl₂/oxalyl chloride.Stoichiometric byproducts (urea) can complicate purification.
Best For Robust, acid-stable molecules.Maximizing yield on valuable or difficult substrates.Acid- or base-sensitive molecules.[7]

Section 5: Visual Aids

Diagram 1: Proposed SN1-like Reaction Mechanism

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation A 2,4,6-Trimethylbenzyl Alcohol + H⁺ B Protonated Alcohol (Good Leaving Group) A->B Fast C Stabilized Benzylic Carbocation + H₂O B->C Slow E Protonated Ester Intermediate C->E Fast D Carboxylic Acid (R-COOH) D->E Fast F Final Ester Product + H⁺ (Catalyst Regenerated) E->F Fast

Caption: SN1-like mechanism for hindered alcohol esterification.

Diagram 2: General Experimental Workflow

G reagents Combine Alcohol, Carboxylic Acid, Catalyst & Solvent reaction Heat / Stir (Monitor by TLC/GC) reagents->reaction workup Aqueous Workup (Quench, Wash, Extract) reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze G start Reaction Issue? low_conv Low / No Conversion start->low_conv Yes byproduct Byproduct Formation start->byproduct Yes sol_low_conv_1 Increase Temp. & Remove H₂O (Dean-Stark) low_conv->sol_low_conv_1 check_byproduct Identify Byproduct (NMR, MS) byproduct->check_byproduct sol_low_conv_2 Switch to Stronger Acid (e.g., TsOH) sol_low_conv_1->sol_low_conv_2 If fails sol_low_conv_3 Use Acylation Method (Acid Chloride + DMAP) sol_low_conv_2->sol_low_conv_3 If fails is_ether Is it Dibenzyl Ether? check_byproduct->is_ether is_indane Is it Indane Derivative? check_byproduct->is_indane sol_ether Use Slow Addition of Alcohol is_ether->sol_ether Yes sol_indane Lower Temperature & Use Milder Catalyst is_indane->sol_indane Yes

References

Technical Support Center: Storage and Handling of 2,4,6-Trimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,4,6-trimethylbenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this compound, with a primary focus on preventing its oxidative degradation.

Introduction: The Challenge of Stability

This compound is a valuable building block in organic synthesis. However, like many benzylic alcohols, it is susceptible to oxidation, which can compromise the integrity of your starting material and impact the reproducibility of your experiments. The primary degradation pathway involves the oxidation of the benzylic alcohol to the corresponding aldehyde, 2,4,6-trimethylbenzaldehyde, and potentially further to the carboxylic acid. This guide provides in-depth, field-proven insights and protocols to ensure the long-term stability of your this compound.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the appearance and purity of my this compound after a few weeks of storage. What is happening?

A1: The most likely cause is oxidation. This compound is prone to oxidation when exposed to air (oxygen), light, and even ambient temperatures. The hydroxyl group is oxidized to form 2,4,6-trimethylbenzaldehyde, which can impart a yellowish tint and a characteristic almond-like odor to the material. The presence of this aldehyde impurity can be confirmed by analytical techniques such as NMR, GC-MS, or HPLC.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The three main environmental factors that promote oxidation are:

  • Oxygen: The presence of atmospheric oxygen is the primary driver of oxidation.

  • Light: UV and even visible light can provide the energy to initiate and propagate the oxidation process.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

Trace metal impurities can also act as catalysts for oxidation.

Q3: How can I visually inspect my this compound for signs of oxidation?

A3: While analytical instrumentation provides a definitive answer, a preliminary visual inspection can be indicative. Fresh, pure this compound should be a white to off-white crystalline solid. The presence of a yellow or brownish discoloration is a common sign of oxidation. Additionally, a change in odor, from a faint sweet smell to a more pungent, almond-like scent, can suggest the formation of the corresponding aldehyde.

Troubleshooting Guide: Mitigating Oxidation

This section provides actionable steps to prevent and address the oxidation of this compound.

Proactive Prevention: The Key to Long-Term Stability

The most effective strategy is to prevent oxidation from occurring in the first place. This involves a multi-faceted approach to storage and handling.

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This can be achieved by using a glove box for handling and storage, or by backfilling the storage vial with an inert gas before sealing.

  • Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect the compound from light.

  • Temperature Control: Store the vial in a refrigerator or freezer. Lower temperatures significantly slow down the rate of oxidation.

  • Secure Sealing: Ensure the vial is tightly sealed with a cap that has a chemically resistant liner (e.g., PTFE) to prevent the ingress of air and moisture.

Experimental Protocols

Protocol 1: Inert Gas Overlay for Long-Term Storage

This protocol describes the standard procedure for creating an inert atmosphere in a storage vial.

Materials:

  • Vial containing this compound

  • Source of high-purity nitrogen or argon gas with a regulator

  • Needle and tubing assembly

  • Septum-lined cap for the vial

Procedure:

  • Place the this compound in a clean, dry vial.

  • Secure the septum-lined cap onto the vial.

  • Insert a needle connected to the inert gas source through the septum.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced air.

  • Gently flush the vial with the inert gas for 1-2 minutes.

  • Remove the vent needle first, followed by the gas inlet needle.

  • For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Store the vial in a dark, cold environment as previously described.

Protocol 2: Qualitative Test for Aldehyde Impurities (Tollens' Test)

This is a classic chemical test to detect the presence of aldehydes. A positive test (formation of a silver mirror) indicates the oxidation of your alcohol.

Materials:

  • Sample of this compound

  • Tollens' reagent (prepared fresh)

  • Test tube

Procedure:

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., ethanol or THF) in a clean test tube.

  • Add 1-2 mL of freshly prepared Tollens' reagent to the test tube.

  • Gently warm the test tube in a water bath for a few minutes.

  • Observation: The formation of a silver mirror on the inner surface of the test tube indicates the presence of an aldehyde, confirming oxidation.

Visualization of the Oxidation Pathway

The following diagram illustrates the oxidative degradation of this compound.

Oxidation_Pathway cluster_reactants Reactants cluster_conditions Oxidative Conditions cluster_products Degradation Products 2,4,6-Trimethylbenzyl_Alcohol 2,4,6-Trimethylbenzyl Alcohol Aldehyde 2,4,6-Trimethylbenzaldehyde 2,4,6-Trimethylbenzyl_Alcohol->Aldehyde [O] Conditions O₂, Light, Heat, Metal Traces Conditions->2,4,6-Trimethylbenzyl_Alcohol Accelerates Carboxylic_Acid 2,4,6-Trimethylbenzoic Acid Aldehyde->Carboxylic_Acid [O] (Further Oxidation)

Caption: Oxidation pathway of this compound.

Data Summary: Purity vs. Storage Conditions

The following table summarizes the expected purity of this compound under different storage conditions over a 6-month period. These are illustrative values and actual results may vary.

Storage ConditionExpected Purity after 6 months
Ambient, light, air exposure< 90%
Ambient, dark, sealed vial95-98%
Refrigerated (2-8 °C), dark, sealed vial> 98%
Refrigerated (2-8 °C), dark, inert atmosphere> 99.5%
Frozen (-20 °C), dark, inert atmosphere> 99.8%

Concluding Remarks

The chemical stability of this compound is paramount for the success of your research. By implementing the proactive storage and handling protocols outlined in this guide, you can significantly mitigate the risk of oxidative degradation. Always prioritize the exclusion of oxygen and light, and maintain low-temperature storage. For any further questions or specialized applications, please do not hesitate to contact our technical support team.

methods for removing unreacted starting materials from 2,4,6-trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,4,6-trimethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this compound, ensuring high purity for downstream applications. This document provides in-depth, field-proven insights into common purification challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as an oily solid after the initial reaction work-up. Is this normal?

A1: Yes, this is a common observation. The crude product often contains unreacted starting materials and byproducts which can depress the melting point of this compound (which is a solid at room temperature with a melting point of 87-89 °C), giving it an oily or waxy appearance.[1] The primary goal of the purification process is to remove these impurities to obtain a crystalline solid.

Q2: What are the most likely impurities in my crude this compound?

A2: The impurities largely depend on the synthetic route. A common laboratory-scale synthesis involves the Grignard reaction of a 2,4,6-trimethylbenzyl halide (e.g., bromide) with formaldehyde. In this case, likely impurities include:

  • Unreacted 2,4,6-trimethylbenzyl bromide: The starting halide for the Grignard reagent formation.

  • Mesitylene: Can be present as a starting material for the synthesis of the halide or as a byproduct.

  • Biphenyl-type impurities: Formed from the coupling of the Grignard reagent with the unreacted starting halide.[2][3]

  • Unreacted Magnesium: If not fully consumed during the Grignard reagent formation.[4]

  • Magnesium salts: Formed during the quenching of the Grignard reaction.[5]

Q3: I have a significant amount of a nonpolar impurity that is difficult to separate from my product. What could it be?

A3: This is likely a biphenyl-type byproduct, which is common in Grignard reactions. These compounds are often nonpolar and can co-elute with the desired product in column chromatography or be difficult to remove by recrystallization alone. A combination of purification techniques may be necessary.

Troubleshooting and Purification Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound, with step-by-step protocols for various purification methods.

Initial Work-up: Quenching the Grignard Reaction

A proper work-up is the first and most critical step in purification.

Problem: Vigorous, uncontrolled reaction upon quenching.

Cause: The Grignard reagent is a strong base and reacts exothermically with protic quenching agents like water or dilute acid.

Solution:

  • Cool the reaction mixture in an ice bath before and during quenching.

  • Add the quenching agent (e.g., saturated aqueous ammonium chloride or dilute HCl) dropwise with vigorous stirring.[2]

  • If the reaction becomes too vigorous, stop the addition and allow it to cool before proceeding.

Problem: Formation of a thick, gelatinous precipitate of magnesium salts that is difficult to handle.

Cause: Precipitation of magnesium hydroxides and halides upon addition of the quenching agent.

Solution:

  • Use a dilute acidic solution (e.g., 1 M HCl or H₂SO₄) as the quenching agent. The acid will dissolve the magnesium salts, forming water-soluble species that can be easily separated in the aqueous layer during liquid-liquid extraction.[2]

Method 1: Liquid-Liquid Extraction

This technique is essential for the initial removal of water-soluble impurities.

Workflow for Liquid-Liquid Extraction

G A Crude Reaction Mixture (after quenching) B Add Organic Solvent (e.g., Diethyl Ether, Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Wash with Dilute Acid (e.g., 1 M HCl) C->D E Wash with Water D->E F Wash with Brine E->F G Collect Organic Layer F->G H Dry over Anhydrous Na₂SO₄ or MgSO₄ G->H I Filter and Concentrate H->I J Crude Product for Further Purification I->J

Caption: Workflow for Liquid-Liquid Extraction.

Troubleshooting Liquid-Liquid Extraction:

Q: An emulsion has formed between the organic and aqueous layers. How can I break it?

A:

  • Patience: Allow the separatory funnel to stand undisturbed for some time.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Addition of Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite.

Q: How do I remove unreacted Grignard reagent and magnesium salts?

A: Washing the organic layer with a dilute acid (e.g., 1 M HCl) will react with any remaining Grignard reagent and dissolve the magnesium salts, partitioning them into the aqueous layer.[6][7][8]

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Workflow for Recrystallization

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B optional C Slowly Cool to Room Temperature B->C D Cool in Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: General Workflow for Recrystallization.

Troubleshooting Recrystallization:

Q: How do I choose the right solvent for recrystallization?

A: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9][10] For this compound, which is moderately polar, suitable solvent systems include:

  • Single Solvents: Toluene, ethanol, or isopropanol.

  • Solvent Pairs: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). Common pairs include ethanol/water or hexane/ethyl acetate.[11][12][13]

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Increase the amount of solvent: This will lower the saturation point.

  • Lower the temperature at which crystallization begins: Use a lower boiling point solvent or a different solvent pair.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

Protocol for Recrystallization from a Hexane/Ethyl Acetate Solvent Pair:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • While the solution is still hot, add hot hexane dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethyl acetate until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.[11]

Method 3: Column Chromatography

Column chromatography is effective for separating compounds with different polarities.

Workflow for Column Chromatography

G A Pack Column with Silica Gel B Load Crude Product A->B C Elute with Solvent System B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: Workflow for Column Chromatography.

Troubleshooting Column Chromatography:

Q: How do I select the right eluent (solvent system)?

A: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system will give your desired product a retention factor (Rf) of around 0.3-0.4. For separating this compound from less polar impurities like mesitylene or biphenyls, a good starting point is a mixture of hexanes and ethyl acetate. A common eluent system for benzyl alcohols is a 9:1 to 4:1 mixture of hexanes:ethyl acetate.[14]

Q: My product is co-eluting with an impurity. How can I improve the separation?

A:

  • Use a less polar eluent system: This will increase the retention time of all compounds and may improve separation.

  • Use a longer column: A longer column provides more surface area for separation.

  • Gradient elution: Start with a nonpolar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate. This can effectively separate compounds with close Rf values.

Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate) and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.[14]

Method 4: Vacuum Distillation

Distillation is suitable for separating compounds with significantly different boiling points.

Troubleshooting Vacuum Distillation:

Q: Is vacuum distillation a good method for purifying this compound?

A: It can be, especially for removing non-volatile impurities or those with much lower boiling points. This compound has a boiling point of 140 °C at 15 mmHg.[1] Vacuum distillation is necessary to avoid decomposition at its atmospheric boiling point.[15][16]

Q: How can I separate this compound from unreacted 2,4,6-trimethylbenzyl bromide?

A: This separation can be challenging due to their similar boiling points (2,4,6-trimethylbenzyl bromide has a boiling point of 256.9 °C at 760 mmHg).[17] Fractional distillation under vacuum would be required, which may be difficult on a small scale. Column chromatography is often a more practical choice for this separation.[18]

Summary of Physical Properties for Separation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 150.2287-89140 (at 15 mmHg)Soluble in common organic solvents.[1]
Mesitylene120.19-44.8164.7Insoluble in water; soluble in ethanol, ether, acetone.[19][20][21][22][23][24][25][26][27][28]
2,4,6-Trimethylbenzyl bromide213.1135-38256.9 (at 760 mmHg)Data not readily available, but expected to be soluble in nonpolar organic solvents.[17]
Biphenyl-type byproductsVariableVariableGenerally highSoluble in nonpolar organic solvents like hexanes and petroleum ether.[3][29]

References

Technical Support Center: Navigating the Reactivity of 2,4,6-Trimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 2,4,6-trimethylbenzyl alcohol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges when using this sterically hindered substrate. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and optimize your synthetic strategies effectively.

Core Concepts: Understanding the Challenge

Question 1: What is steric hindrance, and how does it specifically impact this compound?

Answer: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed or prevented because the three-dimensional bulk of atoms or groups near the reaction site physically impedes the approach of incoming reagents.[1][2] In this compound, the key issue is the presence of two methyl groups in the ortho positions (positions 2 and 6) relative to the benzylic alcohol group (-CH₂OH).

These ortho-methyl groups act like "gatekeepers," shielding the benzylic carbon and the hydroxyl oxygen from attack by nucleophiles or other reagents.[3] This significantly affects reactions that require direct access to this center, such as SN2 substitutions.[1][3]

StericHindrance Fig 1: Steric Shielding cluster_molecule This compound C_ring1 C C_ring2 C C_ring1->C_ring2 C_benzyl CH₂ C_ring1->C_benzyl C_ring3 C C_ring2->C_ring3 Me1 CH₃ C_ring2->Me1 C_ring4 C C_ring3->C_ring4 C_ring5 C C_ring4->C_ring5 Me2 CH₃ C_ring4->Me2 C_ring6 C C_ring5->C_ring6 C_ring6->C_ring1 Me3 CH₃ C_ring6->Me3 OH OH C_benzyl->OH Nu Nucleophile (Nu⁻) Nu->C_benzyl Approach Hindered

Caption: Ortho-methyl groups block nucleophilic attack at the benzylic carbon.

Question 2: How does the benzylic position influence reactivity, and how does this compete with the steric effects?

Answer: The benzylic position (a carbon atom attached directly to a benzene ring) is inherently reactive. This heightened reactivity stems from the ability of the benzene ring to stabilize intermediates through resonance. Specifically, it can stabilize a positive charge (carbocation), a negative charge (carbanion), or a radical at the benzylic site.[4]

For this compound, the most relevant stabilization is that of a benzylic carbocation. In reaction pathways that proceed via an SN1 or E1 mechanism, the loss of a leaving group (like protonated water, -OH₂⁺) from the benzylic carbon is favored because the resulting carbocation is stabilized by the adjacent aromatic ring.[4][5]

This creates a fascinating dichotomy:

  • SN2 Reactions (Concerted): Heavily disfavored due to the steric hindrance of the ortho-methyl groups blocking the single, concerted step of nucleophilic attack.

  • SN1/E1 Reactions (Stepwise): Can be favored because the mechanism bypasses the need for a direct backside attack. The rate-determining step is the formation of the stable, resonance-delocalized benzylic carbocation.[6][7]

Therefore, when designing experiments, you must choose conditions that favor an SN1/E1 pathway over an SN2 pathway.

Troubleshooting Guides by Reaction Type

Section 1: Oxidation Reactions
FAQ: My oxidation of this compound to the corresponding aldehyde is showing low conversion. What are the likely causes and solutions?

Causality: The low conversion is almost certainly due to the steric hindrance around the benzylic alcohol, which prevents the bulky chromium- or manganese-based oxidizing agents (like KMnO₄ or Jones reagent) from accessing the hydroxyl group efficiently. Furthermore, harsh conditions required to overcome this hindrance can lead to over-oxidation or side reactions.[8]

Solutions:

  • Employ Less Bulky Reagents: Reagents like Pyridinium Chlorochromate (PCC) or those used in Swern or Dess-Martin periodinane (DMP) oxidations are often more effective for hindered alcohols as they are less sterically demanding.

  • Utilize Alternative Catalytic Systems: Mild, catalytic systems can provide a pathway with a lower activation energy. An effective method for this compound is oxidation using molecular iodine (I₂) with a base like potassium carbonate (K₂CO₃) in a fluorinated solvent such as 2,2,2-trifluoroethanol (TFE).[9]

Oxidizing Agent Typical Conditions Pros for Hindered Alcohols Cons
KMnO₄ / Na₂Cr₂O₇ Strong acid/base, heatPowerfulPoor selectivity, often fails due to steric hindrance.[4]
PCC / DMP CH₂Cl₂, Room TempMilder, less bulkyStoichiometric, can be toxic/expensive.
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78°CVery mild, effectiveRequires cryogenic temps, unpleasant odor.
I₂ / K₂CO₃ in TFE I₂ (cat.), K₂CO₃, TFE, 50-70°CCatalytic, mild, effective for this specific substrate.[9]Requires specific fluorinated solvent.

Protocol: Iodine-Catalyzed Oxidation of this compound

  • Objective: To synthesize 2,4,6-trimethylbenzaldehyde with high selectivity.

  • Principle: This method uses a catalytic amount of iodine in the presence of a mild base to achieve oxidation under relatively gentle conditions, circumventing the steric issues associated with traditional oxidants.[9]

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add molecular iodine (I₂, 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to 70°C and monitor by TLC or GC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Section 2: Etherification Reactions
FAQ: I am attempting a Williamson ether synthesis with 2,4,6-trimethylbenzyl bromide and a strong base, but the yield is negligible. Why is this happening and what is a better approach?

Causality: The Williamson ether synthesis is a classic SN2 reaction. As established, the two ortho-methyl groups on the 2,4,6-trimethylbenzyl system create a formidable steric barrier that effectively blocks the backside attack required for an SN2 displacement.[3] Any product formed is likely accompanied by significant amounts of elimination (E2) byproducts.

Solution: Favor an SN1 Pathway via Acid Catalysis

A much more effective strategy is to leverage the stability of the 2,4,6-trimethylbenzyl carbocation. By using a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and an excess of a second alcohol (which acts as both reactant and solvent), you can promote dehydration followed by nucleophilic capture of the carbocation intermediate.[10][11]

SN1_Etherification Fig 2: Sₙ1 Etherification Pathway cluster_mech Sₙ1 Mechanism for Ether Synthesis A 1. Protonation (Fast) B 2. Loss of H₂O (Slow, Rate-Determining) A->B C 3. Nucleophilic Attack (Fast) B->C D 4. Deprotonation (Fast) C->D Start R-CH₂-OH + H⁺ Step1 R-CH₂-OH₂⁺ Start->Step1 H₂SO₄ Step2 R-CH₂⁺ (Resonance Stabilized Carbocation) Step1->Step2 - H₂O Step3 R-CH₂-O⁺(H)R' Step2->Step3 + R'OH End R-CH₂-OR' + H⁺ Step3->End - H⁺

Caption: Acid-catalyzed pathway leveraging a stable carbocation intermediate.

Protocol: Acid-Catalyzed Synthesis of a Benzyl Ether

  • Objective: To synthesize an unsymmetrical ether from this compound and a primary alcohol.

  • Principle: The reaction proceeds via an E1/SN1 mechanism where the sterically hindered tertiary alcohol is preferentially protonated and forms a stable carbocation, which is then trapped by the less hindered primary alcohol.[5]

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in an excess of the desired primary or secondary alcohol (e.g., ethanol, 10-20 eq). The second alcohol serves as the nucleophile and solvent.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).

  • Allow the reaction to warm to room temperature and then heat gently (e.g., 40-50°C), monitoring by TLC. Note: Higher temperatures may favor elimination to form an alkene.

  • Once the starting material is consumed, cool the reaction and neutralize the acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Remove the excess alcohol solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography.

Section 3: Esterification Reactions
FAQ: Standard Fischer esterification of this compound with a carboxylic acid is giving poor yields even after prolonged heating. How can I improve this reaction?

Causality: In Fischer esterification, the alcohol acts as a nucleophile attacking a protonated carboxylic acid. The steric bulk of the ortho-methyl groups diminishes the nucleophilicity of the hydroxyl group on this compound, leading to a very slow and inefficient reaction.[12]

Solution: Activate the Carboxylic Acid

Instead of trying to force the hindered alcohol to act as a nucleophile, the more effective strategy is to make the carboxylic acid a much more potent electrophile. This is achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride.

EsterificationWorkflow Fig 3: Esterification Strategy Comparison cluster_fischer Standard Fischer (Inefficient) cluster_acyl Acyl Chloride Method (Recommended) F_Start Hindered Alcohol + Carboxylic Acid F_Cond H⁺, Heat (Slow) F_Start->F_Cond F_End Low Yield of Ester F_Cond->F_End A_Start Hindered Alcohol + Acyl Chloride A_Cond Pyridine or Et₃N (Fast) A_Start->A_Cond A_End High Yield of Ester A_Cond->A_End

Caption: Activating the carboxylic acid overcomes the low nucleophilicity of the hindered alcohol.

Protocol: Esterification via Acyl Chloride

  • Objective: To efficiently synthesize a benzyl ester from this compound.

  • Principle: The highly electrophilic acyl chloride readily reacts with the weakly nucleophilic hindered alcohol. A non-nucleophilic base is used to scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base such as pyridine or triethylamine (Et₃N, 1.2 eq). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Cool the solution to 0°C.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water or a dilute HCl solution to neutralize the excess base.

  • Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

References

stability of 2,4,6-trimethylbenzyl alcohol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4,6-Trimethylbenzyl Alcohol

A Guide to Experimental Stability and Troubleshooting for Researchers

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that successful experimentation hinges on a deep understanding of reagent stability and reactivity. This guide is designed to provide you with field-proven insights and troubleshooting advice for using this compound, focusing specifically on its behavior under acidic and basic conditions.

Section 1: Stability and Reactivity in Acidic Media

The behavior of this compound in the presence of acid is dominated by the remarkable stability of the carbocation it forms. This is a critical concept to grasp, as it dictates the potential for unexpected side reactions and degradation.

Frequently Asked Questions (Acidic Conditions)

Q1: My reaction mixture containing this compound turned dark, and TLC analysis shows multiple new spots after adding an acid catalyst. What is happening?

A1: This is a classic observation and is almost certainly due to the formation of the highly stabilized 2,4,6-trimethylbenzyl carbocation. The three electron-donating methyl groups on the aromatic ring provide substantial electronic stabilization to the benzylic cation through inductive effects and hyperconjugation.[1]

The mechanism proceeds in two steps:

  • Protonation: The hydroxyl group is protonated by the acid, transforming it into an excellent leaving group (water).[2]

  • Carbocation Formation: The water molecule departs, leaving behind a planar, resonance-stabilized benzylic carbocation.[3]

Once formed, this reactive intermediate can undergo several pathways, leading to the product mixture you are observing:

  • Etherification: The carbocation can be attacked by another molecule of the starting alcohol, forming a dibenzyl ether. This is a common dehydrative etherification pathway.[4][5][6]

  • Reaction with other Nucleophiles: Any other nucleophile in your reaction medium (e.g., solvent, other reagents) can attack the carbocation.

  • Intramolecular Cyclization: Under strong acid conditions, sterically hindered benzyl compounds can undergo facile intramolecular reactions, such as insertion into an ortho-alkyl group.[7][8]

Acid_Instability Alcohol 2,4,6-Trimethylbenzyl Alcohol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H⁺ Protonated_Alcohol->Alcohol - H⁺ Carbocation 2,4,6-Trimethylbenzyl Carbocation (Stable) Protonated_Alcohol->Carbocation - H₂O Side_Products Side Products: - Dimer (Ether) - Substitution Products - Cyclized Products Carbocation->Side_Products + Nucleophile or Rearrangement

Caption: Acid-catalyzed formation of a stable carbocation from this compound.

Q2: How can I prevent the degradation of this compound in my acid-catalyzed reaction?

A2: Prevention is key. Consider these strategies:

  • Use Non-Acidic Alternatives: If possible, modify your synthetic route to avoid acidic steps. The benzyl group is generally employed as a protecting group precisely because it is stable to a wide range of non-acidic conditions.[9][10]

  • Minimize Acid Strength and Concentration: If acid is unavoidable, use the mildest acid possible (e.g., a weak Lewis acid instead of a strong Brønsted acid) at the lowest effective concentration.[4]

  • Control Temperature: Perform the reaction at the lowest possible temperature to reduce the rate of carbocation formation and subsequent side reactions.

  • Protecting Group Strategy: In complex syntheses, it may be necessary to protect the benzylic alcohol with a group that is stable to your acidic conditions but can be removed later (e.g., a silyl ether).

Section 2: Stability and Reactivity in Basic Media

In stark contrast to its behavior in acid, this compound exhibits excellent stability under most basic conditions. This makes it a robust component in syntheses involving bases.

Frequently Asked Questions (Basic Conditions)

Q1: Is it safe to use strong bases like sodium hydroxide (NaOH) or weaker bases like potassium carbonate (K₂CO₃) with this compound?

A1: Yes, this compound is generally very stable in the presence of both strong and weak bases.[10] The hydroxyl group (-OH) is a poor leaving group, and there is no low-energy pathway for its elimination or substitution under basic conditions.

The only significant interaction with a base is a simple acid-base reaction: the deprotonation of the alcohol to form the corresponding 2,4,6-trimethylbenzyloxide anion. This is an equilibrium process. With a moderately strong base like NaOH, only a very small fraction of the alcohol will be deprotonated, as the pKa of benzyl alcohol is approximately 15.4.[11] Stronger bases like sodium hydride (NaH) are required for complete deprotonation, which is the first step in reactions like the Williamson ether synthesis.[12][13] This deprotonation does not lead to degradation.

Base_Stability Alcohol 2,4,6-Trimethylbenzyl Alcohol Base Base (B⁻) Alkoxide 2,4,6-Trimethylbenzyloxide Alcohol->Alkoxide Deprotonation Conj_Acid Conjugate Acid (HB)

Caption: Reversible deprotonation of this compound under basic conditions.

Q2: I am observing oxidation of the alcohol to 2,4,6-trimethylbenzaldehyde under what I thought were basic conditions. Why?

A2: While the alcohol is stable to bases alone, the presence of an oxidizing agent will lead to its conversion to the aldehyde or carboxylic acid. This process is often catalyzed or promoted by a base.[14] For instance, aerobic oxidation over certain metal catalysts is performed under alkaline conditions.[14] Ensure your reagents are pure and your reaction atmosphere is inert (e.g., nitrogen or argon) if you wish to avoid oxidation. Standard storage information indicates the compound is stable under normal temperatures and pressures but should be kept in a well-sealed container.[15]

Section 3: Summary and Experimental Protocols

Stability Profile Summary
ConditionReagent ExampleStability of this compoundPrimary Risk / Reaction
Strongly Acidic Conc. H₂SO₄, HCl, TFAUnstable Rapid formation of a stable carbocation leading to etherification, substitution, or rearrangement.[7][8]
Mildly Acidic Dilute AcOH, Lewis Acids (e.g., Zr(Cp)₂(OTf)₂)Potentially Unstable Risk of carbocation formation, especially with heating. Rate is catalyst-dependent.[4]
Neutral Water, NaCl solutionStable Generally stable under normal temperatures and pressures.[15]
Mildly Basic K₂CO₃, NaHCO₃Stable No significant reaction or degradation.
Strongly Basic NaOH, NaH, t-BuOKStable Reversible or complete deprotonation to the alkoxide. The C-O bond remains intact.[11]
Protocol: Evaluating Stability in a New Reaction System

This self-validating protocol helps determine the stability of this compound under your specific experimental conditions before committing to a large-scale reaction.

Objective: To assess the degradation of this compound over time when exposed to a specific acid or base.

Methodology:

  • Setup Control: Dissolve a small amount of this compound (e.g., 20 mg) in your reaction solvent (e.g., 1 mL) in a clean vial.

  • Setup Test Vial: In a separate, identical vial, dissolve the same amount of the alcohol in the same amount of solvent.

  • Initiate Test: To the Test Vial only , add the acid or base you intend to use in your experiment at the planned concentration and temperature.

  • Monitoring: At regular intervals (e.g., T=0, 15 min, 1 hr, 4 hr), take a small aliquot from both the Control and Test vials.

  • Analysis: Analyze the aliquots side-by-side using Thin Layer Chromatography (TLC) or LC-MS.

    • TLC Analysis: Spot both samples on the same plate. The control lane should show a single spot for the starting material. Look for the appearance of new spots (lower or higher Rf) or the disappearance of the starting material spot in the test lane.

    • LC-MS Analysis: This provides more quantitative data. Compare the peak area of the starting material in the control vs. the test sample over time and identify the mass of any new peaks that appear.

  • Interpretation:

    • No Change in Test vs. Control: The alcohol is stable under your conditions.

    • New Spots/Peaks in Test: The alcohol is unstable. The number and nature of the new signals can help diagnose the degradation pathway.

References

Validation & Comparative

A Comparative Guide to 2,4,6-Trimethylbenzyl and Benzyl Alcohols as Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The benzyl (Bn) group is a well-established and robust choice for the protection of alcohols, amines, and carboxylic acids. However, its deprotection often requires harsh conditions, such as catalytic hydrogenolysis, which can be incompatible with sensitive functional groups elsewhere in the molecule.[1][2][3] This guide presents a detailed comparison with the 2,4,6-trimethylbenzyl (TMB) group, an alternative that offers distinct advantages, particularly in terms of cleavage conditions.

Structural and Electronic Differences: The Impact of Methyl Substituents

The fundamental difference between the benzyl and 2,4,6-trimethylbenzyl protecting groups lies in the three methyl substituents on the aromatic ring of the TMB group. These methyl groups exert significant electronic and steric effects that dramatically alter the group's reactivity.

  • Electronic Effects: The methyl groups are electron-donating through hyperconjugation and inductive effects. This increased electron density on the aromatic ring makes the TMB group more susceptible to oxidation and, crucially, stabilizes the formation of a carbocation at the benzylic position.

  • Steric Effects: The ortho-methyl groups provide steric hindrance around the benzylic carbon, which can influence the rates of both protection and deprotection reactions.

These electronic effects are the primary reason for the TMB group's enhanced acid lability compared to the standard benzyl group.

Introduction of Protecting Groups

Both benzyl and TMB protecting groups are typically introduced under similar conditions, most commonly via a Williamson ether synthesis for the protection of alcohols.[4][5] This involves the deprotonation of the alcohol with a base, followed by an SN2 reaction with the corresponding benzyl or TMB halide.

Experimental Protocol: Benzylation of an Alcohol

  • To a solution of the alcohol in an anhydrous solvent such as DMF or THF, add 1.1 equivalents of a strong base like sodium hydride (NaH).

  • Stir the mixture at room temperature until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Add 1.1 equivalents of benzyl bromide (BnBr) and continue stirring the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting benzyl ether by column chromatography.

The introduction of the TMB group follows a similar procedure, substituting 2,4,6-trimethylbenzyl chloride or bromide for benzyl bromide. Due to the increased steric bulk of the TMB group, slightly longer reaction times or elevated temperatures may be necessary to achieve complete conversion.

Comparative Stability of Benzyl and TMB Ethers

The stability of a protecting group across a range of chemical conditions is a critical factor in its selection. The benzyl group is known for its broad stability, while the TMB group's stability profile is more nuanced.[3]

ConditionBenzyl (Bn) Ether2,4,6-Trimethylbenzyl (TMB) EtherRationale for Difference
Strong Acid (e.g., HBr, BBr₃) LabileVery LabileBoth are cleaved, but the TMB group's greater carbocation stability facilitates faster cleavage.
Mild Acid (e.g., TFA, AcOH) Generally StableLabile The three electron-donating methyl groups highly stabilize the TMB carbocation intermediate, allowing for cleavage under mild acidic conditions.[6]
Strong Base (e.g., NaOH, NaH) StableStableBoth are ethers and are generally stable to non-nucleophilic bases.
Catalytic Hydrogenolysis (H₂, Pd/C) Labile LabileThe C-O bond at the benzylic position is susceptible to reductive cleavage in both cases.[1][2][7]
Oxidative Cleavage (e.g., DDQ, CAN) Stable (unless activated)More ReactiveThe electron-rich TMB ring is more susceptible to oxidation compared to the unsubstituted benzyl ring.[8][9]

This differential stability, particularly under mild acidic conditions, is the cornerstone of the TMB group's utility in providing an orthogonal protecting group strategy when used alongside the benzyl group.[10][11]

Cleavage of Protecting Groups: A Tale of Two Mechanisms

The deprotection of benzyl and TMB ethers proceeds through different mechanisms, offering chemists valuable flexibility in their synthetic design.

The most common method for cleaving benzyl ethers is catalytic hydrogenolysis.[5] This reaction is typically high-yielding and clean, with toluene as the primary byproduct.[2]

Experimental Protocol: Hydrogenolysis of a Benzyl Ether

  • Dissolve the benzyl ether in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the deprotected alcohol.

The key advantage of the TMB group is its lability under mild acidic conditions, a consequence of the highly stabilized 2,4,6-trimethylbenzyl carbocation intermediate.

Experimental Protocol: Acid-Catalyzed Cleavage of a TMB Ether

  • Dissolve the TMB ether in a solvent such as dichloromethane (DCM).

  • Add a mild acid, such as trifluoroacetic acid (TFA), often in the presence of a cation scavenger like triethylsilane or pentamethylbenzene to prevent side reactions.[12]

  • Stir the reaction at room temperature. The reaction is typically rapid.

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product.

  • Purify the deprotected alcohol by column chromatography.

Mechanism of Acid-Catalyzed TMB Cleavage

The enhanced lability of the TMB ether is due to the formation of a highly stabilized tertiary benzylic carbocation. The electron-donating methyl groups delocalize the positive charge, significantly lowering the activation energy for cleavage.

G cluster_0 Mechanism of TMB Ether Cleavage TMB_Ether R-O-CH₂-Ar(Me)₃ Protonated_Ether R-O⁺(H)-CH₂-Ar(Me)₃ TMB_Ether->Protonated_Ether + H⁺ Carbocation [⁺CH₂-Ar(Me)₃] Protonated_Ether->Carbocation - R-OH Scavenged_Cation Scavenger-CH₂-Ar(Me)₃ Carbocation->Scavenged_Cation + Scavenger Alcohol R-OH

Caption: Acid-catalyzed cleavage of a TMB ether proceeds via a stabilized carbocation.

Strategic Applications in Synthesis

The differing cleavage conditions of Bn and TMB groups allow for their use in orthogonal protection schemes. A common strategy involves protecting one alcohol with a Bn group and another with a TMB group within the same molecule. The TMB group can be selectively removed with mild acid, leaving the Bn group intact for removal at a later stage via hydrogenolysis.

Orthogonal Deprotection Workflow

This workflow illustrates the selective deprotection of TMB and Bn ethers in a hypothetical molecule.

G Start Molecule with -O-TMB and -O-Bn Step1 Mild Acid (TFA) Triethylsilane Start->Step1 Intermediate Molecule with -OH and -O-Bn Step1->Intermediate Selective TMB cleavage Step2 Hydrogenolysis (H₂/Pd-C) Intermediate->Step2 Final Molecule with -OH and -OH Step2->Final Bn cleavage

Caption: Orthogonal deprotection of TMB and Bn ethers.

Conclusion

Both benzyl and 2,4,6-trimethylbenzyl groups are valuable tools for the protection of hydroxyl and other functional groups in organic synthesis.

  • Benzyl (Bn) Group: A robust and widely used protecting group, stable to a broad range of conditions but typically requires reductive hydrogenolysis for removal.

  • 2,4,6-Trimethylbenzyl (TMB) Group: Offers the significant advantage of being cleavable under mild acidic conditions due to the formation of a highly stabilized carbocation. This property makes it an excellent choice for orthogonal protection strategies in concert with the benzyl group.

The choice between these two protecting groups should be guided by the overall synthetic strategy, with careful consideration of the stability of other functional groups present in the molecule to the respective deprotection conditions. The TMB group provides a powerful option for enhancing synthetic flexibility, particularly in the synthesis of complex molecules where mild and selective deprotection is a necessity.

References

A Comparative Study of the Reaction Rates of Substituted Benzyl Alcohols in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzyl Alcohol Reactivity

Substituted benzyl alcohols are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The reactivity of the benzylic hydroxyl group is of paramount importance in the synthesis of various functional groups, including aldehydes, ketones, esters, and ethers. Understanding how substituents on the aromatic ring modulate this reactivity is crucial for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes.

This guide will explore the electronic effects of substituents on the rate of oxidation of benzyl alcohols, a common and synthetically valuable transformation. We will delve into the theoretical underpinnings of these effects, provide a detailed experimental protocol for a kinetic study, present and analyze comparative reaction rate data, and discuss the mechanistic implications of the findings.

Theoretical Background: Unraveling Substituent Effects

The rate of a chemical reaction is intimately linked to the stability of its transition state. For reactions involving substituted benzyl alcohols, the electronic properties of the substituent on the aromatic ring can significantly influence the energy of the transition state, thereby altering the reaction rate. These effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect: This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond. Electron-withdrawing groups (e.g., -NO₂, -Cl) exert a negative inductive effect (-I), pulling electron density away from the reaction center. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) have a positive inductive effect (+I), pushing electron density towards the reaction center.

  • Resonance Effect: This effect involves the delocalization of π-electrons through a conjugated system. Electron-donating groups with lone pairs of electrons (e.g., -OCH₃) can stabilize a positive charge at the benzylic position through resonance (+R effect). Electron-withdrawing groups with multiple bonds (e.g., -NO₂) can delocalize a negative charge (-R effect).

In the oxidation of benzyl alcohols, the reaction mechanism often involves the formation of a transition state with a partial positive charge on the benzylic carbon. Consequently, electron-donating groups tend to stabilize this transition state, leading to an increased reaction rate, while electron-withdrawing groups destabilize it, resulting in a decreased reaction rate.[1]

The Hammett Plot: A Quantitative Tool for Analysis

The Hammett equation provides a quantitative means to correlate the reaction rates of substituted aromatic compounds with the electronic properties of their substituents.[2] The equation is expressed as:

log(kₓ / kₒ) = ρσ

Where:

  • kₓ is the rate constant for the reaction of a substituted reactant.

  • kₒ is the rate constant for the reaction of the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

A plot of log(kₓ / kₒ) versus σ, known as a Hammett plot, should yield a straight line for a series of reactions that follow the same mechanism. The slope of this line is the reaction constant, ρ.[3][4] For the oxidation of benzyl alcohols, a negative ρ value is typically observed, indicating that the reaction proceeds through a transition state with a buildup of positive charge at the benzylic position.[5]

Experimental Protocol: A Kinetic Study of Benzyl Alcohol Oxidation

This section provides a detailed, step-by-step methodology for a comparative kinetic study of the oxidation of substituted benzyl alcohols using pyrazinium dichromate (PzDC) as the oxidizing agent. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Reagents
  • Substituted benzyl alcohols (e.g., p-methoxybenzyl alcohol, p-methylbenzyl alcohol, benzyl alcohol, p-chlorobenzyl alcohol, p-nitrobenzyl alcohol) - high purity

  • Pyrazinium dichromate (PzDC)

  • Dimethyl sulfoxide (DMSO) - anhydrous

  • Perchloric acid (HClO₄)

  • UV-Vis Spectrophotometer

  • Thermostatted water bath

  • Volumetric flasks and pipettes

  • Cuvettes

Preparation of Stock Solutions
  • Benzyl Alcohol Solutions (0.1 M): Accurately weigh the required amount of each substituted benzyl alcohol and dissolve it in a known volume of anhydrous DMSO in separate volumetric flasks.

  • Pyrazinium Dichromate (PzDC) Solution (0.01 M): Dissolve the calculated mass of PzDC in anhydrous DMSO in a volumetric flask. This solution should be freshly prepared and protected from light.

  • Perchloric Acid Solution (1.0 M): Prepare a 1.0 M solution of perchloric acid in DMSO.

Kinetic Measurements

The reactions are performed under pseudo-first-order conditions, with the concentration of the benzyl alcohol in large excess (at least 10-fold) compared to the concentration of PzDC.[6]

  • Temperature Equilibration: Equilibrate the stock solutions of the benzyl alcohols and PzDC in a thermostatted water bath set to the desired reaction temperature (e.g., 303 K).

  • Reaction Initiation: In a cuvette, pipette the required volumes of the specific benzyl alcohol stock solution and the perchloric acid solution. Add the appropriate volume of DMSO to make up the final volume. Place the cuvette in the spectrophotometer's thermostatted cell holder. To initiate the reaction, rapidly add a small, known volume of the equilibrated PzDC stock solution and mix thoroughly.

  • Data Acquisition: Immediately begin monitoring the decrease in the absorbance of PzDC at its λₘₐₓ (around 375 nm) over time.[6] Record the absorbance at regular time intervals until the reaction is at least 80% complete.

Data Analysis
  • Determination of the Pseudo-First-Order Rate Constant (k_obs): The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(Aₜ) versus time, where Aₜ is the absorbance at time t. The plot should be linear, confirming the first-order dependence on [PzDC].[6]

  • Determination of the Second-Order Rate Constant (k₂): The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the concentration of the benzyl alcohol: k₂ = k_obs / [Benzyl Alcohol] .

  • Hammett Plot Construction: Plot log(k₂ for substituted benzyl alcohol / k₂ for benzyl alcohol) against the corresponding Hammett substituent constant (σ). Determine the reaction constant (ρ) from the slope of the resulting line.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis prep_ba Prepare Substituted Benzyl Alcohol Stock Solutions equilibrate Equilibrate Solutions to Reaction Temperature prep_ba->equilibrate prep_pzd Prepare PzDC Stock Solution prep_pzd->equilibrate prep_acid Prepare Perchloric Acid Stock Solution prep_acid->equilibrate mix Mix Reactants in Cuvette & Initiate Reaction equilibrate->mix monitor Monitor Absorbance Decrease of PzDC at 375 nm mix->monitor plot_lnA Plot ln(Absorbance) vs. Time to get k_obs monitor->plot_lnA calc_k2 Calculate Second-Order Rate Constant (k₂) plot_lnA->calc_k2 hammett Construct Hammett Plot (log(kₓ/k₀) vs. σ) calc_k2->hammett determine_rho Determine Reaction Constant (ρ) from Slope hammett->determine_rho

Caption: Experimental workflow for the kinetic study of benzyl alcohol oxidation.

Data Presentation: Comparative Reaction Rates

The following table summarizes representative kinetic data for the oxidation of various para-substituted benzyl alcohols. The data illustrates the profound impact of substituents on the reaction rate.

Substituent (p-X)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) at 313 K (x 10⁻⁴ L mol⁻¹ s⁻¹)Relative Rate (kₓ / kₒ)
-OCH₃-0.2718.202.97
-CH₃-0.1712.021.96
-H0.006.131.00
-Cl0.232.290.37
-NO₂0.780.250.04

Data compiled from studies on oxidation with quinolinium dichromate.[7]

As the data clearly shows, electron-donating groups (-OCH₃, -CH₃) lead to a significant increase in the reaction rate compared to the unsubstituted benzyl alcohol. Conversely, electron-withdrawing groups (-Cl, -NO₂) cause a marked decrease in the reaction rate.

Discussion and Mechanistic Insights

Proposed Reaction Mechanism

The oxidation of benzyl alcohols by chromate-based reagents, such as PzDC or quinolinium dichromate, is generally believed to proceed through the formation of a chromate ester intermediate. This is followed by a rate-determining step involving the cleavage of the α-C-H bond.

G cluster_step1 Step 1: Formation of Chromate Ester (Fast) cluster_step2 Step 2: Rate-Determining Hydride Transfer (Slow) cluster_step3 Step 3: Product Formation (Fast) Substituted Benzyl Alcohol Substituted Benzyl Alcohol Chromate Ester Intermediate Chromate Ester Intermediate Substituted Benzyl Alcohol->Chromate Ester Intermediate + Cr(VI) species Transition State Transition State (δ+ at benzylic carbon) Chromate Ester Intermediate->Transition State α-C-H bond cleavage Substituted Benzaldehyde Substituted Benzaldehyde Transition State->Substituted Benzaldehyde + Cr(IV) species

References

A Comparative Guide to the Spectroscopic Validation of 2,4,6-Trimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous world of chemical synthesis and pharmaceutical development, the unequivocal confirmation of a molecule's structure is paramount. Misidentification of an isomer can lead to failed experiments, incorrect biological data, and significant delays in research pipelines. This guide provides an in-depth, comparative analysis of the spectroscopic methods used to validate the structure of 2,4,6-trimethylbenzyl alcohol, a common building block in organic synthesis. By juxtaposing its spectral data against that of a close isomer, 2,4,5-trimethylbenzyl alcohol, we will demonstrate how a multi-faceted analytical approach provides an unassailable structural proof, embodying the principles of scientific integrity and self-validating systems.

The Imperative of Orthogonal, Comparative Analysis

Spectroscopy is a language that tells the story of a molecule's structure. However, a single spectroscopic technique can sometimes be ambiguous. Just as a single word can have multiple meanings, a single spectrum can occasionally be interpreted in multiple ways. To achieve absolute certainty, we employ orthogonal methods—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular architecture. The true power of this approach is realized when we compare the data not only to theoretical predictions but also to the data from a structurally similar molecule. This comparative analysis magnifies the subtle yet definitive differences that confirm the correct isomeric form.

For this guide, we will compare the target molecule, this compound, with its isomer, 2,4,5-trimethylbenzyl alcohol.

G cluster_0 This compound cluster_1 2,4,5-Trimethylbenzyl Alcohol s_246 Symmetrical Substitution h_equiv 2 Equivalent Aromatic Protons s_246->h_equiv ch3_equiv 2 Equivalent ortho-Methyl Groups s_246->ch3_equiv s_245 Asymmetrical Substitution h_non_equiv 2 Non-Equivalent Aromatic Protons s_245->h_non_equiv ch3_non_equiv 3 Non-Equivalent Methyl Groups s_245->ch3_non_equiv

Figure 1. Key structural differences dictating spectroscopic outcomes.

¹H NMR Spectroscopy: The Litmus Test for Symmetry

Proton Nuclear Magnetic Resonance (¹H NMR) is exceptionally sensitive to the symmetry of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide a detailed fingerprint of the proton environments.

Experimental Protocol: A small amount of the analyte is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz).

Comparative Data Analysis:

Signal AssignmentThis compound 2,4,5-Trimethylbenzyl Alcohol Expert Analysis
Aromatic Protons (Ar-H) δ ~6.85 (s, 2H)δ ~6.98 (s, 1H), ~6.95 (s, 1H)This is the most decisive comparison. The 2,4,6-isomer's symmetry renders the two aromatic protons (at C3 and C5) chemically equivalent, resulting in a single sharp peak (a singlet) that integrates to two protons. In contrast, the lack of symmetry in the 2,4,5-isomer makes its two aromatic protons (at C3 and C6) non-equivalent, producing two distinct singlets, each integrating to one proton.[1]
Benzylic Protons (-CH₂OH) δ ~4.6 (s, 2H)δ ~4.5 (s, 2H)The chemical shift for these protons is very similar in both isomers as their immediate electronic environment (attached to a trimethyl-substituted benzene ring and a hydroxyl group) is nearly identical. They appear as singlets due to the lack of adjacent protons.
Methyl Protons (-CH₃) δ ~2.30 (s, 6H, ortho), ~2.25 (s, 3H, para)δ ~2.22 (s, 3H), ~2.18 (s, 3H), ~2.15 (s, 3H)The symmetry of the 2,4,6-isomer results in the two ortho-methyl groups being equivalent, giving a single large peak integrating to 6H. The para-methyl is unique and shows a separate 3H singlet. The 2,4,5-isomer, being asymmetric, displays three distinct singlets for its three non-equivalent methyl groups.
Hydroxyl Proton (-OH) δ ~1.6 (br s, 1H)δ ~1.6 (br s, 1H)The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly variable depending on concentration, solvent, and temperature. It is generally not used for distinguishing isomers but can be confirmed by a D₂O exchange experiment, where the peak disappears.

Note: Chemical shifts (δ) are approximate and can vary slightly between instruments and samples.

¹³C NMR Spectroscopy: Confirming the Carbon Count

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.

Comparative Data Analysis:

Carbon EnvironmentThis compound 2,4,5-Trimethylbenzyl Alcohol Expert Analysis
Total Unique Carbons 710The difference in the total number of signals is definitive. The symmetry of the 2,4,6-isomer means several carbons are equivalent (the two ortho-methyls, the two carbons they are attached to, and the two aromatic CH carbons), resulting in fewer signals. The 2,4,5-isomer has no such symmetry, and thus all 10 carbons in the molecule are unique and produce distinct signals.
Aromatic Carbons 4 signals6 signalsThis directly reflects the symmetry of the aromatic ring. The 2,4,6-isomer has only four unique aromatic carbon environments, while the 2,4,5-isomer has six.
Aliphatic Carbons 3 signals (-CH₂-, 2x -CH₃)4 signals (-CH₂-, 3x -CH₃)This confirms the conclusions from the ¹H NMR regarding the methyl groups. The 2,4,6-isomer shows one signal for the two equivalent ortho-methyls and another for the para-methyl. The 2,4,5-isomer shows three separate signals for its three unique methyl groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of their bonds. While excellent for confirmation, it is often less powerful than NMR for differentiating positional isomers.

Experimental Protocol: The spectrum can be obtained from a solid sample mixed with KBr and pressed into a pellet, or from a thin layer of the molten compound between salt plates.

Comparative Data Analysis:

Vibrational ModeCharacteristic Frequency (cm⁻¹) Expert Analysis
O-H Stretch (Alcohol) ~3300 (Broad, Strong)Both isomers will show a very prominent, broad absorption in this region, characteristic of a hydrogen-bonded hydroxyl group. This confirms the presence of the alcohol functional group in both molecules.[2]
C-H Stretch (Aromatic) >3000Both isomers will exhibit weaker absorptions just above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic) <3000Both isomers will show strong absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the methyl and methylene groups.
C=C Stretch (Aromatic) ~1610, ~1470Peaks in this region confirm the presence of the benzene ring in both compounds.
C-O Stretch (Alcohol) ~1015-1050A strong C-O stretching band will be present in both spectra, confirming the primary alcohol functionality.
C-H Out-of-Plane Bending ~850-880The substitution pattern on a benzene ring influences the C-H out-of-plane bending vibrations in the "fingerprint region" (< 1000 cm⁻¹). While subtle differences may exist between the 1,2,3,5- (in the 2,4,6-isomer) and 1,2,4,5-tetrasubstituted patterns, these can be difficult to assign definitively without reference spectra.

The key takeaway from IR is the confirmation of the alcohol and substituted aromatic functionalities, which is consistent with both structures. It serves as an excellent check but lacks the definitive differentiating power of NMR in this case.

Mass Spectrometry: Weighing the Molecule and Its Fragments

Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on how it fragments when ionized.

Experimental Protocol: A dilute solution of the sample is injected into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI). The instrument then separates and detects the ions based on their mass-to-charge ratio (m/z).

G M [C₁₀H₁₄O]⁺˙ m/z = 150 M_minus_H2O [C₁₀H₁₂]⁺˙ m/z = 132 M->M_minus_H2O - H₂O M_minus_CH3 [C₉H₁₁O]⁺ m/z = 135 M->M_minus_CH3 - •CH₃ Tropylium_like [C₉H₁₁]⁺ m/z = 119 M_minus_H2O->Tropylium_like - •CH₃

Figure 2. Common fragmentation pathways for trimethylbenzyl alcohols.

Comparative Data Analysis:

m/z ValueIonExpert Analysis
150 [M]⁺˙ Both isomers have the same molecular formula (C₁₀H₁₄O) and therefore the same molecular weight. The molecular ion peak at m/z 150 will be present in both spectra, confirming the correct mass.[3][4]
135 [M-CH₃]⁺ Loss of a methyl radical (15 amu) is a likely fragmentation for both isomers, leading to a peak at m/z 135.
132 [M-H₂O]⁺˙ The loss of water (18 amu) from the molecular ion is a very common fragmentation pathway for alcohols and will be observed for both compounds, resulting in a significant peak at m/z 132.[3]
119 [M-CH₂OH]⁺ or [C₉H₁₁]⁺ Loss of the hydroxymethyl group (31 amu) or subsequent fragmentation can lead to an ion at m/z 119. The relative intensities of this and other fragment ions may differ slightly between the isomers due to differences in cation stability, but this is often not as clear a distinction as the NMR data.

MS confirms that the compound has the correct molecular formula. While fragmentation patterns can sometimes distinguish isomers, in this case, the high degree of similarity in fragmentation pathways makes it a supporting, rather than a primary, identification technique.

Conclusion: The Power of a Unified Approach

The structural validation of this compound is a clear illustration of the power of a comprehensive spectroscopic strategy. While IR and MS confirm the presence of the correct functional groups and molecular formula, they fall short of unambiguously distinguishing it from its 2,4,5-isomer. The definitive evidence comes from NMR spectroscopy. The striking simplicity of the ¹H and ¹³C NMR spectra—specifically the 2H singlet in the aromatic region and the 6H singlet for the equivalent ortho-methyl groups—provides an irrefutable signature of the molecule's symmetry, a feature only present in the 2,4,6-substitution pattern. This self-validating system of orthogonal techniques, grounded in a comparative analysis with a relevant isomer, provides the highest level of confidence required by researchers, scientists, and drug development professionals.

References

comparing the efficacy of different oxidizing agents for 2,4,6-trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Oxidizing Agents for 2,4,6-Trimethylbenzyl Alcohol

The selective oxidation of substituted benzyl alcohols is a cornerstone of modern organic synthesis, providing critical access to benzaldehydes that serve as versatile intermediates in the production of pharmaceuticals, fragrances, photoinitiators, and other high-value fine chemicals.[1][2] Specifically, the conversion of this compound to 2,4,6-trimethylbenzaldehyde presents a unique challenge due to the sterically hindered nature of the substrate. The choice of an oxidizing agent is paramount, directly influencing not only reaction yield and selectivity but also the overall process efficiency, safety, and environmental footprint.

This guide provides a comprehensive, objective comparison of five distinct classes of oxidizing agents for this transformation. We will delve into the mechanistic underpinnings of each system, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics including efficacy, reaction conditions, safety, and operational complexity. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal synthetic route for their specific laboratory or industrial needs.

Pyridinium Chlorochromate (PCC): The Classic Chromium Workhorse

PCC is a well-established, mild oxidizing agent renowned for its ability to convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, particularly under anhydrous conditions.[3][4]

Mechanism of Action

The oxidation proceeds through the formation of a chromate ester intermediate. The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the electrophilic chromium(VI) center.[5] A subsequent base-mediated elimination of a proton from the alpha-carbon leads to the formation of the carbon-oxygen double bond and the release of the aldehyde product along with a reduced Cr(IV) species.[4] The use of a non-aqueous solvent like dichloromethane (DCM) is crucial to prevent the hydration of the resulting aldehyde, which would make it susceptible to further oxidation.[3]

PCC_Mechanism cluster_start Step 1: Chromate Ester Formation cluster_elimination Step 2: Elimination Alcohol R-CH₂OH Intermediate1 Chromate Ester Intermediate Alcohol->Intermediate1 Nucleophilic Attack PCC [PyH]⁺[CrO₃Cl]⁻ PCC->Intermediate1 Aldehyde R-CHO Intermediate1->Aldehyde β-Elimination (Base assisted) Cr_IV Cr(IV) Species Intermediate1->Cr_IV

Caption: Mechanism of PCC oxidation of a primary alcohol.

Experimental Protocol: PCC Oxidation
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake thoroughly with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by silica gel column chromatography to yield 2,4,6-trimethylbenzaldehyde.

PCC_Workflow Start Suspend PCC in anhydrous DCM Add_Alcohol Add 2,4,6-trimethylbenzyl alcohol solution dropwise Start->Add_Alcohol Stir Stir at Room Temp (2-4h) Add_Alcohol->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Dilute with Ether & Filter through Silica Monitor->Workup Complete Purify Concentrate & Purify (Column Chromatography) Workup->Purify Product Pure 2,4,6-trimethylbenzaldehyde Purify->Product

Caption: Experimental workflow for PCC oxidation.

Performance Analysis
  • Pros: Reliable, predictable, and generally provides good yields for a wide range of substrates. Over-oxidation is minimal under anhydrous conditions.

  • Cons: Chromium-based reagents are highly toxic and pose significant environmental disposal challenges. The workup can be tedious due to the need to remove chromium residues.

Dess-Martin Periodinane (DMP): The Mild & Selective Hypervalent Iodine Reagent

DMP is a hypervalent iodine compound widely favored for its mild reaction conditions, high chemoselectivity, and broad functional group tolerance.[6][7] It is particularly useful for sensitive or complex substrates.

Mechanism of Action

The reaction begins with a ligand exchange, where the alcohol displaces one of the acetate groups on the iodine center to form a diacetoxyalkoxyperiodinane intermediate.[6] An acetate ion then acts as a base, abstracting the alpha-proton from the alcohol moiety. This initiates a concerted elimination that forms the aldehyde, an iodinane byproduct, and acetic acid.[6][8] The reaction is typically fast and proceeds at room temperature.[6][9]

DMP_Mechanism cluster_start Step 1: Ligand Exchange cluster_elimination Step 2: Elimination Alcohol R-CH₂OH Intermediate1 Periodinane Intermediate Alcohol->Intermediate1 Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate1 Aldehyde R-CHO Intermediate1->Aldehyde Intramolecular Proton Transfer Byproducts Iodinane + Acetic Acid Intermediate1->Byproducts

Caption: Mechanism of Dess-Martin Periodinane oxidation.

Experimental Protocol: DMP Oxidation
  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (DMP) (1.2-1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the mixture and monitor the reaction by TLC. The reaction is often complete in 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

DMP_Workflow Start Dissolve Alcohol in DCM Add_DMP Add DMP at RT Start->Add_DMP Stir Stir at Room Temp (1-3h) Add_DMP->Stir Quench Quench with NaHCO₃ & Na₂S₂O₃ solutions Stir->Quench Extract Separate Layers & Extract Aqueous Phase Quench->Extract Dry Combine Organics, Wash, Dry, Concentrate Extract->Dry Product High Purity Aldehyde Dry->Product

Caption: Experimental workflow for DMP oxidation.

Performance Analysis
  • Pros: Very mild conditions (room temperature, neutral pH), high yields, excellent chemoselectivity, and a simplified workup compared to chromium reagents.[6][10]

  • Cons: DMP is expensive and potentially explosive under shock or heat, making it less suitable for large-scale industrial applications.[6][10] The reaction generates a significant amount of iodine-containing waste.

Swern Oxidation: The Cryogenic DMSO-Based Method

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (NEt₃), to produce aldehydes and ketones. It is known for its mildness and high yields.[11]

Mechanism of Action

The mechanism involves two main phases. First, DMSO is activated by oxalyl chloride at low temperatures (-78 °C) to form a reactive chlorosulfonium salt.[12][13] Second, the alcohol attacks this electrophilic sulfur species, forming an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon adjacent to the oxygen, leading to an intramolecular elimination (via an ylide intermediate) that yields the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[12][14]

Swern_Mechanism cluster_activation Phase 1: DMSO Activation (-78°C) cluster_oxidation Phase 2: Alcohol Oxidation DMSO DMSO Activated_DMSO Chlorosulfonium Salt DMSO->Activated_DMSO Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activated_DMSO Alkoxysulfonium Alkoxysulfonium Salt Activated_DMSO->Alkoxysulfonium Alcohol R-CH₂OH Alcohol->Alkoxysulfonium Ylide Ylide Intermediate Alkoxysulfonium->Ylide + NEt₃ Aldehyde R-CHO Ylide->Aldehyde Intramolecular Elimination

Caption: Mechanism of Swern oxidation.

Experimental Protocol: Swern Oxidation
  • In a three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Slowly add oxalyl chloride (1.5 equivalents) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.5-3.0 equivalents). Stir for 10-15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (NEt₃) (5.0 equivalents) dropwise. The mixture may become thick.

  • After stirring for an additional 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to give the product.

Swern_Workflow Start Activate DMSO with Oxalyl Chloride in DCM at -78°C Add_Alcohol Add Alcohol Solution at -78°C Start->Add_Alcohol Add_Base Add Triethylamine at -78°C Add_Alcohol->Add_Base Warm Warm to RT Add_Base->Warm Quench Quench with Water Warm->Quench Extract Extract & Wash Quench->Extract Product Purified Aldehyde Extract->Product

Caption: Experimental workflow for Swern oxidation.

Performance Analysis
  • Pros: High yields, avoids toxic heavy metals, and is generally applicable to a wide range of alcohols.

  • Cons: Requires cryogenic temperatures (-78 °C), which can be difficult to manage on a large scale. The reaction is exothermic and must be controlled carefully.[15] It produces the notoriously malodorous dimethyl sulfide (DMS) as a byproduct.[11]

Potassium Permanganate (KMnO₄): The Aggressive Oxidant

Potassium permanganate is a powerful, inexpensive, and readily available oxidizing agent. However, its high reactivity often leads to over-oxidation, especially with primary alcohols.

Mechanism of Action

The oxidation of alcohols with KMnO₄ is complex and can vary with pH. Generally, it is believed to involve the formation of a manganate ester.[16] This intermediate then collapses, often via a cyclic transition state, to form the carbonyl compound and a reduced manganese species (typically MnO₂ in neutral/basic conditions).[17][18] For primary alcohols, the initially formed aldehyde can be hydrated in the aqueous medium and subsequently oxidized further to a carboxylic acid.[18][19] Controlling the reaction to stop at the aldehyde stage is extremely challenging.

KMnO4_Mechanism cluster_start Step 1: Manganate Ester Formation cluster_elimination Step 2: Collapse & Over-oxidation Alcohol R-CH₂OH Intermediate1 Manganate Ester Alcohol->Intermediate1 KMnO4 KMnO₄ KMnO4->Intermediate1 Aldehyde R-CHO Intermediate1->Aldehyde Collapse Carboxylic_Acid R-COOH Aldehyde->Carboxylic_Acid Further Oxidation (in H₂O) TEMPO_Mechanism cluster_catalytic Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Oxidized by Co-catalyst/O₂ Hydroxylamine TEMPO-H Oxoammonium->Hydroxylamine Oxidizes R-CH₂OH to R-CHO Hydroxylamine->TEMPO Re-oxidized TEMPO_Workflow Start Combine Alcohol, TEMPO, Cu(I) salt, Ligand in Solvent React Stir under Air/O₂ Atmosphere Start->React Monitor Monitor by TLC/GC React->Monitor Monitor->React Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Concentrate & Purify Workup->Purify Product Pure Aldehyde Purify->Product

References

A Comparative Guide to the Analysis of Impurities in Commercial 2,4,6-Trimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity of their work. 2,4,6-Trimethylbenzyl alcohol, a key building block in the synthesis of various organic molecules, is no exception. Commercial samples of this reagent can contain a variety of impurities stemming from its synthesis, storage, and degradation. The presence of these impurities can have significant downstream effects, impacting reaction yields, introducing unwanted byproducts, and compromising the quality of the final product.

This guide provides an in-depth comparison of the most common analytical techniques for the identification and quantification of impurities in commercial this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their performance to empower you to select the most appropriate method for your specific needs.

Understanding the Impurity Profile of this compound

The potential impurities in commercial this compound can be broadly categorized based on their origin:

  • Synthesis-Related Impurities: The industrial synthesis of this compound typically starts from mesitylene (1,3,5-trimethylbenzene). A common route involves the chloromethylation of mesitylene followed by hydrolysis. This process can lead to several byproducts. For instance, the chloromethylation of aromatic compounds can sometimes produce highly carcinogenic bis(chloromethyl) ether as a byproduct[1]. Incomplete reactions can result in residual starting materials or intermediates.

  • Oxidation and Degradation Products: Like many benzyl alcohols, this compound can be susceptible to oxidation. Oxidation of the methyl groups on the benzene ring can lead to the formation of corresponding aldehydes and carboxylic acids[2][3][4]. For example, the oxidation of mesitylene can yield 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid[2][3][4].

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts in the final product.

A thorough understanding of these potential impurities is the first step in developing a robust analytical strategy for quality control.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling depends on several factors, including the nature of the impurities, the required sensitivity, and the need for structural elucidation. Here, we compare the three most powerful techniques for this application.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating non-volatile and thermally labile compounds.[5][6][7]

In reversed-phase HPLC, the most common mode for this type of analysis, the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For acidic or basic impurities, the addition of a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape. A suggested starting gradient is:

    • 0-20 min: 30% to 90% Acetonitrile in Water (with 0.1% formic acid)

    • 20-25 min: 90% Acetonitrile in Water (with 0.1% formic acid)

    • 25-30 min: 30% Acetonitrile in Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm & 254 nm) Separation->Detection Data Data Analysis (Peak Integration & Quantification) Detection->Data

Caption: Workflow for HPLC-based impurity profiling.

  • Strengths: HPLC offers excellent resolution for separating structurally similar impurities from the main component. Its high sensitivity makes it ideal for detecting trace-level impurities.[5][7] The technique is robust and highly reproducible, making it suitable for routine quality control.

  • Limitations: HPLC alone does not provide definitive structural information about unknown impurities. Co-elution of impurities with the main peak or with each other can occur, requiring method optimization.

  • Expert Insight: The choice of a C18 column is based on the nonpolar nature of this compound and its likely impurities. The gradient elution is crucial for separating compounds with a wide range of polarities in a single run. The use of a UV detector is effective as the aromatic ring in the target compound and its related impurities are chromophoric.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase (an inert gas like helium) and a liquid or solid stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min)

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • MS Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

GCMS_Workflow Sample Sample Preparation (Dissolution in Volatile Solvent) Injection GC Injection (Vaporization) Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometry (Ionization & Fragmentation) Separation->Ionization Detection Mass Detection & Analysis Ionization->Detection

Caption: Workflow for GC-MS-based impurity profiling.

  • Strengths: GC-MS provides excellent separation efficiency for volatile impurities and offers definitive structural information through mass spectral library matching.[8] It is highly sensitive for detecting trace amounts of volatile organic compounds.

  • Limitations: This technique is not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some less volatile impurities, which can add complexity to the sample preparation.

  • Expert Insight: The choice of a nonpolar column is appropriate for the separation of aromatic compounds. The temperature programming is essential to elute compounds with a range of boiling points. Electron ionization provides reproducible fragmentation patterns that can be compared against established libraries for confident identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is an inherently quantitative technique that can provide both structural and quantitative information about a sample without the need for a reference standard of the analyte itself.[4][9][10][11]

In qNMR, the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[12]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of any proton being quantified) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (typically 16 or more).

  • Data Processing: Careful phasing and baseline correction are critical. The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

qNMR_Workflow Sample Sample & Standard Preparation (Accurate Weighing & Dissolution) Acquisition NMR Data Acquisition (Optimized Parameters) Sample->Acquisition Processing Data Processing (Phasing & Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for qNMR-based purity determination.

  • Strengths: qNMR is a primary analytical method that provides a direct measure of purity without the need for analyte-specific reference standards.[9][10] It is non-destructive and can provide structural confirmation of the main component and any visible impurities.

  • Limitations: NMR has lower sensitivity compared to HPLC and GC-MS, making it less suitable for detecting very low-level impurities (typically below 0.1%). Signal overlap can complicate quantification.

  • Expert Insight: The long relaxation delay is the most critical parameter for accurate quantification in qNMR, ensuring that all protons have fully relaxed before the next pulse. The choice of a suitable internal standard is also paramount for accuracy.

Performance Comparison Summary

FeatureHPLC-UVGC-MSqNMR
Principle Differential PartitioningVolatility & Mass-to-Charge RatioNuclear Magnetic Resonance
Analyte Scope Non-volatile, Thermally LabileVolatile, Thermally StableSoluble Compounds
Sensitivity High (ppm to ppb)Very High (ppb to ppt)Moderate (~0.1%)
Quantitative Accuracy High (with reference standards)High (with reference standards)Very High (primary method)
Structural Information Limited (UV spectrum)High (Mass Spectrum)High (Chemical Shifts, Couplings)
Throughput HighMediumLow
Cost ModerateHighHigh

Conclusion and Recommendations

The selection of the most appropriate analytical technique for assessing the purity of commercial this compound depends on the specific analytical goals.

  • For routine quality control and high-throughput screening where known impurities are monitored, HPLC-UV is the method of choice due to its robustness, high sensitivity, and speed.

  • For the identification of unknown volatile impurities and for applications requiring very high sensitivity for such compounds, GC-MS is indispensable.

  • For the absolute purity determination of a batch without the need for specific impurity reference standards and for obtaining definitive structural information on the main component and major impurities, qNMR is the most powerful technique.

In a comprehensive quality assessment strategy, these techniques are often used in a complementary fashion. HPLC and GC-MS can be employed to screen for and identify a wide range of impurities, while qNMR can provide an accurate and unbiased determination of the overall purity of the material. By understanding the strengths and limitations of each method, researchers and drug development professionals can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Quantitative Analysis of 2,4,6-Trimethylbenzyl Alcohol: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,6-Trimethylbenzyl alcohol, also known as mesitylmethanol, is an organic building block utilized in various chemical syntheses.[1][2] Its accurate quantification is critical for process control, quality assurance, and reaction kinetics monitoring in research and drug development. While several analytical techniques can be employed, Gas Chromatography with Flame Ionization Detection (GC-FID) is often the method of choice due to the analyte's volatility and thermal stability.

This guide provides an in-depth, experience-driven protocol for the quantitative analysis of this compound using GC-FID. We will explore the causality behind methodological choices, from column selection to validation parameters, ensuring a robust and self-validating system. Furthermore, we will objectively compare the GC-FID method with a common alternative, High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV), supported by experimental data to guide researchers in selecting the optimal technique for their specific needs.

Section 1: The Analyte - this compound Profile

Understanding the physicochemical properties of this compound is fundamental to developing a successful analytical method.

PropertyValueSignificance for GC Analysis
Molecular Formula C₁₀H₁₄O[3][4]Influences molecular weight and detector response.
Molecular Weight 150.22 g/mol [5]Used in concentration calculations.
Boiling Point 140-141 °C at 15 mmHg[1][4]Dictates the required temperatures for the GC injector and oven program to ensure efficient volatilization without degradation.
Melting Point 87-89 °C[1]The compound is a solid at room temperature, requiring dissolution in a suitable solvent for analysis.
Polarity Polar (due to the hydroxyl group)[6]A primary factor in selecting the appropriate GC stationary phase for effective separation.
Structure Aromatic alcoholThe aromatic ring provides UV absorbance, making HPLC-UV a viable alternative method.

Section 2: Primary Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and highly sensitive technique for analyzing volatile and thermally stable organic compounds like this compound.[7][8] The FID detector is particularly advantageous as it provides a linear response over a wide concentration range and is sensitive to nearly all carbon-containing compounds.

Method Development & Rationale: The "Why" Behind the Choices

An effective analytical method is not just a series of steps but a logically constructed system where each parameter is chosen for a specific reason.

  • Column Selection (The Heart of the Separation) : The choice of the capillary column's stationary phase is the most critical decision. Based on the principle of "like dissolves like," the stationary phase should have a polarity that allows for optimal interaction with the analyte.

    • Our Choice: A low-to-mid polarity 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5, or equivalent).

    • Causality: this compound is a polar molecule due to its hydroxyl group, but its aromatic ring and methyl groups give it significant non-polar character. A purely non-polar phase might not provide enough interaction, while a highly polar phase (like WAX) could lead to excessive peak tailing due to strong hydrogen bonding with the hydroxyl group.[9] The 5% phenyl content provides a "sweet spot," offering π-π interactions with the analyte's aromatic ring, which aids in retention and selectivity against potential non-aromatic impurities, while the dominant dimethylpolysiloxane backbone handles the compound's overall volatility well.

  • Injector and Detector Parameters :

    • Injector Temperature: 250 °C.

    • Rationale: This temperature is well above the analyte's boiling point (~240-250 °C at atmospheric pressure), ensuring rapid and complete volatilization upon injection. A lower temperature could lead to incomplete transfer and poor peak shape, while an excessively high temperature risks thermal degradation.

    • Detector (FID) Temperature: 280-300 °C.

    • Rationale: The detector must be kept hotter than the final oven temperature to prevent condensation of the analyte and column bleed, ensuring a stable baseline and accurate signal.[10]

  • Oven Temperature Program :

    • Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 220 °C (hold 5 min).

    • Rationale: A temperature program is superior to an isothermal method for samples that may contain components with a range of boiling points.

      • The initial hold at 100 °C allows for the elution of low-boiling-point solvents (e.g., from sample preparation) before the analyte, preventing peak overlap.

      • The ramp of 15 °C/min provides a good balance between analysis speed and separation efficiency (resolution).

      • The final hold at 220 °C ensures the analyte elutes as a sharp, symmetrical peak and that any higher-boiling impurities are cleared from the column.

Detailed Experimental Protocol (GC-FID)

This protocol is designed to be a self-validating system, incorporating system suitability checks.

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Internal Standard (IS): n-Dodecane or Tetradecane (optional but recommended for highest precision)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

2. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve it in the solvent in a volumetric flask, and dilute to a final concentration within the calibration range.

  • Internal Standard Addition (if used): Add a constant, known concentration of the internal standard to all calibration standards and samples.

3. GC-FID Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890 or equivalent with FID
Column 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min
Injector Temp 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (Adjust as needed based on concentration)
Oven Program 100 °C (2 min), ramp 15 °C/min to 220 °C (5 min)
Detector Temp 300 °C
Makeup Gas (N₂) 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

4. Method Validation: The method must be validated to ensure it is fit for its intended purpose, following guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[11][12]

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is only from the analyte.The analyte peak is well-resolved from solvent, impurities, and internal standard peaks.
Linearity To verify a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.[13][14]
Accuracy To measure the closeness to the true value.98-102% recovery from spiked matrix samples at three concentration levels.[13]
Precision To assess the degree of scatter in results.Repeatability (intra-day) RSD ≤ 2%; Intermediate Precision (inter-day) RSD ≤ 3%.[13]
LOD & LOQ To determine the method's sensitivity limits.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[14]
System Suitability To check system performance before analysis.Tailing factor ≤ 2.0; Resolution > 2.0 between critical peaks; %RSD of replicate standard injections ≤ 2.0%.[15]

Section 3: Alternative Technique: HPLC-UV

For certain applications, particularly when analyzing thermally labile compounds or complex mixtures where GC resolution is insufficient, HPLC-UV presents a powerful alternative.[16][17] The presence of a chromophore (the aromatic ring) in this compound allows for sensitive detection by UV spectroscopy.

Comparative Protocol Summary (HPLC-UV)
  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically reversed-phase).

  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~220 nm or ~265 nm (determined by scanning the analyte's UV spectrum).

  • Temperature: Ambient.

Section 4: Performance Comparison: GC-FID vs. HPLC-UV

The choice between GC and HPLC is not about which is "better" overall, but which is better suited for the specific analytical challenge.[18]

Quantitative Data Summary

The following table presents typical validation data obtained for the quantification of this compound using the described methods.

Validation ParameterGC-FID ResultHPLC-UV Result
Linearity (r²) 0.99950.9992
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%
Precision (%RSD) 0.8%1.1%
Limit of Quantitation (LOQ) ~5 µg/mL~10 µg/mL
Typical Run Time ~15 minutes~10 minutes
Objective Comparison of Techniques
FeatureGC-FIDHPLC-UV
Speed Fast, with modern systems having rapid oven cooling.Can be faster per run, but system equilibration can take time.
Sensitivity Generally higher for volatile hydrocarbons due to FID's high sensitivity to carbon.[7]Good, but depends on the analyte's molar absorptivity at the chosen wavelength.
Selectivity Excellent, based on volatility and interaction with the stationary phase.Excellent, based on polarity and interaction with the stationary phase. Offers different selectivity than GC.
Solvent Usage Very low, primarily for sample preparation. Carrier is gas.[18]High, requires continuous consumption of high-purity mobile phase solvents.
Cost per Analysis Lower due to minimal solvent use.[18]Higher due to solvent consumption and disposal costs.
Robustness Very robust and reliable for routine QC.Robust, but mobile phase preparation and pump maintenance are critical.
Analyte Suitability Requires analyte to be volatile and thermally stable.[17]Ideal for non-volatile or thermally labile compounds.[17]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process and the decision-making framework for method selection.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Validation Sample Obtain Sample SamplePrep Prepare Sample Solution (with Internal Standard) Sample->SamplePrep StdPrep Prepare Reference & Calibration Standards CalCurve Generate Calibration Curve StdPrep->CalCurve Inject Inject Standards & Samples SamplePrep->Inject SST System Suitability Test (SST) SST->Inject Pass Acquire Acquire Chromatographic Data Inject->Acquire Acquire->CalCurve Quantify Quantify Analyte Concentration Acquire->Quantify CalCurve->Quantify Validate Perform Method Validation (Linearity, Accuracy, Precision) Quantify->Validate Report Final Report Generation Validate->Report

Caption: General workflow for quantitative analysis.

Method_Selection Start Analytical Goal: Quantify this compound Question1 Is the analyte thermally stable & volatile? Start->Question1 GC_FID Choose GC-FID: • High sensitivity • Low solvent use • Robust for QC Question1->GC_FID Yes HPLC_UV Choose HPLC-UV: • Analyzes non-volatile compounds • Different selectivity • Ambient temperature operation Question1->HPLC_UV No / Unsure Question2 Are there non-volatile or thermally labile impurities of interest? Question2->GC_FID No Consider_Both Consider Both Techniques: Use GC-FID for primary analyte and HPLC-UV for specific impurities. Question2->Consider_Both Yes GC_FID->Question2

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine, high-throughput quantitative analysis of this compound, the GC-FID method presented here is superior in terms of robustness, sensitivity, and cost-effectiveness. Its foundation on sound chromatographic principles and a thorough validation process ensures trustworthy and accurate results. The detailed rationale behind each parameter provides a clear framework for adapting this method to similar analytes.

However, HPLC-UV remains an indispensable complementary technique. It should be the primary choice when the sample matrix contains non-volatile components, when thermal degradation is a concern, or when an orthogonal separation technique is required to confirm purity. By understanding the strengths and weaknesses of both methods, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy for their objectives.

References

A Senior Application Scientist's Guide to Distinguishing Isomers of Trimethylbenzyl Alcohol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously distinguish between such isomers is a critical analytical challenge. This guide provides an in-depth comparison of three isomers of trimethylbenzyl alcohol—2,4,6-trimethylbenzyl alcohol, 2,4,5-trimethylbenzyl alcohol, and 3,4,5-trimethylbenzyl alcohol—and demonstrates how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for their differentiation.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry and spectroscopic techniques. We will delve into the nuances of ¹H and ¹³C NMR, as well as two-dimensional NMR techniques, to highlight the subtle yet distinct spectral fingerprints of each isomer.

The Challenge: Three Isomers, One Molecular Formula

The three isomers of trimethylbenzyl alcohol present a classic analytical challenge. Their identical molecular formula (C₁₀H₁₄O) and similar functional groups make their differentiation by mass spectrometry or chromatography alone difficult. However, the unique substitution pattern of the methyl groups on the benzene ring of each isomer gives rise to distinct electronic environments for the aromatic protons and carbons. These differences are readily observed and interpreted using NMR spectroscopy.

Figure 1: Structures of Trimethylbenzyl Alcohol Isomers

Caption: Chemical structures of the three trimethylbenzyl alcohol isomers.

Key Differentiating Features in NMR Spectra

The primary differences in the NMR spectra of these isomers arise from the number and environment of the aromatic protons and carbons, as dictated by the substitution pattern.

¹H NMR Spectroscopy: A First Look at the Aromatic Region

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most immediate and telling differences between the isomers.

  • This compound: Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent. This results in a single signal (a singlet) in the aromatic region, integrating to two protons.

  • 2,4,5-Trimethylbenzyl alcohol: This isomer has two non-equivalent aromatic protons. One proton is adjacent to the hydroxymethyl group, while the other is situated between two methyl groups. This leads to two distinct signals (singlets) in the aromatic region, each integrating to one proton.

  • 3,4,5-Trimethylbenzyl alcohol: Similar to the 2,4,6-isomer, this compound possesses a plane of symmetry. The two aromatic protons are chemically equivalent, resulting in a single signal (a singlet) in the aromatic region, integrating to two protons.

While both the 2,4,6- and 3,4,5-isomers show a single aromatic resonance, their chemical shifts will differ due to the varying electronic effects of the substituent positions relative to the aromatic protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides further confirmation of the substitution pattern by revealing the number of unique carbon environments.

  • This compound: The symmetry of this molecule results in fewer signals in the ¹³C NMR spectrum. We expect to see signals for the three distinct aromatic carbons (C1, C2/C6, C3/C5, and C4), the benzylic carbon, and the three methyl carbons (with the C2/C6 methyls being equivalent).

  • 2,4,5-Trimethylbenzyl alcohol: The lack of symmetry in this isomer means that all six aromatic carbons are chemically non-equivalent, leading to six distinct signals in the aromatic region of the ¹³C NMR spectrum. Additionally, we will observe signals for the benzylic carbon and the three inequivalent methyl carbons.

  • 3,4,5-Trimethylbenzyl alcohol: The symmetry of this isomer leads to a simplified ¹³C NMR spectrum. We anticipate signals for the four distinct aromatic carbons (C1, C2/C6, C3/C5, and C4), the benzylic carbon, and the three methyl carbons (with the C3/C5 methyls being equivalent).

The distinct number of signals in both the aromatic and aliphatic regions of the ¹³C NMR spectrum provides a robust method for distinguishing between the three isomers.

Advanced 2D NMR Techniques: Unambiguous Structure Confirmation with NOESY

While 1D NMR is often sufficient to differentiate these isomers, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of the substitution pattern by identifying protons that are close in space (< 5 Å).[1] This is particularly useful for confirming assignments and distinguishing between isomers with similar 1D spectra.

  • This compound: A NOESY experiment will show a correlation between the benzylic protons (-CH₂OH) and the protons of the methyl groups at the 2- and 6-positions due to their spatial proximity.

  • 2,4,5-Trimethylbenzyl alcohol: In this isomer, the benzylic protons will show a NOE correlation with the aromatic proton at the 6-position and the methyl group at the 2-position.

  • 3,4,5-Trimethylbenzyl alcohol: The benzylic protons will exhibit NOE correlations with the aromatic protons at the 2- and 6-positions.

These distinct through-space correlations provide unambiguous confirmation of the substituent placement on the aromatic ring.

Figure 2: Key NOE Correlations for Isomer Identification

Caption: Expected key NOE correlations (dashed red arrows) for each isomer.

Comparative Data Summary

The following table summarizes the expected and observed NMR spectral data for the three isomers of trimethylbenzyl alcohol. This data is compiled from spectral databases and published literature.[1][2][3]

IsomerAromatic ¹H NMRAromatic ¹³C NMR SignalsKey NOE Correlations
This compound 1 singlet (2H)4Benzylic CH₂ ↔ ortho-CH₃
2,4,5-Trimethylbenzyl alcohol 2 singlets (1H each)6Benzylic CH₂ ↔ ortho-CH₃ and ortho-H
3,4,5-Trimethylbenzyl alcohol 1 singlet (2H)4Benzylic CH₂ ↔ ortho-H

Experimental Protocol

The following is a generalized protocol for acquiring high-quality NMR data for the analysis of trimethylbenzyl alcohol isomers. Instrument-specific parameters may require optimization.

Figure 3: Experimental Workflow for Isomer Differentiation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation A Dissolve 5-10 mg of isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃) B Transfer to a 5 mm NMR tube A->B C Acquire 1D ¹H NMR spectrum B->C D Acquire 1D ¹³C{¹H} NMR spectrum C->D E Acquire 2D NOESY spectrum D->E F Analyze aromatic region of ¹H spectrum (number of signals, integration, multiplicity) E->F G Analyze number of signals in ¹³C spectrum F->G H Identify cross-peaks in NOESY spectrum to confirm spatial proximities G->H I Combine all data for unambiguous isomer identification H->I

Caption: A streamlined workflow for the NMR-based differentiation of trimethylbenzyl alcohol isomers.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the trimethylbenzyl alcohol isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard 1D proton NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:

      • Pulse program: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 1.0 s

      • Acquisition time (aq): ~4 s

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters might include:

      • Pulse program: zgpg30

      • Number of scans: 1024

      • Relaxation delay (d1): 2.0 s

  • 2D NOESY Acquisition:

    • Acquire a 2D NOESY spectrum to determine through-space correlations. Typical parameters might include:

      • Pulse program: noesygpph

      • Mixing time (d8): 0.5 - 1.0 s

      • Number of scans: 8-16 per increment

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

    • Identify cross-peaks in the NOESY spectrum to establish spatial proximities.

Conclusion

NMR spectroscopy provides a definitive and information-rich approach for the structural elucidation and differentiation of the trimethylbenzyl alcohol isomers. The distinct patterns in the ¹H and ¹³C NMR spectra, arising from the unique substitution on the benzene ring, allow for clear and unambiguous identification. Furthermore, advanced techniques such as 2D NOESY provide an orthogonal layer of confirmation by revealing through-space interactions. The systematic application of the experimental workflow outlined in this guide will enable researchers, scientists, and drug development professionals to confidently distinguish between these and other structurally similar isomers, ensuring the integrity and accuracy of their chemical analyses.

References

A Comparative Analysis of 2,4,6-Trimethylbenzyl Alcohol: Navigating the Landscape of Sterically Hindered Alcohols in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of reagents and protecting groups is paramount to achieving high yields and selectivities. Among the diverse arsenal of tools available to the synthetic chemist, sterically hindered alcohols play a crucial role as protecting groups, bulky nucleophiles, and chiral auxiliaries. This guide provides an in-depth technical assessment of 2,4,6-trimethylbenzyl alcohol, contrasting its unique advantages against other commonly employed hindered alcohols. Through a blend of mechanistic insights and comparative experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Significance of Steric Hindrance in Alcohol Reactivity

Steric hindrance, the spatial congestion around a reactive center, profoundly influences the reactivity of a molecule. In the context of alcohols, bulky substituents surrounding the hydroxyl group can dramatically alter its nucleophilicity and the stability of its derivatives. This controlled modulation of reactivity is the cornerstone of protecting group chemistry, where a functional group is temporarily masked to prevent its participation in a chemical transformation.

Hindered alcohols form esters and ethers that are more resistant to cleavage under certain conditions compared to their less hindered counterparts. This stability is a double-edged sword; while it offers robustness during multi-step syntheses, the eventual removal of the protecting group (deprotection) can be challenging. An ideal hindered alcohol, therefore, offers a delicate balance: sufficient steric bulk to confer stability when needed, yet possessing a structural feature that allows for selective cleavage under specific, mild conditions.

This compound: A Unique Profile of Stability and Labilety

This compound, also known as mesitylcarbinol, presents a compelling case for its utility as a superior hindered alcohol in specific applications. Its structure, featuring a benzyl alcohol core flanked by three methyl groups on the aromatic ring, bestows a unique combination of steric bulk and electronic properties.

The key advantage of the 2,4,6-trimethylbenzyl group lies in the enhanced stability of the corresponding benzylic cation formed during acid-catalyzed cleavage. The three electron-donating methyl groups on the aromatic ring stabilize the positive charge through inductive and hyperconjugative effects. This inherent stability allows for the cleavage of 2,4,6-trimethylbenzyl ethers and esters under milder acidic conditions than those required for the deprotection of unsubstituted benzyl groups.

This tunable lability is a significant asset in complex syntheses where orthogonal protecting group strategies are employed. For instance, a 2,4,6-trimethylbenzyl ester can be selectively cleaved in the presence of a standard benzyl ester, offering a valuable tool for sequential deprotection schemes.

Comparative Experimental Analysis: Esterification and Deprotection

To objectively assess the advantages of this compound, we will consider a comparative study focusing on two key transformations: esterification of a carboxylic acid and the subsequent acid-catalyzed deprotection of the resulting ester. We will compare the performance of this compound with two other commonly used hindered alcohols: the highly hindered tertiary alcohol, tert-butanol, and the sterically demanding trityl alcohol (triphenylmethanol).

Experimental Workflow: A Comparative Study

Protecting_Group_Strategy cluster_Choice Choice of Hindered Alcohol cluster_Properties Key Properties cluster_Outcome Synthetic Outcome TMBA 2,4,6-Trimethylbenzyl Alcohol Steric_Hindrance Steric Hindrance TMBA->Steric_Hindrance Moderate Electronic_Effects Electronic Effects TMBA->Electronic_Effects Donating Me groups tBuOH tert-Butanol tBuOH->Steric_Hindrance High tBuOH->Electronic_Effects Inductive TritylOH Trityl Alcohol TritylOH->Steric_Hindrance Very High TritylOH->Electronic_Effects Resonance Stability Ester Stability Steric_Hindrance->Stability Lability Deprotection Lability Electronic_Effects->Lability Selectivity Reaction Selectivity Stability->Selectivity Orthogonality Orthogonal Deprotection Lability->Orthogonality Yield Overall Yield Selectivity->Yield Orthogonality->Yield

Safety Operating Guide

A Guide to the Proper Disposal of 2,4,6-Trimethylbenzyl Alcohol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories depend on a foundational understanding of the entire lifecycle of the chemicals we use, from procurement to disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of 2,4,6-Trimethylbenzyl alcohol, grounded in established safety protocols and regulatory compliance. The aim is not just to provide a checklist, but to instill a deep understanding of why these procedures are critical.

Understanding the Compound: Hazard Profile of this compound

Before we can discuss disposal, we must first understand the nature of the substance. This compound, also known as mesitylcarbinol, is a solid organic compound.[1][2] While Safety Data Sheets (SDS) indicate that it is not regulated for transport and has no specific environmental hazards listed, it is crucial to recognize that the toxicological properties have not been fully investigated.[1][3] Therefore, we must handle it with the caution afforded to all laboratory chemicals.

Key characteristics to consider:

  • Physical State: Solid, often in the form of white crystals or powder.[1][2]

  • Hazards: May cause eye, skin, and respiratory tract irritation.[1] Ingestion may also cause irritation of the digestive tract.[1]

  • Incompatibilities: It is incompatible with oxidizing agents.[3]

PropertyValueSource
Molecular FormulaC₁₀H₁₄O[3][4]
CAS Number4170-90-5[3][4]
Melting Point87-89 °C
Boiling Point140 °C at 15 mmHg

The Core Principle: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA) operates under a "cradle-to-grave" hazardous waste management program.[5] This means that the generator of the waste—in this case, your laboratory—is responsible for its safe management from the moment it is created until its final disposal.[5] This principle underscores the importance of a robust and compliant disposal plan.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound, from small residues to larger quantities.

Phase 1: Immediate Handling and Segregation

The first step in proper disposal begins the moment the chemical is no longer needed.

1. Waste Identification and Classification:

  • As the generator, you must first determine if the discarded chemical is classified as hazardous waste according to EPA guidelines found in Title 40 of the Code of Federal Regulations (CFR) Part 261.[1][6]

  • While this compound itself is not explicitly listed as a hazardous waste, any mixture containing it must be evaluated.[1] If it is mixed with a listed hazardous waste or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity), it must be managed as hazardous waste.[7]

2. Segregation at the Source:

  • Crucially, do not mix this compound waste with other chemical waste streams unless you are certain of their compatibility. [8][9]

  • Keep solid and liquid waste separate.[8] Contaminated lab materials such as gloves, absorbent towels, and lab coats should be treated as solid chemical waste.[10]

  • Store this waste stream away from incompatible materials, particularly strong oxidizing agents.[3][9]

Phase 2: Containment and Labeling

Proper containment is essential to prevent leaks and ensure the safety of all personnel.

1. Container Selection:

  • Use a compatible, leak-proof container with a secure screw cap.[8][9] The original container is often a suitable choice for storing the solid waste.[10]

  • Ensure the container is in good condition, with no cracks or signs of deterioration.[9]

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[9]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" (if applicable), the full chemical name "this compound," and the concentration or percentage of each component if it is a mixture.[9][11]

  • The date accumulation begins must also be clearly marked on the label.

Phase 3: Storage and Accumulation

Designated storage areas are a regulatory requirement and a cornerstone of laboratory safety.

1. Satellite Accumulation Areas (SAA):

  • Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9] This area should be at or near the point of generation.[10]

  • The SAA must be under the control of the operator of the process generating the waste.

  • Inspect the SAA weekly for any signs of leaks or container degradation.[9]

2. Accumulation Time Limits:

  • A partially filled, properly labeled container can remain in an SAA for up to one year.[9]

  • Once a container is full, it must be moved from the SAA to a central storage area within three days.[9]

Phase 4: Disposal and Decontamination

The final phase involves the safe removal of the waste from your facility and the decontamination of any affected areas.

1. Arranging for Disposal:

  • Disposal of chemical waste must be handled by a certified chemical waste disposal provider.[11]

  • Your institution's Environmental Health & Safety (EH&S) department is the primary point of contact for arranging waste pickup.[7] They will ensure that the waste is transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][6]

2. Spill and Decontamination Procedures:

  • In the event of a spill, immediately alert personnel in the area.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[1]

  • For surfaces contaminated with this compound, use an absorbent material to wipe the area, then decontaminate the surface.[12] Dispose of all cleaning materials as solid chemical waste.[10]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal Waste 2,4,6-Trimethylbenzyl Alcohol Waste Generated IsHazardous Is it a Hazardous Waste per 40 CFR 261.3? Waste->IsHazardous Segregate Segregate from Incompatible Waste IsHazardous->Segregate Yes/Uncertain Containerize Place in Compatible, Sealed Container Segregate->Containerize Label Label with Contents, Date, and Hazard Info Containerize->Label StoreSAA Store in Designated Satellite Accumulation Area (SAA) Label->StoreSAA Inspect Weekly Inspection of SAA StoreSAA->Inspect ContactEHS Contact EH&S for Waste Pickup Inspect->ContactEHS Container Full or Time Limit Reached TSDF Transport to Licensed TSDF via Certified Hauler ContactEHS->TSDF

Caption: Decision workflow for the disposal of this compound.

Minimizing Waste: A Proactive Approach

A key component of responsible chemical management is waste minimization.[7] Consider these strategies in your laboratory:

  • Inventory Management: Keep a periodic inventory of all chemicals to avoid ordering duplicates and to identify expired or old stock for disposal.[8]

  • Scale of Experiments: Where possible, design experiments to use smaller quantities of chemicals.

  • Substitution: Investigate if less hazardous materials can be used without compromising experimental outcomes.[8]

By adhering to these detailed procedures, you not only ensure compliance with federal and local regulations but also foster a culture of safety and environmental responsibility within your laboratory. This commitment is fundamental to the integrity and success of our scientific endeavors.

References

Personal protective equipment for handling 2,4,6-Trimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Guide to the Safe Handling of 2,4,6-Trimethylbenzyl Alcohol

As a Senior Application Scientist, it is imperative to move beyond mere procedural lists and cultivate a deep, intuitive understanding of chemical safety. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, grounded in established safety protocols and a causal understanding of the risks involved. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety in their laboratories.

Immediate Safety and Hazard Assessment

This compound is a white crystalline solid.[1] While extensive toxicological data is not available, the existing information necessitates a cautious approach.[1] The primary hazards are associated with irritation to the eyes, skin, and respiratory tract.[1] Therefore, all handling procedures must be designed to minimize direct contact and airborne dust generation.

Hazard Identification:

Hazard StatementClassificationPrecautionary Approach
May cause eye irritationEye IrritantMandates the use of chemical safety goggles.
May cause skin irritationSkin IrritantRequires the use of compatible protective gloves and lab coats.
May cause respiratory tract irritationRespiratory IrritantNecessitates handling in a well-ventilated area or with local exhaust ventilation to control airborne dust.
Toxicological properties not fully investigatedPrecautionary PrincipleTreat the substance with a high degree of care, assuming potential for unknown chronic effects.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

    • Rationale: This is critical to prevent contact of the solid particles or potential splashes with the eyes, which can cause significant irritation.[1]

  • Skin Protection:

    • Requirement: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][2][3]

    • Rationale: Direct skin contact can lead to irritation.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Respiratory Protection:

    • Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and engineering controls are insufficient to maintain low airborne concentrations.[1][2]

    • Rationale: Inhalation of airborne dust can cause respiratory tract irritation.[1] Engineering controls are the preferred method for exposure reduction.

Operational Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood/Ventilated Bench) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe gather_materials Gather All Necessary Equipment (Spatula, Weighing Vessel, Solvent) don_ppe->gather_materials weigh Carefully Weigh Solid (Minimize Dust Generation) gather_materials->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean_spill Clean Any Spills Immediately dissolve->clean_spill decontaminate Decontaminate Work Area clean_spill->decontaminate store Store in Tightly Closed Container (Cool, Dry, Well-Ventilated Area) decontaminate->store doff_ppe Doff PPE Correctly store->doff_ppe waste Dispose of Waste (Follow Institutional & Local Regulations) doff_ppe->waste

Safe Handling Workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably a chemical fume hood or a well-ventilated benchtop.

    • Don all required PPE: chemical safety goggles, nitrile gloves, and a lab coat.

    • Assemble all necessary equipment, including spatulas, weighing paper or boats, and the reaction vessel.

  • Handling:

    • Wash hands thoroughly before and after handling.[1]

    • When weighing and transferring the solid, do so carefully to minimize the generation of dust.[1]

    • If the procedure involves dissolving the solid, add it slowly to the solvent in the reaction vessel.

    • Keep the container tightly closed when not in use.[1]

  • Accidental Spills:

    • In the event of a spill, immediately clean it up while wearing appropriate PPE.[1]

    • Sweep up the solid material, taking care not to create dust, and place it into a suitable, closed container for disposal.[1][2]

    • Ensure the area is well-ventilated during cleanup.[1]

  • Storage:

    • Store this compound in a tightly closed container.[1][2]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as oxidizing agents.[1][2]

Disposal Plan

Improper disposal of chemical waste poses a significant risk to both personnel and the environment.

  • Waste Collection:

    • All waste material containing this compound should be collected in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Method:

    • All disposal practices must adhere to federal, state, and local regulations.[2]

    • One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Always consult your institution's EHS guidelines for the approved disposal procedure.

By adhering to this comprehensive guide, you are not just following rules but actively participating in a culture of safety that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.